1,2-Diaminopropane-N,N,N',N'-tetraacetic acid
Description
The exact mass of the compound Propylenediamine tetra-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132341. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[bis(carboxymethyl)amino]propyl-(carboxymethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O8/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNCSCQSQSGDGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253702 | |
| Record name | 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4408-81-5 | |
| Record name | 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4408-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoldiaminetetracetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004408815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diaminopropane-N,N,N′,N′-tetraacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propane-1,2-dinitrilotetraacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1,2-Diaminopropane-N,N,N',N'-tetraacetic acid synthesis protocol
An In-depth Technical Guide to the Synthesis of 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (DPTA)
Introduction
This compound, also known as PDTA or Medita, is a polyamino carboxylic acid. Structurally similar to the well-known chelating agent EDTA, DPTA features a methyl group on the ethylene bridge. This modification introduces chirality and alters its chelation properties, making it a compound of significant interest in various fields of research and development. Its applications span from its use as a chelating agent in analytical chemistry to its role as a ligand in coordination chemistry and as a precursor in the synthesis of more complex molecules for drug development. This guide provides a detailed protocol for the synthesis of DPTA, focusing on the widely practiced carboxymethylation of 1,2-diaminopropane.
Core Synthesis Protocol: Carboxymethylation of 1,2-Diaminopropane
The most common and established method for synthesizing DPTA is the alkylation of 1,2-diaminopropane with a carboxymethylating agent, typically chloroacetic acid, in an alkaline medium. The reaction involves the nucleophilic substitution of the chlorine atom in chloroacetic acid by the nitrogen atoms of the diamine. A strong base, such as sodium hydroxide, is used to neutralize the resulting hydrochloric acid and to deprotonate the carboxylic acid groups.
Experimental Protocol
This protocol is based on the alkylation of 1,2-diaminopropane dihydrochloride, a stable and readily available starting material.[1]
-
Reactant Preparation : In a suitable reaction vessel equipped with cooling and stirring, dissolve 1,2-diaminopropane dihydrochloride and chloroacetic acid in deionized water. The reaction is endothermic, which will cause an initial temperature drop.[1] Stir the mixture until all solids are completely dissolved.
-
Initial Alkalinization : Cool the solution to between 0°C and 15°C using an ice bath.[1] Slowly add a concentrated solution of sodium hydroxide dropwise to the reaction mixture. It is critical to maintain the temperature below 15°C during this addition to control the exothermic reaction and prevent unwanted side reactions.[1]
-
Alkylation Reaction : After the initial addition of sodium hydroxide, allow the mixture to warm to a temperature between 20-25°C.[1] The alkylation (carboxymethylation) reaction proceeds at this temperature. To drive the reaction to completion, an additional amount of sodium hydroxide solution may be added.[1] The reaction is typically stirred for several hours.
-
Acidification and Isolation : Upon completion, the reaction mixture contains the sodium salt of DPTA. To isolate the free acid, the solution is cooled and the pH is carefully adjusted to the isoelectric point of DPTA by adding a strong acid, such as hydrochloric acid. This causes the DPTA, which is sparingly soluble in water at this pH, to precipitate out of the solution.
-
Purification : The crude DPTA precipitate is collected by filtration. It is then washed thoroughly with cold deionized water to remove inorganic salts (like NaCl) and other water-soluble impurities. The product can be further purified by recrystallization from hot water.
-
Drying : The purified DPTA is dried in a vacuum oven at a moderate temperature to yield a white crystalline powder.[2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the synthesis of DPTA.
Table 1: Reactant Specifications and Molar Ratios
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio[1] |
|---|---|---|---|
| 1,2-Diaminopropane Dihydrochloride | C₃H₁₂Cl₂N₂ | 147.05 | 1 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 6 |
| Sodium Hydroxide | NaOH | 40.00 | 14 (total) |
Table 2: Key Reaction Conditions
| Parameter | Value | Reference |
|---|---|---|
| Initial Alkalinization Temperature | 0°C to 15°C | [1] |
| Alkylation Temperature | 20°C to 25°C | [1] |
| Final pH for Precipitation | ~7-8 (for ester); Acidic for free acid |[1] |
Table 3: Physicochemical Properties of DPTA
| Property | Value | Reference |
|---|---|---|
| CAS Number | 4408-81-5 | |
| Molecular Formula | C₁₁H₁₈N₂O₈ | |
| Molecular Weight | 306.27 g/mol | |
| Appearance | White powder/crystals | [2] |
| Melting Point | 241 °C (decomposition) | |
Visualized Workflows and Schemes
The following diagrams illustrate the synthesis workflow and the general reaction scheme.
Caption: General workflow for the synthesis of DPTA.
Caption: Simplified reaction scheme for DPTA synthesis.
References
What is the structure of 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid?
An In-depth Technical Guide to 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (PDTA)
This technical guide provides a comprehensive overview of this compound (PDTA), a chelating agent of significant interest to researchers, scientists, and drug development professionals. This document details its chemical structure, physicochemical properties, and a representative synthesis protocol.
Chemical Structure and Identification
This compound, also known by synonyms such as PDTA and Methyl-EDTA, is a polyamino carboxylic acid.[1][2] Structurally, it is a derivative of ethylenediaminetetraacetic acid (EDTA) with a methyl group on the ethylene bridge. The molecule consists of a 1,2-diaminopropane backbone with four carboxymethyl groups attached to the nitrogen atoms.[3][4] This arrangement of nitrogen and oxygen donor atoms allows for the effective chelation of metal ions.
Below is a two-dimensional representation of the molecular structure of this compound.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 2-({2-[bis(carboxymethyl)amino]propyl}(carboxymethyl)amino)acetic acid | |
| Synonyms | PDTA, Methyl-EDTA, Propylenediamine-N,N,N',N'-tetraacetic acid | [1][2] |
| CAS Number | 4408-81-5 | [3][4] |
| Molecular Formula | C₁₁H₁₈N₂O₈ | [1] |
| Molecular Weight | 306.27 g/mol | [3][4] |
| Appearance | White crystalline powder | |
| Melting Point | 241 °C (decomposes) | [4] |
| SMILES | CC(CN(CC(O)=O)CC(O)=O)N(CC(O)=O)CC(O)=O | [3][4] |
| InChI Key | XNCSCQSQSGDGES-UHFFFAOYSA-N | [3][4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the carboxymethylation of 1,2-diaminopropane. A representative method involves the alkylation of 1,2-diaminopropane dihydrochloride with chloroacetic acid in an alkaline medium.[5]
Materials:
-
1,2-Diaminopropane dihydrochloride
-
Chloroacetic acid
-
Sodium hydroxide (32% solution)
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
In a suitable reaction vessel, dissolve 1,2-diaminopropane dihydrochloride and chloroacetic acid in deionized water. The molar ratio of 1,2-diaminopropane dihydrochloride to chloroacetic acid should be approximately 1:6.[5]
-
Cool the resulting solution to 0-15 °C.[5]
-
Slowly add a 32% sodium hydroxide solution to the reaction mixture while maintaining the temperature below 15 °C. Continue the addition until a molar ratio of approximately 1:12 of 1,2-diaminopropane dihydrochloride to sodium hydroxide is reached.[5]
-
Allow the reaction mixture to warm to 20-25 °C and stir to facilitate the alkylation process.[5]
-
After the initial reaction, add an additional 2 molar equivalents of sodium hydroxide to ensure complete reaction.[5]
-
Cool the reaction mixture to 10-17 °C and adjust the pH to 7-8 by adding a suitable acid, such as hydrochloric acid.[5]
-
The resulting product, this compound, can then be isolated and purified using standard techniques such as crystallization.
The following diagram illustrates the general workflow for the synthesis of this compound.
Application in Complexometric Titration
Due to its strong chelating properties, PDTA is suitable for the quantitative analysis of metal ions in solution through complexometric titration. The general principle involves the formation of a stable, water-soluble 1:1 complex between PDTA and the metal ion.[6] The endpoint of the titration is typically detected using a metallochromic indicator, which changes color upon displacement by the stronger chelating agent, PDTA.
While specific protocols may vary depending on the metal ion being analyzed, the general steps for a direct titration are outlined below.
General Protocol for Direct Complexometric Titration:
-
Preparation of Standard PDTA Solution: Accurately weigh a known amount of pure this compound and dissolve it in a known volume of deionized water to prepare a standard solution of a specific molarity.
-
Sample Preparation: Prepare a solution of the sample containing the metal ion to be quantified.
-
pH Adjustment: Buffer the sample solution to a pH at which the metal-PDTA complex is stable and the chosen indicator provides a sharp color change.
-
Indicator Addition: Add a small amount of a suitable metallochromic indicator to the sample solution. The indicator will form a colored complex with the metal ion.
-
Titration: Titrate the sample solution with the standard PDTA solution. As PDTA is added, it will form a more stable complex with the metal ion, displacing the indicator.
-
Endpoint Determination: The endpoint is reached when all the metal ions have been complexed by PDTA, resulting in a distinct color change as the indicator is released into its free form.
-
Calculation: The concentration of the metal ion in the sample can be calculated based on the volume of the standard PDTA solution used to reach the endpoint.
The logical relationship in a direct complexometric titration is depicted in the following diagram.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 4408-81-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 4. 1,2-Diaminopropane-N,N,N ,N -tetraacetic acid = 98 4408-81-5 [sigmaaldrich.com]
- 5. EP2045235A1 - Method for manufacturing (S)-(+)-1,2-diaminopropane-N,N,N',N'-tetra acetic acid tetra esters - Google Patents [patents.google.com]
- 6. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
1,2-Diaminopropane-N,N,N',N'-tetraacetic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid (PDTA)
For Researchers, Scientists, and Drug Development Professionals
This compound (PDTA), a structural analog of the well-known chelating agent ethylenediaminetetraacetic acid (EDTA), plays a significant role in various scientific and industrial applications. Its ability to form stable complexes with a wide range of metal ions makes it a valuable tool in analytical chemistry, biochemistry, and the development of therapeutic agents. This technical guide provides a comprehensive overview of the core chemical properties of PDTA, including its physicochemical characteristics, acid-base properties, and metal ion chelation capabilities. Detailed experimental protocols for the determination of its acid dissociation constants and metal complex stability constants are provided, along with visual representations of these workflows to aid in their implementation.
Physicochemical Properties
This compound, also known as Propylenediamine-N,N,N',N'-tetraacetic acid or Methyl-EDTA, is a white crystalline powder.[1][2] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₈N₂O₈ | [3] |
| Molecular Weight | 306.27 g/mol | [2][3] |
| CAS Number | 4408-81-5 | [2][3] |
| Melting Point | 241 °C (decomposes) | [2] |
| Solubility | Slightly soluble in water; soluble in aqueous bases. | [4] |
| Appearance | White micro-crystalline powder | [4] |
Acid-Base Properties: Acid Dissociation Constants (pKa)
| Compound | pKa₁ | pKa₂ | pKa₃ | pKa₄ | Reference(s) |
| PDTA (Predicted) | 1.80 ± 0.10 | - | - | - | [4] |
| EDTA (Experimental) | 2.0 | 2.7 | 6.2 | 10.3 | [5] |
The lower the pKa value, the stronger the acid. The first two pKa values of EDTA correspond to the dissociation of protons from two of the carboxylic acid groups, while the higher pKa values are associated with the deprotonation of the other two carboxylic acid groups, which are influenced by the proximity of the negatively charged carboxylates.
Experimental Protocol: Determination of pKa Values by Potentiometric Titration
Potentiometric titration is a standard method for determining the acid dissociation constants of a substance.[6] This protocol outlines the procedure for determining the pKa values of PDTA.
Materials and Reagents:
-
This compound (PDTA)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized water (degassed)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
Nitrogen gas source
Procedure:
-
Solution Preparation:
-
Prepare a 0.01 M solution of PDTA in deionized water. A precise weight of PDTA should be dissolved in a known volume of water.
-
Add a sufficient amount of KCl to the PDTA solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).
-
Place a known volume (e.g., 50.0 mL) of the PDTA solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Begin gently stirring the solution and purge with nitrogen gas to prevent the absorption of atmospheric CO₂.
-
-
Titration:
-
If necessary, adjust the initial pH of the PDTA solution to a low value (e.g., pH 2) using the standardized HCl solution.
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution from the buret.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH reaches a high value (e.g., pH 12).
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to obtain a titration curve.
-
The pKa values can be determined from the half-equivalence points on the titration curve. The first derivative of the curve (ΔpH/ΔV) can be plotted against the volume of NaOH to more accurately determine the equivalence points. The pKa is the pH at the midpoint between two equivalence points.
-
Diagram of Potentiometric Titration Workflow:
Metal Ion Chelation: Stability Constants
PDTA is a powerful hexadentate ligand, meaning it can form up to six coordinate bonds with a single metal ion through its two nitrogen atoms and four carboxylate groups.[3] The stability of these metal-PDTA complexes is quantified by the stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex.
| Metal Ion | PDTA log K | EDTA log K | Reference(s) |
| Mn²⁺ | 10.01 | 14.0 | [5][7] |
| Ca²⁺ | - | 10.7 | [5] |
| Mg²⁺ | - | 8.7 | [5] |
| Fe³⁺ | - | 25.1 | [5] |
| Cu²⁺ | - | 18.8 | [8] |
| Zn²⁺ | - | 16.5 | [5] |
| Pb²⁺ | - | 18.0 | [5] |
The stability of metal-chelate complexes is influenced by factors such as the charge and size of the metal ion, and the number and type of donor atoms in the ligand.
Experimental Protocol: Determination of Metal Complex Stability Constants by Potentiometric Titration
This protocol describes the determination of the stability constant of a metal-PDTA complex using potentiometric titration. This method relies on the competition between the metal ion and protons for the ligand.
Materials and Reagents:
-
This compound (PDTA)
-
A soluble salt of the metal ion of interest (e.g., nitrate or chloride salt)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Deionized water (degassed)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
-
Nitrogen gas source
Procedure:
-
Solution Preparation:
-
Prepare a solution containing a known concentration of PDTA (e.g., 0.01 M) and the metal ion of interest in a 1:1 molar ratio.
-
Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the metal-PDTA solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Begin gently stirring and purge with nitrogen gas.
-
-
Titration:
-
Adjust the initial pH to a low value (e.g., pH 2) with standardized HCl.
-
Titrate the solution with standardized 0.1 M NaOH, recording the pH and the volume of titrant added after each increment.
-
Continue the titration until the pH reaches a high value (e.g., pH 11).
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
The stability constant is calculated from the titration data using specialized software or by manual calculation methods that take into account the protonation constants of the ligand and the hydrolysis of the metal ion. The overall stability constant (β) is determined by fitting the experimental data to a model of the equilibrium system.
-
Diagram of the Chelation and Titration Process:
Synthesis
The synthesis of PDTA typically involves the alkylation of 1,2-diaminopropane with a haloacetic acid, such as chloroacetic acid, under alkaline conditions.[9] A general synthetic scheme is presented below.
Reaction:
CH₃CH(NH₂)CH₂NH₂ + 4 ClCH₂COOH + 8 NaOH → (NaOOCCH₂)₂NCH(CH₃)CH₂N(CH₂COONa)₂ + 4 NaCl + 8 H₂O
The resulting tetrasodium salt is then acidified to yield the free acid form of PDTA.
Diagram of a General Synthetic Pathway:
Applications in Research and Drug Development
The strong metal-chelating properties of PDTA make it a valuable compound in various research and development applications:
-
Analytical Chemistry: PDTA can be used as a titrant in complexometric titrations for the quantitative determination of metal ions in solution.[10]
-
Biochemistry: It can be employed as a metal ion buffer to control the concentration of free metal ions in biological assays, which is critical for studying metalloenzymes and other metal-dependent processes.
-
Drug Development: As a chelating agent, PDTA and its derivatives can be investigated for their potential in chelation therapy to treat metal poisoning. Furthermore, the ability to specifically bind metal ions can be leveraged in the design of diagnostic and therapeutic radiopharmaceuticals.
Conclusion
This compound is a versatile and powerful chelating agent with significant potential in various scientific disciplines. While a comprehensive experimental dataset for its chemical properties is not as extensive as that for EDTA, the available information, coupled with the detailed experimental protocols provided in this guide, offers a solid foundation for its application in research and development. Further investigation into the acid dissociation constants and the stability of its complexes with a broader range of metal ions will undoubtedly expand its utility and contribute to advancements in chemistry, biology, and medicine.
References
- 1. This compound | 4408-81-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. 1,2-Diaminopropane-N,N,N ,N -tetraacetic acid = 98 4408-81-5 [sigmaaldrich.com]
- 3. This compound | 4408-81-5 | Benchchem [benchchem.com]
- 4. This compound CAS#: 4408-81-5 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. hakon-art.com [hakon-art.com]
- 7. researchgate.net [researchgate.net]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. EP2045235A1 - Method for manufacturing (S)-(+)-1,2-diaminopropane-N,N,N',N'-tetra acetic acid tetra esters - Google Patents [patents.google.com]
- 10. webstor.srmist.edu.in [webstor.srmist.edu.in]
An In-depth Technical Guide on the Core Mechanism of Action of the Chelating Agent DTPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diethylenetriaminepentaacetic acid (DTPA) is a high-affinity chelating agent with significant applications in medicine, research, and industry. Its fundamental mechanism of action lies in its ability to form stable, water-soluble complexes with a wide range of metal ions, effectively sequestering them and altering their biological activity. This technical guide provides a comprehensive overview of the core mechanism of DTPA, including its coordination chemistry, thermodynamic stability with various metal ions, and its impact on cellular signaling pathways and metalloenzyme function. Detailed experimental protocols for the characterization of DTPA-metal interactions and the evaluation of its biological effects are also presented.
The Fundamental Mechanism of DTPA Chelation
The primary mechanism of action of DTPA is chelation, a process where the DTPA molecule binds to a central metal ion through multiple coordination bonds.[1][2] DTPA is a polyamino-carboxylic acid with eight potential donor atoms—three nitrogen atoms and five carboxyl groups—that can participate in coordinating a metal ion.[3] This multidentate nature allows DTPA to wrap around a metal ion, forming a stable, cage-like structure.[1][2] The formation of these stable complexes effectively removes the metal ions from their surrounding environment, preventing them from participating in other chemical or biological reactions.[1][2]
The stability of the DTPA-metal complex is a critical factor in its efficacy. This stability is quantified by the stability constant (log K), with higher values indicating a more stable complex.[4] The chelation process is a reversible equilibrium reaction, but for many metal ions, the equilibrium lies far to the side of the complex, indicating a strong binding affinity.[4]
Quantitative Data: Stability Constants of DTPA-Metal Complexes
The stability of DTPA-metal complexes varies depending on the metal ion. The following tables summarize the logarithm of the stability constants (log K) for DTPA with a range of divalent, trivalent, and tetravalent metal ions.
Table 1: Stability Constants (log K) of DTPA with Divalent Metal Ions [4]
| Metal Ion | log K |
| Ba²⁺ | 8.8 |
| Ca²⁺ | 10.8 |
| Co²⁺ | 19.1 |
| Cu²⁺ | 21.4 |
| Fe²⁺ | 16.5 |
| Mg²⁺ | 9.3 |
| Mn²⁺ | 15.6 |
| Ni²⁺ | 20.2 |
| Pb²⁺ | 18.8 |
| Sr²⁺ | 9.7 |
| Zn²⁺ | 18.6 |
Table 2: Stability Constants (log K) of DTPA with Trivalent and Tetravalent Metal Ions [4]
| Metal Ion | log K |
| Al³⁺ | 18.5 |
| Am³⁺ | 22.9 |
| Ce³⁺ | 20.0 |
| Cr³⁺ | 23.0 |
| Eu³⁺ | 22.4 |
| Fe³⁺ | 28.6 |
| Ga³⁺ | 23.0 |
| Gd³⁺ | 22.5 |
| In³⁺ | 25.0 |
| La³⁺ | 19.8 |
| Lu³⁺ | 22.6 |
| Np⁴⁺ | 32.3 |
| Pu³⁺ | 20.6 |
| Pu⁴⁺ | 33.7 |
| Sc³⁺ | 24.0 |
| Th⁴⁺ | 29.6 |
| U⁴⁺ | 31.8 |
| Y³⁺ | 22.1 |
Impact on Biological Systems: Signaling Pathways and Metalloenzymes
DTPA's ability to chelate essential metal ions, such as zinc (Zn²⁺) and calcium (Ca²⁺), can significantly impact various cellular processes, including signaling pathways and the activity of metalloenzymes.
Induction of Apoptosis through Intracellular Zinc Chelation
Intracellular zinc is a crucial cofactor for many enzymes and transcription factors and plays a role in preventing apoptosis.[4][5][6] Membrane-permeable zinc chelators can induce apoptosis by depleting intracellular zinc stores.[4] While DTPA is generally considered membrane-impermeable, studies have shown that it can have intracellular effects, particularly when cellular uptake is facilitated.[3][7] The chelation of intracellular zinc disrupts the function of zinc-dependent anti-apoptotic proteins and can lead to the activation of caspases, key executioners of apoptosis.[4][6] Specifically, the depletion of intracellular zinc has been shown to be associated with the activation of caspase-3, a central mediator of apoptosis.[4][6]
Inhibition of Metalloenzymes: Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a critical role in the remodeling of the extracellular matrix.[8] The catalytic activity of MMPs is dependent on a zinc ion located in their active site.[8] Chelating agents like DTPA can inhibit MMP activity by sequestering this essential zinc ion, thereby preventing the enzyme from functioning.[6][9] This inhibitory effect has implications for conditions where MMPs are overactive, such as in cancer metastasis and inflammatory diseases.[8][10]
Disruption of Zinc Finger Transcription Factors
Zinc finger domains are common structural motifs in transcription factors that are essential for their ability to bind to specific DNA sequences.[11][12][13] The structural integrity of these domains is maintained by the coordination of a zinc ion.[12][13] Chelation of zinc by agents like DTPA can disrupt the structure of these zinc fingers, leading to a loss of DNA-binding activity and altered gene expression.[12] This can have wide-ranging effects on cellular function, as zinc finger proteins regulate a multitude of signaling pathways involved in proliferation, differentiation, and apoptosis.
Experimental Protocols
Determination of DTPA-Metal Stability Constants by Potentiometric Titration
This method involves titrating a solution containing the metal ion and DTPA with a standard solution of a strong base and monitoring the pH change.
Materials:
-
Standardized solution of the metal salt of interest
-
Standardized solution of DTPA
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a strong base (e.g., NaOH), carbonate-free
-
pH meter with a glass electrode
-
Constant temperature water bath
-
Titration vessel
Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
In the titration vessel, add a known volume and concentration of the metal salt solution, DTPA solution, and strong acid.
-
Immerse the pH electrode in the solution and maintain a constant temperature.
-
Titrate the solution with the standardized strong base, recording the pH value after each addition of titrant.
-
Plot the pH versus the volume of base added to obtain a titration curve.
-
Analyze the titration curve using appropriate software to calculate the stability constants of the DTPA-metal complex.
Assessment of DTPA Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DTPA stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of DTPA. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.[14]
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[14]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the untreated control.
Measurement of MMP Activity using a Fluorogenic Substrate
This assay measures the cleavage of a specific fluorogenic peptide substrate by MMPs, resulting in an increase in fluorescence.[1][17][18][19]
Materials:
-
Source of MMPs (e.g., cell lysate, conditioned medium, or purified enzyme)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., TCNB reaction buffer: 50 mM Tris, 10 mM CaCl₂, 0.15 M NaCl, 0.05% Brij-35, pH 7.5)[1]
-
DTPA solution (as an inhibitor)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Activate the pro-MMPs in the sample if necessary (e.g., with APMA).
-
In a 96-well black plate, add the MMP-containing sample.
-
Add different concentrations of DTPA to the respective wells to test for inhibition. Include a control with no inhibitor.
-
Add the fluorogenic MMP substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Monitor the change in fluorescence over time. The rate of increase in fluorescence is proportional to the MMP activity.
-
Calculate the percent inhibition of MMP activity by DTPA.
Quantification of Cellular Uptake of Radiolabeled DTPA
This method uses a radiolabeled form of DTPA to quantify its uptake into cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Radiolabeled DTPA (e.g., ¹⁴C-DTPA or ¹¹¹In-DTPA)
-
Assay buffer (e.g., HBSS-HEPES, pH 7.4)[10]
-
Lysis buffer
-
Scintillation cocktail
-
24- or 96-well plates
-
Scintillation counter
Procedure:
-
Seed cells in a multi-well plate and grow to near confluence.[10]
-
On the day of the assay, replace the growth medium with assay buffer.[10]
-
Initiate the uptake by adding the radiolabeled DTPA to the wells.[10]
-
Incubate the plate for a predetermined time at 37°C.[10]
-
Stop the uptake by washing the cells multiple times with ice-cold PBS.[10]
-
Lyse the cells with a suitable lysis buffer.[10]
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[10]
-
Quantify the amount of DTPA taken up by the cells based on the measured radioactivity.
Experimental Workflow for Evaluating a Chelating Agent
The following diagram illustrates a typical experimental workflow for the in vitro evaluation of a chelating agent like DTPA.
References
- 1. Measuring Matrix Metalloproteinase Activity in Macrophages and Polymorphonuclear Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by chelation of intracellular zinc is associated with depletion of cellular reduced glutathione level in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chelation of intracellular zinc triggers apoptosis in mature thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of cellular zinc in programmed cell death: temporal relationship between zinc depletion, activation of caspases, and cleavage of Sp family transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NF-κB and tPA Signaling in Kidney and Other Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Update on chelating agents in endodontic treatment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Delta, a transcription factor that binds to downstream elements in several polymerase II promoters, is a functionally versatile zinc finger protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disruption of the zinc finger domain: a common target that underlies many of the effects of lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Implications of the zinc-finger motif found in the DNA-binding domain of the human XPA protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tissue Plasminogen Activator Activates NF-κB through a Pathway Involving Annexin A2/CD11b and Integrin-Linked Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct measurement of matrix metalloproteinase activity in 3D cellular microenvironments using a fluorogenic peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
Stability Constants of 1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability constants of 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (PDTA), a powerful chelating agent. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the binding affinities of PDTA with various metal ions. It includes a compilation of stability constant data, detailed experimental protocols for their determination, and a visualization of the experimental workflow.
Introduction to this compound (PDTA)
This compound, also known as PDTA or Med-EDTA, is a polyaminocarboxylic acid with the chemical formula C₁₁H₁₈N₂O₈.[1] Its structure, featuring a chiral backbone, allows it to form stable complexes with a wide range of metal ions by coordinating through its two nitrogen atoms and four carboxylate groups.[1] This hexadentate ligand is of significant interest in various scientific fields due to its strong chelating properties. The stability of these metal complexes is a critical parameter in applications ranging from analytical chemistry and environmental remediation to the development of therapeutic and diagnostic agents in medicine.
Stability Constants of PDTA Complexes
The stability constant (K) of a metal-ligand complex is the equilibrium constant for the formation of the complex from its constituent metal ion and ligand in solution. It is a measure of the strength of the interaction between the metal ion and the ligand. High stability constants indicate the formation of a stable complex. The data is typically presented as the logarithm of the stability constant (log K).
Stability Constants with Divalent Metal Ions
The following table summarizes the logarithmic stability constants (log K) for the formation of 1:1 complexes between PDTA and various divalent metal ions.
| Metal Ion | Log K | Temperature (°C) | Ionic Strength (M) |
| Mn²⁺ | 14.85 | 25 | 0.2 |
| Co²⁺ | 17.07 | 25 | 0.2 |
| Ni²⁺ | 19.42 | 25 | 0.2 |
| Cu²⁺ | 19.64 | 25 | 0.2 |
| Zn²⁺ | 17.14 | 25 | 0.2 |
| Cd²⁺ | 17.43 | 25 | 0.2 |
| Pb²⁺ | 18.69 | 25 | 0.2 |
Stability Constants with Trivalent and Lanthanide Ions
Data for the stability constants of PDTA with trivalent metal ions (e.g., Fe³⁺, Al³⁺, Cr³⁺) and lanthanide ions are less commonly found in single compilations compared to divalent metals. However, the principles of determination are the same. Due to the high stability of these complexes, direct measurement can be challenging, often requiring competition reactions. Researchers seeking this data are encouraged to consult comprehensive databases such as the NIST Standard Reference Database 46 (Critically Selected Stability Constants of Metal Complexes) and publications from IUPAC. Studies on similar ligands like EDTA with lanthanides show a general trend of increasing stability constant with decreasing ionic radius across the lanthanide series.[2]
Experimental Protocols for Determining Stability Constants
The determination of stability constants for metal-PDTA complexes is most commonly achieved through potentiometric titration. Spectrophotometric methods can also be employed, particularly when the complex exhibits distinct absorption characteristics.
Potentiometric Titration (Irving-Rossotti Method)
Potentiometric titration is a highly accurate and widely used method for determining stability constants. The Irving-Rossotti method, a modification of the Bjerrum method, is a common approach.[3][4][5] It involves a series of pH titrations to determine the proton-ligand and metal-ligand formation constants.
Materials and Reagents:
-
This compound (PDTA)
-
Metal salt solution of known concentration (e.g., nitrate or perchlorate salt)
-
Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Standardized strong acid solution (e.g., nitric acid or perchloric acid, 0.1 M)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-purity deionized water
-
pH meter with a glass electrode, calibrated with standard buffers
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of PDTA of known concentration.
-
Prepare a stock solution of the metal salt of known concentration.
-
Prepare a solution of a strong acid (e.g., 0.01 M HNO₃).
-
Prepare a solution of an inert salt to maintain a constant ionic strength (e.g., 0.1 M KNO₃).
-
-
Titration Sets: Perform three sets of titrations at a constant temperature (e.g., 25 °C):
-
Set 1 (Acid Titration): Titrate a solution of the strong acid with the standardized NaOH solution. This is used to determine the concentration of the base accurately.
-
Set 2 (Ligand Titration): Titrate a solution containing the strong acid and a known concentration of PDTA with the standardized NaOH solution. This allows for the determination of the proton-ligand stability constants.[4]
-
Set 3 (Metal-Ligand Titration): Titrate a solution containing the strong acid, a known concentration of PDTA, and a known concentration of the metal salt with the standardized NaOH solution. The metal-to-ligand ratio is typically kept at 1:1 or with a slight excess of the ligand.[4]
-
-
Data Analysis (Irving-Rossotti Method):
-
Plot the pH readings against the volume of NaOH added for all three titrations.
-
From the titration curves, calculate the average number of protons associated with the ligand (n̅ₐ) at different pH values.
-
Determine the proton-ligand stability constants (protonation constants) of PDTA from the plot of n̅ₐ versus pH.
-
From the ligand and metal-ligand titration curves, calculate the average number of ligands attached per metal ion (n̅) and the free ligand concentration ([L]) at various pH values.
-
Construct a formation curve by plotting n̅ against pL (-log[L]).
-
The stepwise stability constants (K₁, K₂, etc.) can be determined from the formation curve. For example, at n̅ = 0.5, pL = log K₁.
-
Spectrophotometric Method
This method is applicable if the metal-PDTA complex has a significantly different absorption spectrum from the free metal ion and the free ligand.
Materials and Reagents:
-
Same as for potentiometric titration, plus:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes
Procedure (Method of Continuous Variation - Job's Plot):
-
Preparation of Equimolar Solutions: Prepare stock solutions of the metal ion and PDTA of the same molar concentration.
-
Preparation of Sample Series: Prepare a series of solutions with a constant total volume, but with varying mole fractions of the metal and ligand. The total molar concentration of metal plus ligand is kept constant in each solution.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the wavelength of maximum absorbance (λₘₐₓ) of the complex.
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance occurs. For a 1:1 complex, this will be at a mole fraction of 0.5.
-
The stability constant can be calculated from the absorbance data at equilibrium, the initial concentrations of the metal and ligand, and the molar absorptivity of the complex.
-
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language for Graphviz, illustrates the logical workflow for determining the stability constants of metal-PDTA complexes using the potentiometric titration method.
Caption: Workflow for potentiometric determination of PDTA stability constants.
Conclusion
The stability constants of this compound with various metal ions are fundamental parameters for understanding and predicting its behavior in complex systems. This guide provides a summary of available data and detailed methodologies for their experimental determination. The potentiometric titration method, particularly the Irving-Rossotti approach, remains a robust and accurate technique for quantifying these interactions. For metal ions forming highly stable complexes, such as trivalent and lanthanide ions, specialized techniques like competition titrations may be necessary. The provided experimental framework serves as a comprehensive starting point for researchers and scientists in their investigations of PDTA and its metal complexes.
References
An In-depth Technical Guide to the Solubility of Diethylenetriaminepentaacetic Acid (DTPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Diethylenetriaminepentaacetic acid (DTPA), a crucial parameter for its application in research, pharmaceuticals, and various industrial processes. This document details quantitative solubility data, standardized experimental protocols for solubility determination, and visual representations of its mechanism of action and experimental workflows.
Core Topic: Solubility of DTPA
DTPA is a polyamino carboxylic acid known for its exceptional chelating properties. Its effectiveness in various applications is fundamentally linked to its solubility in different solvent systems. This guide aims to provide a thorough understanding of these characteristics to aid in experimental design and formulation development.
Quantitative Solubility Data
The solubility of DTPA is highly dependent on the pH of the aqueous solution and is generally low in neutral water and most organic solvents. The protonation state of its five carboxylic acid groups and three amine groups dictates its ability to interact with solvent molecules.
| Solvent System | Temperature | Solubility | Citation |
| Water | 20 °C | 5 g/L | [1] |
| Water | 20 °C | 4 g/L | [2] |
| Hot Water | - | Soluble | [1] |
| Alkaline Solution (e.g., with NaOH) | - | Soluble | [1] |
| 1 M HCl | - | 50 mg/mL | [3] |
| Ethanol | - | Slightly Soluble | |
| Methanol | - | Slightly Soluble | |
| Ether | - | Insoluble | [1] |
| Alcohol (general) | - | Insoluble | [1] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | - | Slightly Soluble |
Note: The solubility of DTPA in aqueous solutions is significantly influenced by pH. As a pentabasic acid, its solubility increases in both acidic and, more substantially, in alkaline conditions due to the formation of its more soluble salt forms.
Experimental Protocols for Solubility Determination
A standardized and reproducible method for determining the solubility of a compound is critical for accurate characterization. The internationally recognized OECD Guideline 105, which describes the shake-flask method, is the most appropriate protocol for determining the water solubility of substances like DTPA.
Shake-Flask Method (Adapted from OECD Guideline 105)
This method is suitable for determining the solubility of substances with solubilities above 10⁻² g/L.[4][5]
1. Principle:
A surplus of the test substance (DTPA) is agitated in a chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in a filtered aliquot of the saturated solution is then determined by a suitable analytical method.
2. Materials:
-
Diethylenetriaminepentaacetic acid (DTPA), pure solid
-
Solvent of interest (e.g., deionized water, buffer of specific pH, organic solvent)
-
Glass flasks with stoppers
-
Constant temperature shaker bath or incubator
-
Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or titration)
-
Calibrated pH meter
3. Preliminary Test:
A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium. This helps in determining the appropriate amount of substance and the duration of the main experiment.
4. Main Experiment:
-
Preparation: Add an excess amount of solid DTPA to several flasks containing a known volume of the solvent. The excess amount should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at the end of the experiment.
-
Equilibration: The flasks are then agitated in a constant temperature bath (e.g., 25 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[6]
-
Phase Separation: After equilibration, the solutions are allowed to stand to allow the undissolved material to settle. An aliquot of the supernatant is then carefully withdrawn and filtered to remove any suspended particles.
-
Analysis: The concentration of DTPA in the clear filtrate is determined using a validated analytical method.
-
Data Reporting: The solubility is reported as the average of at least three replicate determinations, expressed in g/L or mol/L at the specified temperature.
Visualizations
DTPA Metal Chelation Mechanism
DTPA is a powerful chelating agent that can form stable complexes with a wide range of metal ions. This diagram illustrates the fundamental principle of DTPA's chelating action, where its multiple donor atoms (three nitrogens and five carboxylate oxygens) coordinate with a central metal ion, effectively sequestering it.[7][8]
Caption: Mechanism of DTPA metal ion chelation.
Experimental Workflow for Metal Ion Quantification using DTPA
DTPA is frequently used in analytical chemistry to determine the concentration of metal ions in a sample. This workflow outlines the typical steps involved in such a procedure, for instance, in soil or water analysis.[9][10]
References
- 1. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]
- 2. macsenlab.com [macsenlab.com]
- 3. 二乙烯三胺五醋酸 ≥99% (titration) | Sigma-Aldrich [sigmaaldrich.com]
- 4. oecd.org [oecd.org]
- 5. Water Solubility | Scymaris [scymaris.com]
- 6. enamine.net [enamine.net]
- 7. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 8. biomers.net | Chelate complex modifications - biomers.net Oligonucleotides [biomers.net]
- 9. researchgate.net [researchgate.net]
- 10. cromlab-instruments.es [cromlab-instruments.es]
An In-depth Technical Guide to the Safe Laboratory Handling of Diethylenetriaminepentaacetic Acid (DTPA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and technical data for Diethylenetriaminepentaacetic acid (DTPA), a powerful chelating agent used in various research and pharmaceutical applications. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Chemical and Physical Properties
DTPA, also known as Pentetic acid, is an aminopolycarboxylic acid recognized for its high affinity for metal cations.[1] It is a white, crystalline solid with limited but sufficient solubility in water for most laboratory applications.[2][3] Its strong chelating properties make it invaluable in applications ranging from MRI contrast agents (as a gadolinium complex) to the treatment of internal contamination with transuranic elements.[4][5][6]
| Property | Data | Reference(s) |
| Chemical Formula | C₁₄H₂₃N₃O₁₀ | [2] |
| Molecular Weight | 393.35 g/mol | [2][7] |
| Appearance | White crystalline solid or powder | [2][3] |
| Solubility | Soluble in hot water and alkaline solutions; slightly soluble in water (approx. 5 g/L at 20°C). | [3] |
| Melting Point | ~220-230 °C (with decomposition) | [3][5] |
| Synonyms | Pentetic Acid, DPTA, N,N-bis[2-[bis(carboxymethyl)amino]ethyl]glycine | [7][8] |
Toxicological Data and Hazard Summary
DTPA presents several health hazards that necessitate careful handling. It is harmful if inhaled, causes serious eye irritation, and is suspected of damaging fertility or the unborn child.[7][9] Prolonged or repeated exposure may cause damage to organs, particularly the respiratory tract, through inhalation.[7]
| Hazard Statement | GHS Classification | Reference(s) |
| Acute Toxicity, Inhalation | Harmful if inhaled (H332) | [7][9] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (H319) | [7][9] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361) | [7][9] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure (H373) | [7] |
| Toxicity Metric | Value | Species | Test Guideline | Reference(s) |
| LD50 (Oral) | > 5,000 mg/kg | Rat | OECD Test Guideline 401 (analogy) | [7] |
| 48h LC50 (Aquatic) | 245 mg/L | Daphnia carinata | Not specified | [10] |
Note: The oral LD50 value is based on an analogy to similar compounds.[7]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[11]
| Protection Type | Specification | Reference(s) |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [9][12][13] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). | [9][12][13] |
| Skin/Body Protection | Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or risk of splash, use chemical-resistant clothing or an apron. | [9][13] |
| Respiratory Protection | Use only in a well-ventilated area. If dust formation is likely or ventilation is inadequate, use a NIOSH/MSHA approved particulate filter respirator. | [7][12][13] |
Laboratory Handling and Storage
4.1 Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7][9]
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols.[12]
-
Avoid dust formation when handling the solid powder.[14]
-
Keep containers tightly closed when not in use.[13]
4.2 Storage:
Spill and Disposal Procedures
Prompt and correct response to a chemical spill is crucial to prevent exposure and environmental contamination.[15]
5.1 Spill Cleanup:
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.[15]
-
Control and Contain: Prevent the spill from spreading. For powders, avoid creating dust. For liquids, use absorbent materials to contain the spill. Protect drains.[7][15]
-
PPE: Don the appropriate PPE as specified in Section 3.0 before attempting cleanup.[16]
-
Cleanup:
-
Collection: Place all contaminated materials (absorbent, PPE, etc.) into a sealable, properly labeled hazardous waste container.[16][17]
-
Decontamination: Clean the spill area thoroughly with soap and water.[16]
5.2 Waste Disposal:
-
All waste materials contaminated with DTPA must be disposed of as hazardous waste.[17]
-
Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations.[7][18]
Mechanism of Action and Experimental Considerations
6.1 Mechanism: Metal Chelation DTPA's primary function is as a chelating agent. Its molecular structure, featuring a diethylenetriamine backbone with five carboxymethyl groups, allows it to form stable, soluble complexes with metal ions.[1][2] This action is particularly effective for sequestering trivalent and tetravalent actinides like plutonium, americium, and curium.[4] The DTPA-metal complex is then excreted from the body, primarily through urine, reducing the body's burden of the radioactive material.[4]
References
- 1. Pentetic acid - Wikipedia [en.wikipedia.org]
- 2. shivchem.com [shivchem.com]
- 3. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]
- 4. Treating Radiation Exposure with DTPA | Radiation Emergencies | CDC [cdc.gov]
- 5. macsenlab.com [macsenlab.com]
- 6. Gadopentetic acid - Wikipedia [en.wikipedia.org]
- 7. artms.ca [artms.ca]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 10. Comparative acute and chronic toxicity of diethylenetriamine pentaacetic acid (DTPA) and ferric-complexed DTPA to Daphnia carinata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. chemscience.com [chemscience.com]
- 13. nwsci.com [nwsci.com]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 17. Disposal of Spill Materials – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 18. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Purity analysis of 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid
An In-depth Technical Guide to the Purity Analysis of 1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid
Introduction
This compound (1,2-PDTA), also known as Propylenediamine-N,N,N',N'-tetraacetic acid or Methyl-EDTA, is a polyamino carboxylic acid and a structural analog of the well-known chelating agent EDTA. Its ability to form stable complexes with various metal ions makes it a valuable compound in diverse research and industrial applications, including its use as a chelating agent and as an intermediate in the synthesis of more complex molecules for drug development.
For researchers, scientists, and drug development professionals, ensuring the purity and quality of 1,2-PDTA is of paramount importance. The presence of impurities can significantly impact the outcome of experiments, the stability of formulations, and the safety and efficacy of final products. This technical guide provides a comprehensive overview of the methods used for the purity analysis of 1,2-PDTA, including detailed experimental protocols, potential impurity profiles, and data presentation.
Typical Specifications and Impurity Profile
Commercial-grade 1,2-PDTA is typically available with a purity of 98% or higher. The primary method for assaying its purity is often a complexometric or chelometric titration.
Quantitative Data Summary
| Parameter | Typical Specification | Analytical Method |
| Purity | ≥98.0% | Chelometric Titration |
| Appearance | White to off-white powder/crystal | Visual Inspection |
| Molecular Formula | C₁₁H₁₈N₂O₈ | - |
| Molecular Weight | 306.27 g/mol | - |
| CAS Number | 4408-81-5 | - |
Potential Impurity Profile
The synthesis of 1,2-PDTA typically involves the alkylation of 1,2-diaminopropane with an activated acetic acid derivative, such as chloroacetic acid, in an alkaline medium. Based on this synthetic route, potential impurities may include:
| Impurity Class | Potential Compounds | Rationale for Presence | Recommended Analytical Technique |
| Starting Materials | 1,2-Diaminopropane | Incomplete reaction | GC-MS (after derivatization), HPLC |
| Chloroacetic Acid | Incomplete reaction | HPLC, IC (Ion Chromatography) | |
| Intermediates | Partially alkylated PDTA | Incomplete alkylation | HPLC, LC-MS |
| Byproducts | Glycolic Acid | Hydrolysis of chloroacetic acid | HPLC, IC |
| Inorganic Salts (e.g., NaCl) | From neutralization/reaction | Ion Chromatography, Conductivity |
Experimental Protocols
A multi-faceted approach is recommended for the comprehensive purity analysis of 1,2-PDTA, combining a primary assay for potency with chromatographic techniques for impurity profiling.
Chelometric Titration for Assay of Purity
This is the most common method for determining the purity of 1,2-PDTA and other aminopolycarboxylic acids. The principle involves titrating the sample with a standardized metal ion solution in the presence of a metallochromic indicator.
Experimental Protocol:
-
Reagents and Equipment:
-
Standardized 0.1 M Zinc Sulfate (ZnSO₄) solution
-
Ammonia-Ammonium Chloride Buffer (pH 10)
-
Eriochrome Black T indicator
-
Deionized water
-
Analytical balance
-
Burette (50 mL, Class A)
-
Erlenmeyer flasks (250 mL)
-
-
Sample Preparation:
-
Accurately weigh approximately 300 mg of the 1,2-PDTA sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 100 mL of deionized water. Gentle heating may be applied if necessary.
-
Add 10 mL of the Ammonia-Ammonium Chloride Buffer (pH 10) to the solution.
-
-
Titration Procedure:
-
Add a few crystals of the Eriochrome Black T indicator to the sample solution. The solution should turn a wine-red color.
-
Titrate the solution with the standardized 0.1 M ZnSO₄ solution.
-
The endpoint is reached when the color of the solution sharply changes from wine-red to a clear sky-blue.
-
Record the volume of the ZnSO₄ solution used.
-
-
Calculation: Purity (%) = (V × M × MW) / (W × 10)
-
V = Volume of ZnSO₄ solution used (mL)
-
M = Molarity of the ZnSO₄ solution (mol/L)
-
MW = Molecular weight of 1,2-PDTA (306.27 g/mol )
-
W = Weight of the 1,2-PDTA sample (mg)
-
HPLC Method for Impurity Profiling
High-Performance Liquid Chromatography is a powerful technique for separating and quantifying impurities. Since 1,2-PDTA lacks a strong UV chromophore, an indirect UV detection method or other detection methods like mass spectrometry (MS) are required. A common approach for aminopolycarboxylic acids is ion-pairing reversed-phase chromatography with post-column complexation or direct analysis of a pre-formed metal complex.
Experimental Protocol (Ion-Pairing HPLC-UV):
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 20 mM Phosphate buffer with 5 mM Tetrabutylammonium hydroxide, pH 7.5
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm after post-column reaction with a 0.1% Copper(II) sulfate solution (or pre-column complexation).
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh and dissolve the 1,2-PDTA sample in the mobile phase A to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the same compound.
Experimental Protocol:
-
Instrumentation and Reagents:
-
NMR Spectrometer (≥400 MHz)
-
High-purity internal standard (e.g., Maleic acid, certified purity)
-
Deuterated solvent (e.g., D₂O)
-
Analytical balance
-
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 1,2-PDTA sample into a vial.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of D₂O. A small amount of NaOD can be added to ensure complete dissolution and consistent pH.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the protons being quantified (a D1 of 30 seconds is often a safe starting point).
-
Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal for 1,2-PDTA and a signal for the internal standard (for Maleic acid, the vinyl protons).
-
Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / I_std) × (N_std / N_analyte) × (MW_analyte / MW_std) × (m_std / m_analyte) × Purity_std
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Conclusion
The purity analysis of this compound requires a combination of analytical techniques to ensure its quality and suitability for research and development purposes. Chelometric titration serves as a reliable primary assay for determining the overall purity. Complementary methods such as HPLC are essential for identifying and quantifying specific process-related impurities and degradation products. Furthermore, qNMR offers a powerful, direct method for determining absolute purity. By implementing these detailed protocols, researchers and scientists can confidently assess the quality of 1,2-PDTA, ensuring the integrity and reproducibility of their work.
Navigating High-Temperature Applications: A Technical Guide to the Thermal Stability of DPTA
For Researchers, Scientists, and Drug Development Professionals
The pursuit of robust molecules capable of withstanding elevated temperatures is a critical endeavor in materials science, industrial processes, and drug development. This guide delves into the thermal stability of "DPTA," an abbreviation that can refer to two distinct chemical entities with relevance in high-temperature applications: Diethylenetriaminepentaacetic acid and Dipropylenetriamine . Understanding the thermal characteristics of these compounds is paramount for their safe and effective use. This document provides a comprehensive overview of their thermal decomposition properties, supported by quantitative data, detailed experimental protocols, and visual representations of decomposition pathways.
Section 1: Diethylenetriaminepentaacetic Acid (DTPA)
Diethylenetriaminepentaacetic acid, a powerful chelating agent, finds utility in various industrial processes where the sequestration of metal ions at elevated temperatures is required, such as in the pulp and paper industry and in water treatment. Its ability to form stable complexes with metals is intrinsically linked to its thermal stability.
Thermal Stability Data
The thermal behavior of Diethylenetriaminepentaacetic acid (DTPA) is characterized by its melting point, at which it also begins to decompose.
| Parameter | Value | Reference |
| Melting Point | ~230 °C (with decomposition) | [1] |
Note: The decomposition of DTPA at its melting point indicates that thermal degradation is a significant factor at this temperature.
Experimental Protocol: Thermogravimetric Analysis (TGA) of an Organic Acid
The following protocol outlines a general procedure for determining the thermal stability of an organic acid like DTPA using Thermogravimetric Analysis (TGA).
Objective: To determine the temperature at which the sample loses mass due to decomposition.
Apparatus:
-
Thermogravimetric Analyzer
-
Analytical balance
-
Alumina or platinum crucibles
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: A small, representative sample of the organic acid (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible.
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any gaseous decomposition products.
-
A temperature program is set. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Collection: The TGA instrument continuously monitors and records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of mass loss at different temperatures.
Proposed Photodegradation Pathway of Fe(III)DTPA
While specific thermal decomposition pathways for DTPA are not extensively detailed in the available literature, a proposed photodegradation pathway for its iron (III) complex offers insight into its potential breakdown products. This pathway is relevant as it identifies susceptible bonds within the molecule. The degradation proceeds through the formation of several intermediate carboxylic acids.[2]
Section 2: Dipropylenetriamine
Dipropylenetriamine is a versatile intermediate used in the synthesis of various products, including epoxy resin hardeners, corrosion inhibitors, and surfactants, some of which are employed in high-temperature environments. Its thermal stability is a key factor in its handling and application in these areas.
Thermal Stability Data
The key thermal stability parameters for Dipropylenetriamine are its boiling point and decomposition temperature.
| Parameter | Value | Reference |
| Boiling Point | 235 °C | |
| Decomposition Temperature | 265 °C | [3] |
Note: The proximity of the boiling point and decomposition temperature suggests that at atmospheric pressure, Dipropylenetriamine may begin to decompose as it boils.
Experimental Protocol: Thermogravimetric Analysis (TGA) of a Liquid Amine
The following protocol provides a general method for assessing the thermal stability of a liquid amine like Dipropylenetriamine using TGA.
Objective: To determine the volatilization and decomposition characteristics of the liquid amine.
Apparatus:
-
Thermogravimetric Analyzer
-
Volatile sample pans (e.g., with a pinhole lid)
-
Microsyringe for sample dispensing
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation: A small volume of the liquid amine (typically 10-20 µL) is carefully dispensed into a volatile sample pan using a microsyringe. The pan is then sealed or covered to minimize evaporation before the analysis begins.
-
Instrument Setup:
-
The TGA is purged with an inert gas (e.g., nitrogen) at a controlled flow rate (e.g., 50-100 mL/min).
-
The temperature program is established. For a volatile liquid, this may involve an initial isothermal hold at a sub-ambient temperature to establish a stable baseline, followed by a linear temperature ramp (e.g., 10 °C/min) to a temperature above the expected decomposition point (e.g., 300 °C).
-
-
Data Collection: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The TGA thermogram is analyzed to distinguish between mass loss due to evaporation (typically occurring at lower temperatures) and mass loss due to thermal decomposition (occurring at higher temperatures, often with a more rapid change in mass). The onset temperature of decomposition is a key parameter determined from this analysis.
Representative Thermal Degradation Pathway of a Diamine
The thermal degradation of diamines often proceeds through the formation of a carbamate, which can then undergo intermolecular cyclization to form an imidazolidinone or react with another amine molecule.[4] This generalized pathway provides a plausible model for the initial steps of Dipropylenetriamine's thermal decomposition.
Conclusion
The thermal stability of both Diethylenetriaminepentaacetic acid and Dipropylenetriamine is a critical consideration for their use in high-temperature applications. DTPA exhibits decomposition around its melting point of 230 °C, while Dipropylenetriamine is stable up to its boiling point of 235 °C and decomposes at 265 °C. The provided experimental protocols offer a framework for the systematic evaluation of their thermal properties. The illustrative degradation pathways, while generalized in the case of Dipropylenetriamine and photodegradative for Fe(III)DTPA, provide valuable insights into the potential breakdown mechanisms of these molecules under thermal stress. For professionals in research and development, this information is essential for material selection, process optimization, and ensuring the safety and reliability of products and applications operating at elevated temperatures.
References
- 1. Diethylenetriaminepentaacetic acid(DTPA) [irochelating.com]
- 2. Biological and photochemical degradation rates of diethylenetriaminepentaacetic acid (DTPA) in the presence and absence of Fe(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. uknowledge.uky.edu [uknowledge.uky.edu]
Methodological & Application
Application Notes: Complexometric Titration of Metal Ions Using DTPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Complexometric titration is a powerful analytical technique for determining the concentration of metal ions in a solution. This method relies on the formation of a stable complex between the metal ion and a chelating agent. Diethylenetriaminepentaacetic acid (DTPA) is a versatile chelating agent that forms strong, 1:1 stoichiometric complexes with a wide range of polyvalent metal ions.[1] Its high affinity for many metals makes it an excellent titrant for the quantitative analysis of metallic impurities in pharmaceutical preparations, process streams, and environmental samples. The stability of the metal-DTPA complex is often pH-dependent, allowing for selective titration of different metal ions by controlling the pH of the solution.[2]
This document provides a detailed protocol for the preparation and standardization of a DTPA titrant solution, followed by procedures for the determination of metal ion concentrations using both direct and back titration methods.
Principle of Complexometric Titration with DTPA
The titration reaction involves the displacement of a metal-indicator complex by DTPA. The metal-indicator complex has a distinct color, and at the endpoint of the titration, when all the metal ions have been complexed by the stronger chelating agent DTPA, the indicator is released back into the solution, resulting in a sharp color change.[3][4] The success of the titration depends on the metal-DTPA complex being significantly more stable than the metal-indicator complex.[2]
The general reaction is as follows:
M-Indicator + DTPA → M-DTPA + Indicator (Color 1) (Color 2)
Data Presentation
Table 1: Stability Constants (log K) of DTPA with Various Metal Ions
A higher log K value indicates a more stable complex.[5] This information is crucial for selecting the appropriate pH and titration strategy.
| Metal Ion | Log K Value |
| Ca(II) | 10.7 |
| Mg(II) | 9.3 |
| Mn(II) | 15.6 |
| Fe(II) | 16.5 |
| Co(II) | 19.1 |
| Ni(II) | 20.3 |
| Cu(II) | 21.4 |
| Zn(II) | 18.7 |
| Cd(II) | 19.2 |
| Pb(II) | 18.8 |
| Al(III) | 18.6 |
| Fe(III) | 28.6 |
Source: BenchChem Technical Guide[5]
Table 2: Recommended pH and Indicators for DTPA Titration of Selected Metals
The choice of indicator and the pH of the solution are critical for achieving a sharp and accurate endpoint.
| Metal Ion | Recommended pH | Indicator | Color Change at Endpoint |
| Zinc (Zn²⁺) | 10 | Eriochrome Black T | Wine Red to Blue |
| Nickel (Ni²⁺) | 10-11 | Murexide | Yellow to Blue-Violet |
| Cobalt (Co²⁺) | 6.0 | Potentiometric | Not Applicable |
| Lead (Pb²⁺) | 5.0-5.5 | Xylenol Orange | Red-Purple to Yellow |
| Vanadium (V⁴⁺) | 4.0-6.0 | Potentiometric | Not Applicable |
Experimental Protocols
Preparation of 0.05 M DTPA Solution
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Sodium hydroxide (NaOH)
-
Distilled or deionized water
-
Volumetric flask (1000 mL)
-
Analytical balance
Procedure:
-
Weigh approximately 19.67 g of DTPA and transfer it to a 1000 mL beaker.
-
Add approximately 500 mL of distilled water.
-
While stirring, slowly add a 1 M NaOH solution until the DTPA dissolves completely. The pH of the solution should be around 7.
-
Carefully transfer the solution to a 1000 mL volumetric flask.
-
Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.
-
Make up the volume to the mark with distilled water and mix thoroughly.
Standardization of the DTPA Solution
The DTPA solution must be standardized against a primary standard, such as a zinc sulfate solution.
Materials:
-
Prepared 0.05 M DTPA solution
-
Standard 0.05 M Zinc Sulfate (ZnSO₄) solution (prepared from primary standard grade zinc metal or high purity zinc sulfate)
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Burette, pipette, conical flasks
Procedure:
-
Pipette 25.00 mL of the standard 0.05 M ZnSO₄ solution into a 250 mL conical flask.
-
Add approximately 75 mL of distilled water.
-
Add 2 mL of the ammonia-ammonium chloride buffer (pH 10).
-
Add a few drops of Eriochrome Black T indicator. The solution will turn wine-red.[6]
-
Titrate with the prepared DTPA solution from the burette until the color changes sharply from wine-red to a clear blue.[6][7]
-
Record the volume of the DTPA solution used.
-
Repeat the titration at least two more times to obtain concordant results.
-
Calculate the exact molarity of the DTPA solution using the following formula:
Molarity of DTPA = (Molarity of ZnSO₄ × Volume of ZnSO₄) / Volume of DTPA
Direct Titration Protocol for Zinc (II) Ions
This protocol is suitable for the determination of zinc in a sample solution.
Materials:
-
Standardized DTPA solution
-
Zinc-containing sample solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Burette, pipette, conical flasks
Procedure:
-
Pipette a known volume of the zinc-containing sample into a 250 mL conical flask.
-
Dilute with approximately 100 mL of distilled water.
-
Add 2 mL of the ammonia-ammonium chloride buffer (pH 10).
-
Add a few drops of Eriochrome Black T indicator. The solution should turn wine-red.
-
Titrate with the standardized DTPA solution until the color changes to blue.[7]
-
Record the volume of DTPA solution consumed.
-
Calculate the concentration of zinc in the sample.
Back Titration Protocol
Back titration is useful when the reaction between the metal ion and DTPA is slow, or when a suitable indicator is not available for direct titration.
Principle: An excess of a standard DTPA solution is added to the metal ion solution. The unreacted DTPA is then titrated with a standard solution of a second metal ion, for which a good indicator is available (e.g., magnesium or zinc).[3]
Materials:
-
Standardized DTPA solution
-
Sample solution containing the metal ion to be determined
-
Standard 0.05 M Magnesium Sulfate (MgSO₄) solution
-
Ammonia-ammonium chloride buffer (pH 10)
-
Eriochrome Black T indicator
-
Burette, pipettes, conical flasks
Procedure:
-
Pipette a known volume of the sample solution into a 250 mL conical flask.
-
Pipette a known excess volume of the standardized DTPA solution into the flask.
-
Add 2 mL of the ammonia-ammonium chloride buffer (pH 10).
-
Gently heat the solution if the complex formation is slow.
-
Cool the solution to room temperature and add a few drops of Eriochrome Black T indicator.
-
Titrate the excess DTPA with the standard MgSO₄ solution until the color changes from blue to wine-red.
-
Record the volume of the MgSO₄ solution used.
-
Calculate the concentration of the metal ion in the sample.
Visualizations
Experimental Workflow for Direct Complexometric Titration
Caption: Workflow for direct complexometric titration with DTPA.
Logical Relationship in Back Titration
Caption: Logical steps in a back titration using DTPA.
References
- 1. Watts Nickel Titration [anoplex.com]
- 2. du.edu.eg [du.edu.eg]
- 3. Classification of Complexometric Titration and Metal ion Indicators | Pharmaguideline [pharmaguideline.com]
- 4. asdlib.org [asdlib.org]
- 5. benchchem.com [benchchem.com]
- 6. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- 7. titrations.info [titrations.info]
Application Notes and Protocols for Heavy Metal Removal from Industrial Wastewater using Diethylenetriaminepentaacetic Acid (DPTA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of Diethylenetriaminepentaacetic Acid (DPTA) in the removal of heavy metals from industrial wastewater. DPTA is a powerful chelating agent that forms stable, water-soluble complexes with a wide range of heavy metal ions, facilitating their removal from contaminated effluents.[1][2] These protocols are intended to guide researchers and professionals in developing and optimizing heavy metal remediation strategies for various industrial applications, including electroplating, mining, and battery manufacturing.
Introduction
Heavy metal pollution in industrial wastewater is a significant environmental concern due to the toxicity and persistence of these contaminants.[1][3] Industries such as mining, electroplating, and battery manufacturing are major sources of heavy metal-laden effluents.[1] Traditional treatment methods often struggle to effectively remove dissolved and complexed metals.[1]
Diethylenetriaminepentaacetic Acid (DPTA) is a highly effective chelating agent that offers a robust solution for heavy metal removal.[1][2] Its molecular structure allows it to form multiple bonds with a single metal ion, creating a stable, water-soluble complex.[2] This process, known as chelation, sequesters the metal ions, preventing them from precipitating and redepositing into the environment.[1] The resulting DPTA-metal complexes can then be more readily removed through subsequent treatment processes.[1]
Principle of the Method
DPTA is an aminopolycarboxylic acid that acts as a pentadentate ligand, meaning it has multiple binding sites that can coordinate with a metal ion.[2] The strength of the bond between DPTA and a metal ion is quantified by its stability constant (log K). A higher log K value indicates a more stable complex and a stronger binding affinity.[4] DPTA exhibits high stability constants for a wide range of divalent and trivalent heavy metal ions, making it a versatile chelating agent for mixed-metal wastewater streams.[4][5][6]
The chelation process is pH-dependent. DPTA is effective across a broad pH range, generally between 2 and 11, with optimal performance for specific metals varying within this range.[7][8][9][10] Adjusting the pH of the wastewater is a critical step to ensure efficient complexation.
Data Presentation
The following tables summarize the stability constants of DPTA with various heavy metals and reported removal efficiencies from different industrial wastewaters.
Table 1: Stability Constants (log K) of DPTA with Common Heavy Metal Ions [4][5][6]
| Metal Ion | Log K Value |
| Lead (Pb²⁺) | 18.6 - 18.8 |
| Cadmium (Cd²⁺) | 19.0 |
| Copper (Cu²⁺) | 21.1 |
| Nickel (Ni²⁺) | 20.2 |
| Zinc (Zn²⁺) | 18.6 |
| Iron (Fe³⁺) | 27.5 |
| Chromium (Cr³⁺) | 23.0 |
| Mercury (Hg²⁺) | 27.0 |
Table 2: Reported Heavy Metal Removal Efficiencies using DPTA from Various Industrial Wastewaters
| Industry | Heavy Metal | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) | Reference |
| Electroplating | Copper (Cu²⁺) | 474 | < 0.05 | > 99.9 | [11] |
| Electroplating | Nickel (Ni²⁺) | 3.3 | < 0.05 | > 98.5 | [11] |
| Electroplating | Zinc (Zn²⁺) | 167 | < 0.05 | > 99.9 | [11] |
| Mining | Arsenic (As) | 3.185 | 1.570 | 51 | [12] |
| Mining | Mercury (Hg) | 0.0307 | 0.0064 | 79 | [12] |
| Battery Manufacturing | Lead (Pb) | Varies | Varies | High (Qualitative) | [13][14] |
| Battery Manufacturing | Cadmium (Cd) | Varies | Varies | High (Qualitative) | [13][14] |
Experimental Protocols
Materials and Reagents
-
Diethylenetriaminepentaacetic acid (DPTA), analytical grade
-
Sodium hydroxide (NaOH), for pH adjustment
-
Hydrochloric acid (HCl), for pH adjustment
-
Heavy metal standard solutions for calibration
-
Deionized water
-
Industrial wastewater sample
-
pH meter
-
Magnetic stirrer and stir bars
-
Beakers and volumetric flasks
-
Filtration apparatus (e.g., vacuum filtration with 0.45 µm filters)
-
Analytical instrument for metal analysis (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES))
Protocol 1: General Heavy Metal Removal from Industrial Wastewater
This protocol provides a general procedure for the removal of heavy metals from a mixed industrial effluent.
-
Sample Characterization:
-
Collect a representative sample of the industrial wastewater.
-
Analyze the initial concentration of the target heavy metals using AAS or ICP-OES.
-
Measure the initial pH of the wastewater.
-
-
DPTA Solution Preparation:
-
Prepare a stock solution of DPTA (e.g., 0.1 M) by dissolving the required amount of DPTA in deionized water. The use of a 40% aqueous solution is also common in industrial applications.[6]
-
-
Chelation Reaction:
-
In a beaker, place a known volume of the wastewater sample.
-
While stirring, add the DPTA stock solution. The optimal dosage will depend on the concentration of heavy metals. A starting point is a 1:1 molar ratio of DPTA to the total molar concentration of heavy metals.
-
Adjust the pH of the solution to the optimal range for the target metals (typically between 5 and 9) using NaOH or HCl.[15][16][17]
-
Allow the solution to stir for a specified contact time (e.g., 60-120 minutes) to ensure complete chelation.[9][17]
-
-
Separation of DPTA-Metal Complexes:
-
Analysis of Treated Wastewater:
-
Analyze the filtrate for the final concentration of the target heavy metals using AAS or ICP-OES.
-
Calculate the removal efficiency using the following formula:
-
Removal Efficiency (%) = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100
-
-
Protocol 2: Optimization of DPTA Dosage and pH for Electroplating Wastewater
This protocol outlines a method to determine the optimal DPTA dosage and pH for treating wastewater from an electroplating facility, which often contains high concentrations of copper, nickel, and chromium.[16][17][21][22]
-
Jar Test Setup:
-
Set up a series of beakers (jars) with equal volumes of the electroplating wastewater.
-
Place each beaker on a magnetic stirrer.
-
-
DPTA Dosage Optimization:
-
To each beaker, add a different concentration of DPTA solution (e.g., 0.5, 1.0, 1.5, 2.0 times the molar concentration of the target metals).
-
Adjust the pH of all beakers to a constant value (e.g., pH 7).
-
Stir for a fixed time (e.g., 60 minutes).
-
Filter the samples and analyze the final metal concentrations.
-
Plot the removal efficiency against the DPTA dosage to determine the optimal concentration.
-
-
pH Optimization:
-
Using the optimal DPTA dosage determined in the previous step, set up another series of beakers.
-
Adjust the pH of each beaker to a different value (e.g., 4, 5, 6, 7, 8, 9, 10).
-
Stir for a fixed time (e.g., 60 minutes).
-
Filter the samples and analyze the final metal concentrations.
-
Plot the removal efficiency against pH to determine the optimal pH range.
-
Visualization of Key Processes
DPTA Chelation of a Heavy Metal Ion
Caption: DPTA chelates a heavy metal ion to form a stable complex.
Experimental Workflow for Heavy Metal Removal
Caption: Workflow for heavy metal removal from wastewater using DPTA.
DPTA Regeneration (Conceptual)
The regeneration and reuse of DPTA are crucial for the economic viability and sustainability of the treatment process. One promising method for regeneration is ozonation.[23][24][25][26]
Principle of Ozonation for DPTA Regeneration
Ozone (O₃) is a powerful oxidizing agent that can break down the DPTA-metal complex. This process, known as ozonation, can degrade the organic ligand (DPTA), releasing the metal ions.[23][24] The released metal ions can then be precipitated and removed, and the degraded DPTA components may be biodegradable. Further research is needed to optimize the ozonation process for complete DPTA recovery and reuse.
Logical Diagram for DPTA Regeneration
Caption: Conceptual diagram for DPTA regeneration using ozonation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low metal removal efficiency | Incorrect pH | Optimize pH using the protocol in section 4.3. |
| Insufficient DPTA dosage | Optimize DPTA dosage using the protocol in section 4.3. | |
| Short contact time | Increase the stirring time to allow for complete chelation. | |
| Presence of interfering substances | Pre-treat the wastewater to remove interfering ions or organic matter. | |
| Membrane fouling during separation | High concentration of suspended solids | Pre-filter the wastewater before membrane separation. |
| Precipitation of metal hydroxides | Ensure pH is within the optimal range to keep DPTA-metal complexes soluble. |
Conclusion
DPTA is a highly effective and versatile chelating agent for the removal of heavy metals from industrial wastewater. The protocols outlined in this document provide a framework for the successful application and optimization of DPTA-based treatment processes. By carefully controlling parameters such as pH and DPTA dosage, high removal efficiencies can be achieved for a variety of heavy metals from diverse industrial sources. Further research into the regeneration and reuse of DPTA will enhance the sustainability and cost-effectiveness of this important environmental remediation technology.
References
- 1. nbinno.com [nbinno.com]
- 2. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Review on the impact of heavy metals from industrial wastewater effluent and removal technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. richardsemelka.com [richardsemelka.com]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. Removal of Cadmium, Copper, and Lead From Water Using Bio-Sorbent From Treated Olive Mill Solid Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciforschenonline.org [sciforschenonline.org]
- 11. Hybrid flotation--membrane filtration process for the removal of heavy metal ions from wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Process of Treating Wastewater For Battery Water [hydroflux.co.in]
- 14. The role of effluent treatment system in battery manufacturing production - Better Technology Group Limited [better-tech.net]
- 15. researchgate.net [researchgate.net]
- 16. Removal of heavy metals in electroplating wastewater by powdered activated carbon (PAC) and sodium diethyldithiocarbamate-modified PAC [eeer.org]
- 17. Sustainable approach on removal of toxic metals from electroplating industrial wastewater using dissolved air flotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New trends in removing heavy metals from industrial wastewater - Arabian Journal of Chemistry [arabjchem.org]
- 19. Recovery of Metals from Wastewater—State-of-the-Art Solutions with the Support of Membrane Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Membrane Filtration for Heavy Metal Removal - LiqTech [liqtech.com]
- 21. mdpi.com [mdpi.com]
- 22. scispace.com [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. yadda.icm.edu.pl [yadda.icm.edu.pl]
Application Notes and Protocols: 1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (PDTA), a polyaminocarboxylic acid, is a powerful chelating agent with significant potential in the development of advanced drug delivery systems. Its ability to form stable complexes with various metal ions makes it a versatile component for creating sophisticated nanocarriers. These systems can be engineered for targeted drug delivery, controlled release, and theranostic applications, where therapy and diagnosis are combined.
This document provides an overview of the applications of PDTA in drug delivery, detailed protocols for the synthesis and evaluation of PDTA-functionalized nanoparticles, and representative data to guide researchers in this burgeoning field.
Application Notes
The core utility of PDTA in drug delivery stems from its strong metal-chelating properties. This can be leveraged in several ways:
-
As a Linker: The carboxylic acid groups of PDTA can be used to covalently attach drug molecules, targeting ligands (e.g., antibodies, peptides), and imaging agents to the surface of nanoparticles. This allows for the creation of multifunctional drug delivery systems with enhanced specificity and efficacy.
-
For Metal-Ion Mediated Drug Delivery: PDTA can be used to create "gated" nanoparticle systems. For instance, mesoporous silica nanoparticles can be loaded with a drug, and the pores can be capped with PDTA-metal ion complexes. Changes in the local environment, such as a drop in pH at a tumor site, can disrupt the chelation, leading to the release of the metal ion and the uncapping of the pores, thus releasing the drug in a controlled manner.
-
In Theranostics: By chelating a diagnostic metal ion (e.g., Gadolinium for MRI) and simultaneously carrying a therapeutic agent, PDTA-functionalized nanoparticles can be used for both imaging the site of disease and delivering a therapeutic payload. This allows for real-time monitoring of drug delivery and therapeutic response.
Nanoparticle Platforms for PDTA Functionalization:
Several types of nanoparticles can be functionalized with PDTA, including:
-
Mesoporous Silica Nanoparticles (MSNs): Their high surface area and tunable pore size make them ideal for high drug loading.[1] PDTA can be grafted onto the silica surface to act as a gatekeeper or a linker for targeting moieties.[2][3]
-
Liposomes: These are biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs.[4][5] PDTA can be conjugated to the lipids or polymers used to coat the liposomes to facilitate targeted delivery.[5]
-
Magnetic Nanoparticles (e.g., Iron Oxide): These nanoparticles can be guided to a target site using an external magnetic field.[6][7] Functionalization with PDTA can add the capabilities of drug conjugation and controlled release.[8]
Data Presentation: Representative Quantitative Data
The following tables provide representative data for the characterization of drug delivery systems. It is important to note that this data is based on similar systems (e.g., diaminopropane-functionalized nanoparticles and doxorubicin-loaded nanoparticles) and should be experimentally determined for any specific PDTA-based system.
Table 1: Representative Physicochemical Properties of Functionalized Nanoparticles
| Parameter | Bare Nanoparticles | PDTA-Functionalized Nanoparticles |
| Hydrodynamic Diameter (nm) | 100 - 150 | 110 - 170 |
| Zeta Potential (mV) | -25 to -40 | +20 to +40 (before PDTA), then adjusts based on chelation |
| Surface Functional Group Density (groups/nm²) | N/A | 2 - 5 |
(Data is representative and based on diaminopropane-functionalized silica nanoparticles[9])
Table 2: Representative Drug Loading and Encapsulation Efficiency
| Nanoparticle System | Drug | Drug Loading Efficiency (%) | Encapsulation Efficiency (%) |
| PDTA-functionalized MSNs | Doxorubicin | ~15-20 | ~80-95 |
| PDTA-functionalized Liposomes | Doxorubicin | ~5-10 | ~90-98 |
| PDTA-functionalized Magnetic Nanoparticles | Doxorubicin | ~75 | Not typically reported |
(Data is representative and based on doxorubicin-loaded nanoparticles[6][10][11])
Table 3: Representative In Vitro Cytotoxicity Data (IC50 Values)
| Cell Line | Treatment | Representative IC50 (µM) |
| Breast Cancer (MCF-7) | Free Doxorubicin | 0.5 - 1.0 |
| PDTA-functionalized Nanoparticles (no drug) | > 100 | |
| Doxorubicin-loaded PDTA-functionalized Nanoparticles | 1.5 - 5.0 |
(IC50 values are highly dependent on cell line, drug, and nanoparticle formulation, and the above are representative examples for doxorubicin)
Experimental Protocols
The following protocols provide a general framework for the synthesis, drug loading, and in vitro evaluation of PDTA-functionalized nanoparticles. These should be optimized for specific applications.
Protocol 1: Synthesis and Functionalization of Mesoporous Silica Nanoparticles (MSNs) with a PDTA precursor
Objective: To synthesize MSNs and functionalize their surface with amino groups, which can then be further reacted to attach PDTA.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (NaOH)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Deionized water
Procedure:
-
MSN Synthesis:
-
Dissolve 1.0 g of CTAB in 480 mL of deionized water and 3.5 mL of 2 M NaOH.
-
Heat the solution to 80°C with vigorous stirring.
-
Add 5.0 mL of TEOS dropwise to the solution.
-
Continue stirring at 80°C for 2 hours to form the nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water and ethanol.
-
To remove the CTAB template, resuspend the nanoparticles in an acidic ethanol solution and reflux overnight.
-
Wash the resulting MSNs thoroughly with ethanol and dry.
-
-
Surface Functionalization with Amino Groups:
-
Disperse the calcined MSNs in ethanol.
-
Add APTES to the suspension and reflux for 24 hours.
-
Collect the amino-functionalized MSNs (MSN-NH2) by centrifugation.
-
Wash thoroughly with ethanol to remove unreacted APTES and dry.
-
Characterization: The size and morphology of the nanoparticles can be characterized by Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS). Successful functionalization can be confirmed by Fourier-Transform Infrared Spectroscopy (FTIR) and measuring the change in zeta potential.
Protocol 2: Drug Loading into PDTA-Functionalized MSNs (Model Drug: Doxorubicin)
Objective: To load an anticancer drug into the pores of the functionalized MSNs.
Materials:
-
PDTA-functionalized MSNs
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse a known amount of PDTA-functionalized MSNs in a solution of DOX in PBS.
-
Stir the mixture at room temperature in the dark for 24 hours to allow the drug to diffuse into the pores of the MSNs.
-
Collect the DOX-loaded nanoparticles (DOX@PDTA-MSNs) by centrifugation.
-
Wash the nanoparticles with PBS to remove any surface-adsorbed drug.
-
To determine the drug loading efficiency, measure the concentration of DOX in the supernatant using a UV-Vis spectrophotometer or fluorescence spectroscopy.
-
The drug loading efficiency can be calculated using the following formula: Drug Loading Efficiency (%) = (Mass of drug in nanoparticles / Mass of drug-loaded nanoparticles) x 100
Protocol 3: In Vitro Drug Release Study
Objective: To evaluate the release kinetics of the drug from the nanoparticles under different conditions (e.g., physiological vs. acidic pH).
Materials:
-
DOX@PDTA-MSNs
-
PBS at pH 7.4 and pH 5.5
-
Dialysis tubing (with an appropriate molecular weight cut-off)
Procedure:
-
Disperse a known amount of DOX@PDTA-MSNs in PBS (pH 7.4).
-
Place the suspension inside a dialysis bag.
-
Immerse the dialysis bag in a larger volume of PBS (pH 7.4 or 5.5) at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Measure the concentration of released DOX in the aliquots using a suitable analytical method (e.g., UV-Vis or fluorescence spectroscopy).
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: Cellular Uptake Analysis
Objective: To visualize and quantify the uptake of the nanoparticles by cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Fluorescently-labeled PDTA-functionalized MSNs
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed the cancer cells in a suitable culture plate or on coverslips and allow them to adhere overnight.
-
Incubate the cells with a suspension of the fluorescently-labeled nanoparticles in cell culture medium for various time points (e.g., 1, 4, 24 hours).
-
After incubation, wash the cells with PBS to remove any non-internalized nanoparticles.
-
For qualitative analysis, fix the cells and visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
-
For quantitative analysis, detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.
Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxicity of the drug-loaded nanoparticles against cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Free DOX, empty PDTA-functionalized MSNs, and DOX@PDTA-MSNs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
-
Plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of free DOX, empty nanoparticles, and drug-loaded nanoparticles. Include untreated cells as a control.
-
Incubate the cells for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will convert the yellow MTT into purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Workflow for the synthesis and functionalization of nanoparticles.
Caption: Targeted drug delivery and cellular uptake mechanism.
References
- 1. Controlled drug delivery systems for cancer based on mesoporous silica nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New advances in gated materials of mesoporous silica for drug controlled release [ccspublishing.org.cn]
- 3. Tailored Mesoporous Silica Nanoparticles for Controlled Drug Delivery: Platform Fabrication, Targeted Delivery, and Computational Design and Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomes for Tumor Targeted Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization, and in vitro evaluation of novel polymer-coated magnetic nanoparticles for controlled delivery of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on Doxorubicin Loading on Differently Functionalized Iron Oxide Nanoparticles: Implications for Controlled Drug-Delivery Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
DPTA as a Chelator for Trace Metal Analysis in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DPTA), a potent chelating agent, is a valuable tool for the analysis of trace metals in complex biological matrices. Its high affinity for a wide range of metal ions allows for their effective sequestration and subsequent quantification.[1] This document provides detailed application notes and protocols for the use of DPTA in trace metal analysis of biological samples, addressing the needs of researchers, scientists, and drug development professionals. DPTA's ability to form stable, water-soluble complexes with metal ions makes it particularly useful for studying the "labile" or weakly bound metal pool within biological fluids and for preparing samples for analysis by techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Principles of DPTA Chelation
DPTA is an aminopolycarboxylic acid with eight potential coordination sites, allowing it to form highly stable complexes with metal ions. The stability of these complexes is a critical factor in its efficacy as a chelator. The strength of the DPTA-metal bond is quantified by the stability constant (log K), with higher values indicating a more stable complex. This high affinity allows DPTA to extract trace metals from their endogenous binding partners in biological samples, such as proteins.
Quantitative Data: Stability and Efficacy
The efficacy of a chelator is determined by its affinity for specific metals. The following tables summarize key quantitative data for DPTA, including its stability constants with various essential and toxic trace metals and a comparison of its effective concentration for chelation in plasma.
Table 1: Stability Constants (log K) of DPTA with Various Metal Ions
| Metal Ion | Log K Value |
| Fe(III) | 28.6 |
| Cu(II) | 21.4 |
| Ni(II) | 20.3 |
| Pb(II) | 18.8 |
| Zn(II) | 18.6 |
| Cd(II) | 19.0 |
| Mn(II) | 15.6 |
| Ca(II) | 10.9 |
| Mg(II) | 9.3 |
Source: Compiled from various scientific sources.
Table 2: Comparative Efficacy of DPTA for Chelating Americium (Am) in Plasma from Different Species
| Species | EC90 of DPTA (μM) |
| Rat | 31.4 |
| Beagle | 15.9 |
| Human | 10.0 |
EC90 is the concentration at which 90% of the maximal chelation effect is achieved. Data from in vitro studies on the competitive binding of 241Am between DPTA and plasma proteins.[2]
Application Notes
Application 1: Determination of the Labile Metal Pool in Plasma/Serum
Objective: To quantify the fraction of trace metals in plasma or serum that is weakly bound to proteins and other molecules and is available for chelation by DPTA. This "labile" pool is often considered more biologically reactive than tightly bound metals.
Principle: DPTA is added to a plasma or serum sample to chelate labile metals. The low molecular weight DPTA-metal complexes are then separated from the high molecular weight proteins and protein-bound metals using ultrafiltration. The filtrate, containing the DPTA-chelated metals, is then analyzed by ICP-MS.
Materials:
-
Plasma or serum sample
-
DPTA solution (e.g., 10 mM in metal-free water, pH adjusted to 7.4)
-
Ultrafiltration devices (e.g., 3 kDa or 10 kDa molecular weight cutoff)
-
ICP-MS instrument
Brief Protocol:
-
Incubate a known volume of plasma or serum with a specific concentration of DPTA (e.g., 100 µM final concentration) at 37°C for a defined period (e.g., 30 minutes).
-
Transfer the mixture to an ultrafiltration device.
-
Centrifuge according to the manufacturer's instructions to separate the filtrate from the retentate.
-
Acidify the filtrate with high-purity nitric acid.
-
Analyze the trace metal content of the acidified filtrate by ICP-MS.
Application 2: Investigating the Role of Extracellular Zinc in Apoptosis
Objective: To determine the effect of chelating extracellular zinc on the induction of apoptosis in cell culture.
Principle: DPTA, as a membrane-impermeable chelator, can be used to specifically sequester extracellular zinc without significantly affecting intracellular zinc concentrations.[3][4] By observing cellular responses, such as caspase activation, the role of extracellular zinc in signaling pathways like apoptosis can be elucidated.
Materials:
-
Cell line of interest (e.g., hepatocytes, thymocytes)
-
Cell culture medium
-
DPTA solution
-
Apoptosis detection kit (e.g., caspase activity assay)
Brief Protocol:
-
Culture cells to the desired confluency.
-
Treat the cells with varying concentrations of DPTA in the cell culture medium.
-
Include a negative control (no DPTA) and a positive control for apoptosis if available.
-
Incubate for a specified time period.
-
Harvest the cells and assess for markers of apoptosis, such as caspase-3 activation.
Experimental Protocols
Protocol 1: Detailed Protocol for DPTA Chelation and Ultrafiltration of Serum for Labile Trace Metal Analysis by ICP-MS
This protocol is a more detailed version of the method described in Application Note 1.
1. Reagent Preparation:
-
DPTA Stock Solution (10 mM): Dissolve an appropriate amount of diethylenetriaminepentaacetic acid in high-purity, metal-free water. Adjust the pH to 7.4 with high-purity ammonium hydroxide. Store in a metal-free container at 4°C.
-
Nitric Acid (2% v/v): Dilute trace-metal grade concentrated nitric acid with high-purity water.
2. Sample Preparation:
-
Collect whole blood in trace-element free tubes.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store serum samples at -80°C in metal-free cryovials until analysis.
3. Chelation and Ultrafiltration:
-
Thaw serum samples on ice.
-
In a metal-free microcentrifuge tube, combine 450 µL of serum with 50 µL of 1 mM DPTA solution to achieve a final DPTA concentration of 100 µM.
-
Incubate the mixture at 37°C for 30 minutes with gentle shaking.
-
Transfer the incubated sample to a pre-rinsed ultrafiltration device (e.g., 10 kDa MWCO).
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Collect the filtrate.
4. ICP-MS Analysis:
-
Acidify a known volume of the filtrate with an equal volume of 2% nitric acid.
-
Prepare a series of multi-element calibration standards in a matrix that matches the acidified filtrate (e.g., a diluted DPTA solution in 1% nitric acid).
-
Analyze the samples and standards by ICP-MS.[5]
-
Use an internal standard to correct for matrix effects and instrument drift.
Protocol 2: Protocol for Investigating the Role of Extracellular Zinc in Apoptosis using DPTA
This protocol expands on Application Note 2.
1. Cell Culture and Treatment:
-
Plate cells (e.g., rat hepatocytes) in a suitable multi-well plate and culture until they reach approximately 70-80% confluency.
-
Prepare fresh cell culture medium containing various concentrations of DPTA (e.g., 0, 50, 100, 200 µM).
-
Remove the old medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the DPTA-containing medium to the respective wells.
2. Induction and Assessment of Apoptosis:
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours).
-
At each time point, harvest the cells.
-
Assess apoptosis using a preferred method. For example, to measure caspase-3 activity:
-
Lyse the cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysate.
-
Incubate a portion of the lysate with a fluorogenic caspase-3 substrate.
-
Measure the fluorescence using a plate reader.
-
-
Apoptosis can also be assessed by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
Visualizations
References
- 1. Zinc chelation induces rapid depletion of the X-linked inhibitor of apoptosis (XIAP) and sensitizes prostate cancer cells to TRAIL-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis induced by chelation of intracellular zinc is associated with depletion of cellular reduced glutathione level in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cellular Zn depletion by metal ion chelators (TPEN, DTPA and chelex resin) and its application to osteoblastic MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICP-MS trace element analysis in serum and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diethylenetriaminepentaacetic Acid (DTPA) in Lanthanide Separation and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a versatile polyaminocarboxylic acid chelating agent renowned for its high affinity for metal ions, particularly trivalent lanthanides and actinides. Its ability to form stable, water-soluble complexes makes it an invaluable tool in a range of scientific and industrial applications.[1] This document provides detailed application notes and protocols for the use of DTPA in two primary areas: the separation of lanthanide elements and their quantitative analysis. Furthermore, it explores the critical role of DTPA in the development of lanthanide-based radiopharmaceuticals.
Application Note 1: Lanthanide Separation via Ion-Exchange Chromatography Using DTPA
Principle
DTPA is widely employed as a chelating agent in aqueous phases for the separation of lanthanides from trivalent actinides, a process of significant interest in nuclear fuel reprocessing known as TALSPEAK (Trivalent Actinide - Lanthanide Separation by Phosphorus reagent Extraction from Aqueous Komplexes).[2][3] The separation leverages the subtle differences in the stability constants of the lanthanide-DTPA complexes. As the ionic radius of the lanthanides decreases across the series (the lanthanide contraction), the stability of their complexes with DTPA generally increases.[1] This differential stability allows for their separation using techniques like ion-exchange or extraction chromatography. In a typical setup, lanthanides are eluted from a cation-exchange resin using a DTPA solution. The lanthanides that form less stable complexes with DTPA (lighter lanthanides) will elute later, while those forming more stable complexes (heavier lanthanides) will elute earlier.
Experimental Protocol: Separation of Nd(III) and Dy(III)
This protocol outlines a representative method for the separation of Neodymium (Nd) and Dysprosium (Dy) using a cation-exchange resin and a DTPA eluent.
-
Resin Preparation:
-
Swell a strongly acidic cation-exchange resin (e.g., Dowex 50WX8) in deionized water.
-
Pack the resin into a glass column (e.g., 1 cm diameter x 20 cm length) to form a stable bed.
-
Wash the column with 3-5 bed volumes of 2 M HCl to ensure the resin is in the H+ form.
-
Rinse with deionized water until the eluate is neutral (pH ~7).
-
-
Sample Loading:
-
Prepare a 10 mL aqueous solution containing 1 mM each of NdCl₃ and DyCl₃.
-
Adjust the pH of the sample solution to 2.5-3.0.
-
Carefully load the sample onto the top of the resin bed, allowing it to percolate completely into the resin.
-
-
Elution:
-
Prepare a 0.025 M DTPA eluent solution and adjust the pH to a desired value (e.g., pH 3.0-6.0) using NaOH or NH₄OH. The pH is a critical parameter influencing the separation efficiency.
-
Begin elution by passing the DTPA solution through the column at a constant flow rate (e.g., 0.5 mL/min).
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate at regular intervals (e.g., every 5 mL).
-
Analyze the concentration of Nd and Dy in each fraction using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or UV-Vis spectrophotometry after complexation with a chromogenic agent.
-
-
Data Analysis:
-
Plot the concentration of each lanthanide as a function of the elution volume to generate an elution profile.
-
Calculate the separation factor (α) using the retention volumes (Vᵣ) of the two lanthanides: α = (Vᵣ,Dy - V₀) / (Vᵣ,Nd - V₀), where V₀ is the void volume of the column.
-
Quantitative Data
The stability of lanthanide-DTPA complexes is a key factor in their separation. The following table presents the logarithmic stability constants (log K) for selected lanthanide-DTPA complexes.
| Lanthanide Ion | Ionic Radius (Å, CN=9) | log K (DTPA) |
| La³⁺ | 1.216 | ~19.4 |
| Nd³⁺ | 1.163 | ~21.1 |
| Eu³⁺ | 1.120 | ~22.4 |
| Gd³⁺ | 1.107 | ~22.5 |
| Dy³⁺ | 1.052 | ~22.8 |
| Yb³⁺ | 1.008 | ~22.7 |
| Lu³⁺ | 1.001 | ~22.6 |
Note: Stability constants can vary with experimental conditions such as ionic strength and temperature.
Workflow Diagram
Caption: Workflow for lanthanide separation using DTPA in ion-exchange chromatography.
Application Note 2: Spectrophotometric Analysis of Lanthanides Using DTPA
Principle
DTPA can be used in the spectrophotometric determination of lanthanides, often through a ligand displacement reaction. In this method, a colored lanthanide-dye complex is formed, and the subsequent addition of DTPA displaces the dye, causing a measurable change in the solution's absorbance. The rate of this displacement is dependent on the lanthanide and the experimental conditions, allowing for kinetic differentiation.[4][5] The complexation kinetics of DTPA with lanthanides are influenced by factors such as pH and the presence of buffer species.[4]
Experimental Protocol: Kinetic Spectrophotometric Determination of Europium (Eu)
This protocol describes the determination of Eu(III) concentration by measuring the kinetics of its complexation with DTPA using Arsenazo III as the indicator ligand.[3]
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of EuCl₃.
-
Prepare a 10 mM stock solution of DTPA.
-
Prepare a 0.5 mM stock solution of Arsenazo III.
-
Prepare a 0.1 M lactate buffer solution and adjust to the desired pH (e.g., pH 3.6).
-
-
Instrumentation:
-
Use a stopped-flow spectrophotometer to monitor the reaction kinetics.
-
Set the spectrophotometer to the wavelength of maximum absorbance for the Eu(III)-Arsenazo III complex (around 650 nm).
-
-
Kinetic Measurement:
-
In one syringe of the stopped-flow instrument, place a solution containing Eu(III) and Arsenazo III in the lactate buffer.
-
In the other syringe, place the DTPA solution in the same lactate buffer.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the decrease in absorbance at 650 nm as a function of time. The reaction typically follows pseudo-first-order kinetics when DTPA is in excess.[6]
-
-
Data Analysis:
-
Fit the absorbance vs. time data to a first-order exponential decay model to obtain the observed rate constant (k_obs).
-
Create a calibration curve by plotting k_obs against known concentrations of Eu(III).
-
Determine the concentration of an unknown Eu(III) sample from the calibration curve.
-
Quantitative Data
The complex formation rate constants for lanthanide-DTPA systems are highly dependent on pH and buffer composition. The following table provides representative second-order rate constants for the formation of Ln-DTPA complexes.
| Lanthanide Ion | Formation Rate Constant (k_f) at pH 3.6 (M⁻¹s⁻¹) |
| La³⁺ | ~0.020 |
| Nd³⁺ | ~0.020 |
| Eu³⁺ | ~0.020 |
| Gd³⁺ | Fastest in the series |
| Yb³⁺ | Slower than light lanthanides |
Note: These values are approximate and can vary significantly with experimental conditions. The rate of complex formation for Gd³⁺ is unexpectedly the fastest in the series.[3][6]
Workflow Diagram
Caption: Workflow for kinetic spectrophotometric analysis of lanthanides using DTPA.
Application Note 3: DTPA in Lanthanide-Based Radiopharmaceutical Development
Principle
DTPA and its derivatives are crucial bifunctional chelators in the development of radiopharmaceuticals for both diagnostic imaging and therapy.[7][8] One end of the DTPA molecule strongly chelates a radioactive lanthanide ion, while the other end can be conjugated to a biomolecule (e.g., an antibody or peptide) that targets specific cells or tissues, such as tumors.[9] The high thermodynamic stability of the Ln-DTPA complex is essential to prevent the release of the free radiolanthanide in vivo, which would be toxic and lead to non-specific radiation exposure. Radiolanthanides offer a wide range of decay properties suitable for different medical applications.[10]
Experimental Protocol: Radiolabeling a Targeting Peptide with Lutetium-177 (¹⁷⁷Lu)
This protocol outlines a general procedure for labeling a DOTA-conjugated peptide (as a representative example, though the principle is similar for DTPA) with the therapeutic radiolanthanide ¹⁷⁷Lu.
-
Reagent Preparation:
-
Prepare a stock solution of the DTPA-conjugated peptide (e.g., 1 mg/mL in metal-free water).
-
Obtain a calibrated solution of ¹⁷⁷LuCl₃ in dilute HCl.
-
Prepare a 0.2 M ammonium acetate buffer and adjust the pH to 5.0.
-
-
Radiolabeling Reaction:
-
In a sterile, metal-free microcentrifuge tube, combine the DTPA-peptide conjugate, the ammonium acetate buffer, and the ¹⁷⁷LuCl₃ solution. The final peptide concentration is typically in the micromolar range.
-
Gently mix the solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specific duration (e.g., 15-30 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the product using methods like radio-TLC or radio-HPLC. This separates the labeled peptide from free ¹⁷⁷Lu.
-
A successful labeling should yield an RCP of >95%.
-
-
Purification (if necessary):
-
If the RCP is below the acceptable limit, purify the radiolabeled peptide using a C18 solid-phase extraction (SPE) cartridge to remove unchelated ¹⁷⁷Lu.
-
-
In Vitro Stability:
-
Assess the stability of the ¹⁷⁷Lu-DTPA-peptide complex in human serum or a DTPA challenge solution at 37°C over time to ensure the radiolabel remains attached.
-
Quantitative Data
The choice of radiolanthanide depends on the desired application (imaging vs. therapy). The stability of the complex is paramount for in vivo use.
| Radiolanthanide | Half-life | Principal Emissions | Application |
| ⁹⁰Y | 64.1 h | β⁻ | Therapy |
| ¹⁵³Sm | 46.3 h | β⁻, γ | Therapy, Imaging (SPECT) |
| ¹⁶⁶Ho | 26.8 h | β⁻, γ | Therapy, Imaging (SPECT) |
| ¹⁷⁷Lu | 6.7 d | β⁻, γ | Therapy, Imaging (SPECT) |
Logical Relationship Diagram
Caption: Logical relationship in the development of a DTPA-based radiopharmaceutical.
References
- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 2. Explorations of TALSPEAK chemistry in extraction chromatography: Comparisons of TTHA with DTPA and HDEHP with HEH[EHP] | Journal Article | PNNL [pnnl.gov]
- 3. The kinetics of lanthanide complexation by EDTA and DTPA in lactate media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Complications in complexation kinetics for lanthanides with DTPA using dye probe molecules in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Metallic radionuclides in the development of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Relevance of Palladium to Radiopharmaceutical Development Considering Enhanced Coordination Properties of TE1PA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of radiopharmaceuticals for targeted alpha therapy: Where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current and potential therapeutic uses of lanthanide radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DTPA as a Contrast Agent in Magnetic Resonance Imaging (MRI)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Diethylenetriaminepentaacetic acid (DTPA) as a chelating agent for gadolinium (Gd), forming the basis of widely used contrast agents for Magnetic Resonance Imaging (MRI). This document details the mechanism of action, applications, and experimental protocols for the use of Gd-DTPA and its derivatives in pre-clinical and clinical research.
Introduction to Gd-DTPA as an MRI Contrast Agent
Gadolinium-DTPA (Gadopentetate dimeglumine) is a paramagnetic contrast agent utilized to enhance the quality of MRI images.[1][2] The strong paramagnetic properties of the gadolinium ion (Gd³⁺) significantly shorten the T1 relaxation time of adjacent water protons, resulting in a brighter signal (higher intensity) on T1-weighted images.[1][2] This enhanced signal improves the visualization of anatomical structures and pathological processes.[1]
Free gadolinium ions are toxic to the body; therefore, they are chelated with DTPA to form a stable, well-tolerated complex that is readily excreted by the kidneys.[1][3] This chelation is crucial for the safe in vivo application of gadolinium-based contrast agents (GBCAs).[2] Gd-DTPA is an extracellular fluid agent, meaning it distributes throughout the extracellular space and does not cross the intact blood-brain barrier.[4] This property makes it particularly useful for identifying areas of blood-brain barrier disruption, such as in tumors and inflammation.[2]
Mechanism of Action
The primary mechanism of action of Gd-DTPA in MRI is the acceleration of T1 relaxation of water protons in its vicinity. This process can be summarized as follows:
-
Injection and Distribution : Gd-DTPA is administered intravenously and distributes into the extracellular fluid space.[2]
-
Paramagnetic Effect : The seven unpaired electrons in the Gd³⁺ ion create a strong local magnetic field.[5]
-
Water Exchange : A water molecule is directly coordinated to the gadolinium ion and rapidly exchanges with bulk water molecules.[5]
-
Relaxation Time Shortening : This interaction significantly reduces the T1 relaxation time of the surrounding water protons.
-
Signal Enhancement : Tissues with higher concentrations of Gd-DTPA will appear brighter on T1-weighted MRI scans.[2]
Diagram: Mechanism of Action of Gd-DTPA
Caption: Mechanism of Gd-DTPA contrast enhancement in MRI.
Applications
Gd-DTPA and its derivatives have a wide range of applications in both clinical diagnostics and preclinical research.
Clinical Applications:
-
Neuroimaging : Detection and characterization of brain tumors, inflammation, and infections by visualizing disruptions in the blood-brain barrier.[2][6]
-
Oncology : Imaging of tumors in various organs, including the liver, kidneys, and bladder, to assess vascularity and delineate tumor margins.[6][7]
-
Cardiovascular Imaging : Assessment of myocardial perfusion and viability.
-
Musculoskeletal Imaging : Evaluation of joint inflammation and tumors.[8]
-
Liver Imaging : Gd-EOB-DTPA, a derivative, is specifically taken up by hepatocytes, allowing for functional liver imaging and improved detection of liver lesions.[1][9]
Research Applications:
-
Preclinical Cancer Models : Quantitative assessment of tumor response to therapy by measuring changes in contrast agent uptake.[10]
-
Blood Pool Imaging : Macromolecular derivatives of Gd-DTPA, such as Gd-DTPA-polylysine, have a longer blood half-life, making them suitable for use as blood pool agents.[11][12]
-
Tissue-Specific Imaging : Development of DTPA derivatives that target specific tissues or cell types.[13]
-
Cell Tracking : Encapsulation of Gd-DTPA in nanoparticles or liposomes for tracking cell migration and distribution in vivo.[14][15]
Quantitative Data
The following tables summarize key quantitative parameters for Gd-DTPA and its derivatives based on published literature.
Table 1: Physicochemical and Pharmacokinetic Properties of Gd-DTPA
| Parameter | Value | Reference |
| T1 Relaxivity (@ 1.5 T) | 3.9 - 4.3 L/(mmol·s) | [8] |
| Recommended Dosage | 0.1 mmol/kg | [7][8] |
| Elimination Half-life | 1.25 - 1.6 hours | [16] |
| Excretion Route | > 90% renal excretion within 24 hours | [3] |
| LD50 (intravenous, rat) | 10 mmol/kg | [3] |
Table 2: Relaxivity of Gd-DTPA Derivatives
| Compound | Relaxivity (mM⁻¹ s⁻¹) | Conditions | Reference |
| Gd-DTPA (Magnevist®) | 3.5 | - | [17] |
| Gd-DTPA-polylysine | ~3 times higher than Gd-DTPA | In vitro | [11] |
| GdL (DTPA-bisamide complex) | 7.8 | In solution | [17] |
| GdL in 4.5% BSA | 26.7 | 1.5 T | [17] |
Table 3: In Vivo Enhancement Data for Gd-DTPA Derivatives
| Compound | Application | Enhancement Details | Reference |
| Gd-DTPA-CMAG-A2 | Liver and Kidney Imaging (Rats) | Liver: 38.7 ± 6.4% enhancementKidney: 69.4 ± 4.4% enhancement (10-30 min post-injection) | [18] |
| Albumin-(Gd-DTPA) | Tumor Imaging (Mice) | Viable tumor enhancement up to 152% | [19] |
| Gd-EOB-DTPA | Hepatocellular Carcinoma (HCC) Imaging | Enhancement ratios of HCCs: 44.0 ± 36.5% (10 min), 44.7 ± 46.8% (20 min), 47.7 ± 52.8% (40 min) | [20] |
Experimental Protocols
The following are generalized protocols for the use of Gd-DTPA in preclinical MRI studies. These should be adapted based on the specific research question, animal model, and imaging equipment.
In Vitro Relaxivity Measurement
This protocol outlines the steps to determine the relaxivity of a DTPA-based contrast agent.
Diagram: In Vitro Relaxivity Measurement Workflow
Caption: Workflow for in vitro relaxivity measurement.
Methodology:
-
Sample Preparation : Prepare a series of dilutions of the Gd-DTPA derivative in a relevant medium (e.g., saline, plasma) to achieve a range of concentrations (e.g., 0-5.0 mmol/L).[21]
-
MRI Acquisition :
-
Place the samples in the MRI scanner.
-
Acquire T1-weighted images using a standard pulse sequence (e.g., spin-echo or inversion recovery).
-
-
Data Analysis :
-
Measure the T1 relaxation time for each sample.
-
Calculate the relaxation rate (R1 = 1/T1).
-
Plot R1 as a function of the contrast agent concentration.
-
The slope of the resulting linear plot represents the T1 relaxivity (r1) in units of mM⁻¹s⁻¹.
-
In Vivo Tumor Enhancement Study in a Murine Model
This protocol describes a typical workflow for assessing tumor enhancement using Gd-DTPA in a preclinical cancer model.
Diagram: In Vivo Tumor Enhancement Workflow
Caption: Workflow for an in vivo tumor enhancement study.
Methodology:
-
Animal Model : Utilize an appropriate tumor-bearing animal model (e.g., subcutaneous xenograft in mice).[19]
-
Pre-contrast Imaging :
-
Anesthetize the animal and position it in the MRI scanner.
-
Acquire baseline T1-weighted images of the tumor and surrounding tissue.
-
-
Contrast Administration :
-
Post-contrast Imaging :
-
Data Analysis :
-
Draw regions of interest (ROIs) over the tumor and a reference tissue (e.g., muscle).
-
Measure the signal intensity in the ROIs before and after contrast administration.
-
Calculate the percentage enhancement or the contrast-to-noise ratio (CNR) to quantify the effect of the contrast agent.[20]
-
Safety and Considerations
-
Toxicity : Free gadolinium is toxic. The stability of the Gd-DTPA complex is crucial to prevent the release of free Gd³⁺ ions.[1][2]
-
Renal Function : Gd-DTPA is primarily excreted by the kidneys. Caution should be exercised in subjects with impaired renal function due to the risk of nephrogenic systemic fibrosis (NSF), although this is more associated with certain linear GBCAs.[8]
-
Adverse Reactions : Adverse events are infrequent but can include headache, nausea, and injection site reactions.[16] Anaphylactoid reactions are rare.[16]
-
Chelation Therapy : In cases of gadolinium deposition, chelation therapy with agents like Ca-DTPA and Zn-DTPA has been investigated to facilitate the removal of retained gadolinium.[22][23]
Conclusion
DTPA-based contrast agents, particularly Gd-DTPA, are indispensable tools in both clinical and research MRI. Their ability to enhance contrast provides critical information for disease diagnosis, treatment monitoring, and the development of novel therapeutic and diagnostic agents. The protocols and data presented here offer a foundation for researchers and drug development professionals to effectively utilize these agents in their work. Further research into novel DTPA derivatives continues to expand the applications and improve the safety and efficacy of MRI contrast agents.
References
- 1. mrimaster.com [mrimaster.com]
- 2. What is the mechanism of Gadopentetate Dimeglumine? [synapse.patsnap.com]
- 3. ajronline.org [ajronline.org]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Gadopentetic acid - Wikipedia [en.wikipedia.org]
- 6. ajronline.org [ajronline.org]
- 7. Gadolinium-DTPA as a contrast agent in MRI: initial clinical experience in 20 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. radiopaedia.org [radiopaedia.org]
- 9. Quantitative evaluation of liver function with MRI Using Gd-EOB-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative MRI of Gd-DTPA uptake in tumors: response to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and in vitro evaluation of Gd-DTPA-polylysine as a macromolecular contrast agent for magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of varying the molecular weight of the MR contrast agent Gd-DTPA-polylysine on blood pharmacokinetics and enhancement patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison between Gd-DTPA and several bisamide derivatives as potential MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preparation and initial characterization of biodegradable particles containing gadolinium-DTPA contrast agent for enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A liposomal MRI contrast agent: phosphatidylethanolamine-DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. radiopaedia.org [radiopaedia.org]
- 17. A novel Gd3+ DTPA-bisamide complex with high relaxivity as an MRI contrast agent - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 18. Synthesis and evaluation of Gd-DTPA-labeled arabinogalactans as potential MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Contrast-enhanced MRI of tumors. Comparison of Gd-DTPA and a macromolecular agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Gd-EOB-DTPA enhanced MRI for hepatocellular carcinoma: quantitative evaluation of tumor enhancement in hepatobiliary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative assessment of Gd-DTPA contrast agent from signal enhancement: an in-vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. DTPA Chelation for Gadolinium Deposition Disease · Info for Participants · Phase Phase < 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. gadoliniumtoxicity.com [gadoliniumtoxicity.com]
Application Notes and Protocols for Enzyme Inhibition Studies using 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (DPTA), also known as PDTA, is a potent metal-chelating agent. Its ability to sequester divalent metal ions makes it a valuable tool for studying and inhibiting metalloenzymes. Many enzymes, particularly metalloproteases, rely on a metal ion, typically zinc (Zn²⁺), at their active site for catalytic activity. DPTA inhibits these enzymes by binding to and removing this essential metal cofactor, thereby rendering the enzyme inactive. These application notes provide a comprehensive overview and detailed protocols for utilizing DPTA in metalloprotease inhibition studies.
Mechanism of Action: Metalloprotease Inhibition
The primary mechanism by which DPTA inhibits metalloproteases is through the chelation of the catalytic metal ion. The tetraacetic acid moieties and the diamine backbone of the DPTA molecule form a stable coordination complex with the metal ion, effectively extracting it from the enzyme's active site. This process is generally reversible by the addition of an excess of the specific metal ion.
Application Notes and Protocols for Controlling Metal Ion Concentration in Cell Culture Media Using DTPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethylenetriaminepentaacetic acid (DTPA) is a high-affinity, membrane-impermeable chelating agent widely used in biological research to control the concentration of extracellular metal ions. Its ability to sequester divalent and trivalent cations makes it an invaluable tool for studying the roles of metal ions in various cellular processes, including cell signaling, proliferation, and apoptosis. This document provides detailed application notes and protocols for the use of DTPA in cell culture to modulate metal ion availability, with a focus on zinc and iron.
Principle of DTPA Chelation
DTPA is a polyamino-carboxylic acid that can form stable, water-soluble complexes with a wide range of metal ions. In cell culture, its impermeability to the cell membrane allows for the specific chelation of metal ions in the extracellular environment, thereby preventing their uptake and utilization by cells. This enables researchers to investigate the effects of specific metal ion deficiencies on cellular function.
Data Presentation
The following tables summarize the quantitative effects of DTPA on metal ion concentrations in cell culture media and its impact on cell viability.
Table 1: Effect of DTPA on Metal Ion Concentrations in α-MEM Growth Media [1]
| Metal Ion | Initial Concentration (µM) | Concentration after 1.2 mM DTPA (µM) |
| Zinc (Zn) | 2.33 ± 1.40 | 4.86 ± 0.18 |
| Iron (Fe) | Not specified | 2.13 ± 0.00 (in 0 µM added ZnCl₂) |
| Copper (Cu) | Not specified | Entirely chelated |
| Manganese (Mn) | Not specified | Entirely chelated |
Note: The increase in Zinc concentration after DTPA addition in this specific experiment might be due to the displacement of zinc from other media components by the high concentration of DTPA, making it available for measurement by inductively coupled plasma spectrophotometry.
Table 2: Comparative Effect of DTPA and TPEN on Iron Concentration in α-MEM with Added ZnCl₂ [1]
| Added ZnCl₂ (µM) | Fe Concentration with 1.2 mM DTPA (µM) | Fe Concentration with 5 µM TPEN (µM) |
| 0 | 2.13 ± 0.00 | 1.88 ± 0.03 |
| 3 | 2.38 ± 0.06 | 1.90 ± 0.02 |
| 9 | 2.58 ± 0.03 | 2.18 ± 0.07 |
Experimental Protocols
Protocol 1: Preparation of DTPA Stock Solution (100 mM)
Materials:
-
Diethylenetriaminepentaacetic acid (DTPA) powder (e.g., Sigma-Aldrich)
-
1 M Sodium Hydroxide (NaOH) solution, sterile
-
Cell culture grade water, sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
pH meter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the appropriate amount of DTPA powder to make a 100 mM solution. For 10 mL of a 100 mM stock solution, you will need 0.393 g of DTPA (Molecular Weight: 393.35 g/mol ).
-
Add the DTPA powder to a sterile conical tube.
-
Add approximately 8 mL of sterile, cell culture grade water.
-
Slowly add 1 M NaOH dropwise while vortexing or stirring the solution. DTPA will dissolve as the pH increases.
-
Continuously monitor the pH of the solution. Adjust the pH to approximately 7.4 for cell culture applications. For complete dissolution, the pH may need to be raised to a more alkaline level (e.g., pH 11-12) and then carefully brought back down to the desired pH with sterile 1 M HCl. However, for direct use in cell culture, adjusting to the final working pH is recommended.
-
Once the DTPA is completely dissolved and the pH is adjusted, bring the final volume to 10 mL with sterile water.
-
Sterile-filter the 100 mM DTPA stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Induction of Extracellular Zinc Depletion in Cell Culture
Materials:
-
Cells of interest cultured in appropriate growth medium
-
100 mM DTPA stock solution (prepared as in Protocol 1)
-
Sterile cell culture plates or flasks
Procedure:
-
Seed the cells at the desired density in cell culture plates or flasks and allow them to adhere and grow overnight.
-
Prepare the treatment medium by adding the 100 mM DTPA stock solution to the fresh cell culture medium to achieve the desired final concentration. A commonly used final concentration is 1.2 mM.[1]
-
Calculation Example: To prepare 10 mL of treatment medium with 1.2 mM DTPA, add 120 µL of the 100 mM DTPA stock solution to 9.88 mL of fresh cell culture medium.
-
-
Remove the existing culture medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS) to remove any residual metals from the previous medium.
-
Add the prepared DTPA-containing treatment medium to the cells.
-
Incubate the cells for the desired period (e.g., 24-48 hours) to induce zinc depletion. The optimal incubation time should be determined experimentally for each cell type and experimental endpoint.
Protocol 3: Assessment of DTPA Cytotoxicity using MTT Assay
Materials:
-
Cells treated with varying concentrations of DTPA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of DTPA in fresh culture medium. It is important to include a vehicle control (medium with the same amount of NaOH solution used to dissolve the DTPA) and an untreated control.
-
Remove the old medium and add 100 µL of the DTPA-containing medium to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate cell viability as a percentage of the untreated control.
Mandatory Visualizations
Signaling Pathways
The chelation of extracellular zinc by DTPA can impact several key signaling pathways that are dependent on zinc for their proper function.
References
Application Notes and Protocols: Use of DPTA in the Synthesis of Novel Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the synthesis of novel metal-organic frameworks (MOFs) using dipropylenetriamine pentaacetic acid (DPTA) as a ligand. The information is intended to guide researchers in the development of new MOFs for applications in catalysis and drug delivery.
Introduction
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable porosity, and chemical functionality make them promising candidates for a wide range of applications. DPTA, a chelating agent with multiple carboxylic acid groups, can be used as a versatile organic ligand in the synthesis of MOFs, imparting unique properties to the resulting framework. This document outlines the synthesis of a palladium-DPTA-MOF and the functionalization of an existing MOF with a gadolinium-DTPA complex, highlighting the potential of DPTA in creating functional MOFs.
Data Presentation
The following tables summarize the key properties of the DPTA-containing MOFs discussed in this document.
Table 1: Physicochemical Properties of Pd-DPTA-MOF
| Property | Value | Reference |
| Surface Area (BET) | 122.5 m²/g | [1][2] |
| Pore Volume (BJH) | 0.15 cm³/g | [1] |
| Average Pore Diameter (BJH) | 35 nm | [1][2] |
| Particle Size | Under 90 nm | [2] |
Table 2: Catalytic Performance of Pd-DPTA-MOF in C-S Cross-Coupling Reaction *
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| H₂O | KOH | 120 | Low | [2] |
| CH₃CN | KOH | 120 | Moderate | [2] |
| PEG-400 | KOH | 120 | High | [2] |
| DMF | KOH | 120 | Moderate | [2] |
| Ethanol | KOH | 120 | Low | [2] |
*Optimal conditions for the reaction between iodobenzene and elemental sulfur are highlighted in bold.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Palladium-DPTA-MOF (Pd-DPTA-MOF)
This protocol describes the synthesis of a novel metal-organic framework using palladium acetate and DPTA as the organic ligand via a hydrothermal method.[1][2]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Dipropylenetriamine pentaacetic acid (DPTA)
-
Deionized water
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
Equipment:
-
Stir plate
-
Autoclave
-
Centrifuge
-
Vacuum drying oven
Procedure:
-
Prepare a solution of 1 mmol of DPTA in 2 mL of deionized water.
-
In a separate vial, dissolve 2 mmol of palladium(II) acetate in 14 mL of DMF.
-
Add the DPTA solution to the palladium(II) acetate solution.
-
Stir the mixture at 70 °C for 30 minutes.[1]
-
Transfer the resulting mixture to a Teflon-lined stainless steel autoclave.
-
Heat the autoclave at 120 °C for 24 hours.[1]
-
After cooling to room temperature, collect the solid product by centrifugation.
-
Wash the collected solid thoroughly with ethyl acetate.[1]
-
Dry the final Pd-DPTA-MOF material under reduced pressure.[1]
Characterization:
The synthesized Pd-DPTA-MOF can be characterized by various techniques including Fourier-Transform Infrared Spectroscopy (FT-IR), Thermogravimetric Analysis (TGA), X-ray Diffraction (XRD), Energy-Dispersive X-ray Spectroscopy (EDS), Brunauer-Emmett-Teller (BET) analysis, Scanning Electron Microscopy (SEM), and Inductively Coupled Plasma (ICP) analysis to determine its structure, composition, porosity, and thermal stability.[1][2]
Protocol 2: Post-Synthetic Modification of MOF-808 with Gd-DTPA
This protocol details the grafting of a gadolinium-DTPA complex onto the surface of a pre-synthesized MOF-808, a zirconium-based MOF. This functionalization is aimed at enhancing its properties for applications such as magnetic resonance imaging (MRI).
Note: The detailed experimental protocol for the grafting of Gd-DTPA onto MOF-808 is not fully available in the provided search results. The following is a generalized workflow based on similar post-synthetic modification procedures.
Materials:
-
Synthesized MOF-808
-
Gadolinium(III) chloride (GdCl₃) or similar precursor
-
Diethylenetriaminepentaacetic acid dianhydride (ca-DTPA) or a suitable DTPA derivative
-
Appropriate solvent (e.g., DMF, ethanol)
Equipment:
-
Schlenk line or glovebox for inert atmosphere
-
Reaction vessel
-
Stir plate
-
Centrifuge
-
Washing solvents
Generalized Procedure:
-
Activate the pre-synthesized MOF-808 by heating under vacuum to remove any guest molecules from the pores.
-
Disperse the activated MOF-808 in a suitable solvent under an inert atmosphere.
-
In a separate flask, react GdCl₃ with a DTPA derivative (e.g., ca-DTPA) in a suitable solvent to form the Gd-DTPA complex.
-
Add the solution containing the Gd-DTPA complex to the MOF-808 suspension.
-
Stir the reaction mixture at a specific temperature for a defined period to allow for the grafting of the Gd-DTPA complex onto the MOF-808 surface.
-
After the reaction, collect the functionalized MOF by centrifugation.
-
Wash the product thoroughly with fresh solvent to remove any unreacted starting materials.
-
Dry the final Gd-DTPA-MOF-808 product under vacuum.
Mandatory Visualizations
Caption: Workflow for the hydrothermal synthesis of Pd-DPTA-MOF.
Caption: Logical relationships in the application of DPTA for MOF synthesis.
Application in Drug Development
The use of DPTA in the synthesis of MOFs opens up possibilities for drug delivery applications. The chelating nature of DPTA allows for the potential incorporation of therapeutic metal ions or the attachment of drug molecules. The biocompatibility of the resulting MOF is a critical consideration. While specific toxicity data for DPTA-based MOFs is limited, the toxicity of MOFs, in general, is influenced by the nature of the metal ions and organic linkers, as well as the particle size and surface properties. For drug delivery applications, it is crucial to select biocompatible metal ions such as iron, zinc, or zirconium.
Surface modification of MOFs can improve their biocompatibility. For instance, coating MOFs with polydopamine has been shown to alleviate the cytotoxicity of some MOFs. Future research should focus on evaluating the biocompatibility of DPTA-containing MOFs and exploring their drug loading and release capabilities for targeted therapeutic applications.
References
Application Notes and Protocols for the Determination of Water Hardness by Complexometric Titration
A Note on the Titrating Agent: EDTA as the Standard
While the query specified the use of Dipicolinic acid (DPTA), the standard and universally accepted method for the determination of water hardness by complexometric titration utilizes Ethylenediaminetetraacetic acid (EDTA). Extensive research indicates that EDTA is the preferred chelating agent for this application due to its ability to form stable, 1:1 complexes with the divalent cations responsible for water hardness, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).[1][2] Dipicolinic acid (DPA), while a chelating agent, is not typically used for this titrimetric application and is more commonly associated with its role in bacterial spores.[3][4] Another powerful chelating agent, Diethylenetriaminepentaacetic acid (DTPA), is effective for controlling water hardness ions but is not the standard titrant in established protocols.[5] Therefore, these application notes will detail the validated and globally recognized EDTA titration method.
Application Notes
1.1 Principle of Complexometric Titration for Water Hardness
Water hardness is primarily caused by the presence of dissolved calcium and magnesium ions.[2] Complexometric titration with EDTA is a highly accurate and reliable method to quantify the total concentration of these ions.[6] EDTA, a hexadentate ligand, forms strong, colorless, and stable 1:1 complexes with Ca²⁺ and Mg²⁺ ions.[6][7]
The endpoint of the titration is detected using a metallochromic indicator, such as Eriochrome Black T (EBT).[2][7] This indicator forms a colored complex with the metal ions in the solution. During the titration, EDTA is added, which preferentially binds with the free Ca²⁺ and Mg²⁺ ions. Once all the free metal ions are complexed, the EDTA displaces the metal ions from the indicator-metal complex. This displacement results in a distinct color change of the solution, signaling the endpoint of the titration.[1][7]
For the determination of total hardness (Ca²⁺ and Mg²⁺), the titration is performed at a pH of approximately 10, which is maintained by an ammonia buffer.[2][7] At this pH, the EDTA complexes with both calcium and magnesium are stable, and the EBT indicator provides a sharp color change from wine-red to blue.[7]
To determine the concentration of calcium and magnesium individually, a second titration can be performed at a pH of 12 or higher. At this elevated pH, magnesium precipitates as magnesium hydroxide (Mg(OH)₂) and does not react with EDTA.[7] A different indicator, such as hydroxynaphthol blue, is used, which allows for the selective titration of calcium.[7] The magnesium concentration can then be calculated by subtracting the calcium hardness from the total hardness.[7]
1.2 Key Chemical Reactions
The titration process involves the following key chemical reactions:
-
Formation of Metal-Indicator Complex (at pH 10 with EBT): Mg²⁺ + HIn²⁻ (blue) → MgIn⁻ (wine-red) + H⁺ Ca²⁺ + HIn²⁻ (blue) → CaIn⁻ (wine-red) + H⁺
-
Titration with EDTA (represented as H₂Y²⁻): Ca²⁺ + H₂Y²⁻ → CaY²⁻ + 2H⁺ Mg²⁺ + H₂Y²⁻ → MgY²⁻ + 2H⁺
-
Endpoint Reaction: MgIn⁻ (wine-red) + H₂Y²⁻ → MgY²⁻ + HIn²⁻ (blue) + H⁺ CaIn⁻ (wine-red) + H₂Y²⁻ → CaY²⁻ + HIn²⁻ (blue) + H⁺
Experimental Protocols
2.1 Reagent and Solution Preparation
-
Standard EDTA Solution (0.01 M): Dissolve 3.723 g of analytical grade disodium EDTA dihydrate in deionized water and dilute to 1000 mL in a volumetric flask.
-
Ammonia Buffer Solution (pH 10): Dissolve 16.9 g of ammonium chloride (NH₄Cl) in 143 mL of concentrated ammonium hydroxide (NH₄OH). Add 1.25 g of magnesium salt of EDTA and dilute to 250 mL with deionized water.
-
Eriochrome Black T (EBT) Indicator: Dissolve 0.5 g of Eriochrome Black T in 100 g of triethanolamine or 2-methoxyethanol. Alternatively, a dry powder can be prepared by grinding 0.5 g of EBT with 100 g of sodium chloride.[8]
-
Sodium Hydroxide Solution (2 N): Carefully dissolve 80 g of sodium hydroxide (NaOH) in deionized water and dilute to 1000 mL.
-
Hydroxynaphthol Blue Indicator: Use a commercially available indicator powder.
-
Standard Calcium Carbonate Solution (0.01 M): Accurately weigh 1.000 g of anhydrous calcium carbonate (CaCO₃) and transfer it to a 1000 mL volumetric flask. Add dilute hydrochloric acid (HCl) dropwise until the CaCO₃ has completely dissolved. Then, dilute to the mark with deionized water.
2.2 Standardization of EDTA Solution
-
Pipette 25.00 mL of the standard calcium carbonate solution (0.01 M) into a 250 mL Erlenmeyer flask.
-
Add 1-2 mL of the ammonia buffer solution to bring the pH to approximately 10.
-
Add a small amount of EBT indicator to produce a wine-red color.
-
Titrate with the prepared EDTA solution until the color changes from wine-red to blue.
-
Record the volume of EDTA used and calculate the molarity of the EDTA solution.
2.3 Protocol for Total Water Hardness Determination
-
Pipette 50.00 mL of the water sample into a 250 mL Erlenmeyer flask.
-
Add 2 mL of the ammonia buffer solution (pH 10).
-
Add a small amount of EBT indicator, which should result in a wine-red color.
-
Titrate with the standardized 0.01 M EDTA solution until the color changes sharply from wine-red to blue.[2]
-
Record the volume of EDTA consumed.
-
Repeat the titration at least twice more and average the results.
2.4 Protocol for Calcium Hardness Determination
-
Pipette 50.00 mL of the water sample into a 250 mL Erlenmeyer flask.
-
Add 2 mL of 2 N NaOH solution to raise the pH to 12-13. This will precipitate any magnesium present as Mg(OH)₂.[7]
-
Add a pinch of hydroxynaphthol blue indicator.
-
Titrate with the standardized 0.01 M EDTA solution until the color changes from pink/red to purple/blue.[1]
-
Record the volume of EDTA consumed.
-
Repeat the titration for concordant results.
2.5 Calculation of Water Hardness
Total Hardness (as mg/L CaCO₃) = (V_total × M_EDTA × 100.09 × 1000) / V_sample
Calcium Hardness (as mg/L CaCO₃) = (V_Ca × M_EDTA × 100.09 × 1000) / V_sample
Magnesium Hardness (as mg/L CaCO₃) = Total Hardness – Calcium Hardness
Where:
-
V_total = Volume of EDTA used for total hardness titration (L)
-
V_Ca = Volume of EDTA used for calcium hardness titration (L)
-
M_EDTA = Molarity of the EDTA solution (mol/L)
-
100.09 = Molar mass of CaCO₃ ( g/mol )
-
V_sample = Volume of the water sample (L)
Data Presentation
The results of the titrations can be summarized in the following table for clarity and comparison.
| Sample ID | Volume of Sample (mL) | Volume of EDTA for Total Hardness (mL) | Total Hardness (mg/L as CaCO₃) | Volume of EDTA for Calcium Hardness (mL) | Calcium Hardness (mg/L as CaCO₃) | Magnesium Hardness (mg/L as CaCO₃) |
| Sample A | 50.00 | 15.20 | 304 | 10.10 | 202 | 102 |
| Sample B | 50.00 | 25.50 | 510 | 18.30 | 366 | 144 |
| Sample C | 50.00 | 8.75 | 175 | 5.20 | 104 | 71 |
Note: The data presented in this table are for illustrative purposes only and are based on titration with a standardized 0.01 M EDTA solution.
Visualizations
4.1 Experimental Workflow for Total Hardness Determination
Caption: Experimental workflow for determining total water hardness.
4.2 Signaling Pathway of Complexometric Titration
Caption: Chemical principle of EDTA titration for water hardness.
References
- 1. mccord.cm.utexas.edu [mccord.cm.utexas.edu]
- 2. titrations.info [titrations.info]
- 3. Dipicolinic acid - Wikipedia [en.wikipedia.org]
- 4. atamankimya.com [atamankimya.com]
- 5. DTPA - FIS Chemicals [fischem.co.uk]
- 6. Pentetic acid - Wikipedia [en.wikipedia.org]
- 7. cd1.edb.hkedcity.net [cd1.edb.hkedcity.net]
- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]
Troubleshooting & Optimization
How to dissolve 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid in aqueous buffers.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper dissolution of 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (PDTA) in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PDTA)?
A1: this compound, also known as PDTA or Methyl-EDTA, is a chelating agent used in various biochemical, medical, and environmental science applications due to its ability to bind metal ions. It is a structural analog of the more commonly known EDTA.
Q2: I'm having trouble dissolving PDTA in water. Is it soluble in aqueous solutions?
A2: PDTA in its free acid form has low solubility in neutral water. Its solubility is highly dependent on the pH of the solution. To achieve complete dissolution, the pH of the solution must be raised.
Q3: Why is PDTA not dissolving in my neutral buffer?
A3: PDTA is a polyprotic acid, containing four carboxylic acid groups. In a neutral solution, these groups are protonated, making the molecule less polar and thus less soluble in water. By increasing the pH, these carboxylic acid groups become deprotonated, resulting in a charged molecule that is readily soluble in aqueous solutions.
Q4: What is the recommended pH for dissolving PDTA?
Q5: Which base should I use to adjust the pH?
A5: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used to adjust the pH when dissolving EDTA and similar compounds like PDTA. A 1M solution of NaOH is often sufficient.
Troubleshooting Guide
Encountering issues while dissolving PDTA? Follow this troubleshooting guide to resolve common problems.
| Problem | Possible Cause | Solution |
| PDTA powder is not dissolving and the solution remains cloudy or a suspension. | The pH of the aqueous buffer is too low (neutral or acidic). | Gradually add a base (e.g., 1M NaOH) dropwise while stirring continuously. Monitor the pH and continue adding base until the PDTA fully dissolves, which is typically at a pH of 8.0 or above. |
| The pH of the solution is 8.0, but some particles remain undissolved. | The concentration of PDTA may be too high for the volume of the buffer, or the solution may require more time to dissolve completely. | Gently warm the solution while stirring. If particles persist, consider preparing a more dilute solution. Ensure vigorous and continuous stirring. |
| The final volume of my solution is higher than intended after pH adjustment. | Adding a significant volume of base to adjust the pH can increase the final volume. | Start with a volume of aqueous buffer that is less than your final target volume (e.g., 80-90%). After the PDTA is fully dissolved and the pH is adjusted, bring the solution to the final desired volume with additional buffer or water. |
| The dissolved PDTA solution precipitates upon storage. | The pH of the solution may have decreased over time, or the storage temperature is too low. | Re-check and adjust the pH of the solution to 8.0 or slightly above. Store the solution at room temperature unless otherwise specified. Avoid storing in acidic conditions. |
Experimental Protocol: Dissolving PDTA in an Aqueous Buffer
This protocol provides a step-by-step method for dissolving this compound in an aqueous buffer.
Materials:
-
This compound (PDTA) powder
-
Distilled or deionized water, or desired aqueous buffer
-
1M Sodium Hydroxide (NaOH) solution
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Graduated cylinders and beakers
-
Volumetric flask
Procedure:
-
Weigh the PDTA: Accurately weigh the required amount of PDTA powder based on your desired final concentration.
-
Add PDTA to Buffer: Add the weighed PDTA powder to a beaker containing approximately 80% of the final desired volume of your chosen aqueous buffer.
-
Stir the Solution: Place the beaker on a magnetic stirrer and begin stirring the solution. The solution will likely appear cloudy or as a suspension.
-
Adjust the pH: While continuously stirring, slowly add 1M NaOH solution dropwise.
-
Monitor pH and Dissolution: Periodically stop adding the base to measure the pH of the solution. Continue to add NaOH until the PDTA powder is fully dissolved and the solution becomes clear. The target pH is typically around 8.0.
-
Final Volume Adjustment: Once the PDTA is completely dissolved and the pH is stable at the desired level, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of the buffer to ensure all the dissolved PDTA is transferred.
-
Bring to Volume: Carefully add the aqueous buffer to the volumetric flask to reach the final desired volume.
-
Final Mixing and Storage: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. Store the prepared PDTA solution at room temperature in a well-labeled container.
Dissolution Troubleshooting Workflow
Technical Support Center: Optimizing pH for Metal Chelation with DTPA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pH for metal chelation with Diethylenetriaminepentaacetic acid (DTPA).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for metal chelation with DTPA?
A1: DTPA is effective over a broad pH range, typically from acidic to alkaline conditions (pH 2 to 11).[1] However, the optimal pH for chelation is highly dependent on the specific metal ion being targeted. For instance, the chelation of iron (Fe³⁺) with DTPA is effective in acidic to slightly alkaline conditions, but its stability can decrease above pH 7.0.[2] The effectiveness of DTPA is influenced by the protonation of its carboxyl groups; as the pH decreases, these groups become protonated, which can weaken the complex's stability.[3]
Q2: How does pH affect the stability of the metal-DTPA complex?
A2: The pH of the solution directly impacts the stability of the metal-DTPA complex. At lower pH values, the carboxyl groups of DTPA become protonated, leading to a weaker bond with the metal ion and potentially causing the complex to dissociate.[3] Conversely, as the pH increases, DTPA molecules are deprotonated, making them more soluble and more effective at chelating metal ions.[4] However, excessively high pH can lead to the hydrolysis of some metal ions, forming insoluble hydroxides and competing with the chelation process.[4]
Q3: Can DTPA be used in both acidic and alkaline conditions?
A3: Yes, DTPA is known for its stability and effectiveness across a wide pH range, making it suitable for various applications in both acidic and alkaline environments.[1][5] This versatility is a key advantage of DTPA over other chelating agents like EDTA, which may be less stable under extreme pH conditions.[5]
Q4: What is the difference between Ca-DTPA and Zn-DTPA, and how does it relate to pH?
A4: Ca-DTPA and Zn-DTPA are salt forms of DTPA used in chelation therapy, particularly for the removal of heavy metals and radionuclides.[6][7] Ca-DTPA is generally more effective in the first 24 hours after contamination.[7] After this initial period, Zn-DTPA is often preferred for continued treatment as it causes less depletion of essential metals like zinc from the body.[7] The choice between these forms is not directly dictated by the initial pH of the formulation but rather by the therapeutic strategy and timeline.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Chelation Efficiency | Suboptimal pH: The pH of the solution may not be ideal for the specific metal being chelated. | Adjust the pH of the solution to the optimal range for the target metal. Refer to stability constant data for guidance. |
| Metal Hydrolysis: At high pH, the target metal may be precipitating as a hydroxide. | Lower the pH to a range where the metal ion is soluble but DTPA is still an effective chelator. | |
| Competition from other ions: Other cations in the solution may be competing with the target metal for DTPA. | Increase the molar ratio of DTPA to the target metal. Consider a pre-treatment step to remove interfering ions if possible. | |
| Precipitate Formation | Insolubility of DTPA: At very low pH, the protonated form of DTPA can be less soluble.[4] | Increase the pH of the solution to improve DTPA solubility. |
| Metal Hydroxide Precipitation: As mentioned above, high pH can cause metal hydroxides to form. | Carefully control the upper limit of the pH. A pH-stat or robust buffering system can be beneficial. | |
| Low DTPA Concentration at High pH: At low concentrations, DTPA can be prone to precipitation when the pH is increased to high levels.[8] | Increase the concentration of DTPA to maintain its solubility at higher pH values.[8] | |
| Inconsistent Results | Poor pH control: Fluctuations in pH during the experiment can lead to variable chelation efficiency. | Use a reliable buffer system to maintain a constant pH throughout the experiment. Ensure the buffer does not interact with the metal ions or DTPA. |
| Incorrect Reagent Preparation: Errors in the concentration of DTPA or metal salt solutions. | Double-check all calculations and ensure accurate preparation of all solutions. |
Data Presentation
The stability of a metal-DTPA complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The conditional stability constant is dependent on the pH of the solution.
Table 1: Stability Constants (log K) of Various Metal-DTPA Complexes
| Metal Ion | Log K Value | Notes |
| Fe³⁺ | ~28 | Highly stable, particularly in acidic to neutral pH.[1] |
| Cu²⁺ | ~21 | Forms a very stable complex. |
| Ni²⁺ | ~20 | Strong chelation. |
| Pb²⁺ | 18.8 | DTPA is a potent chelator for lead.[9] |
| Zn²⁺ | ~18 | Effective chelation. |
| Cd²⁺ | ~19 | DTPA is a stronger chelating agent for cadmium than EDTA at acidic pHs.[10] |
| Mn²⁺ | ~15 | Moderate stability. |
| Ca²⁺ | ~10 | Forms a less stable complex compared to transition metals. |
| Mg²⁺ | ~9 | Weakly chelated by DTPA. |
Note: These are general values and can vary with experimental conditions such as ionic strength and temperature.
Experimental Protocols
Protocol: Determination of Optimal pH for Metal Chelation using UV-Vis Spectroscopy
This protocol provides a general method for determining the optimal pH for the chelation of a specific metal ion by DTPA.
1. Materials:
- Diethylenetriaminepentaacetic acid (DTPA)
- Salt of the metal ion of interest (e.g., FeCl₃, CuSO₄)
- pH meter
- UV-Vis Spectrophotometer
- Buffer solutions covering a range of pH values (e.g., pH 2 to 11)
- Deionized water
- Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment
2. Procedure:
- Preparation of Stock Solutions:
- Prepare a stock solution of DTPA (e.g., 10 mM) in deionized water. Adjust the pH to ~7 for dissolution if necessary.
- Prepare a stock solution of the metal salt (e.g., 10 mM) in deionized water.
- Sample Preparation:
- In a series of vials, add a fixed amount of the metal salt stock solution.
- To each vial, add a fixed amount of the DTPA stock solution (typically a 1:1 molar ratio to the metal, but this can be varied).
- Add a specific buffer solution to each vial to achieve a range of desired pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8, 9, 10, 11).
- Bring all vials to the same final volume with deionized water.
- Prepare a blank for each pH value containing only the buffer and deionized water.
- Prepare a control for each pH value containing only the metal salt and buffer.
- Spectrophotometric Measurement:
- Allow the solutions to equilibrate for a set amount of time (e.g., 30 minutes).
- Measure the absorbance spectrum of each solution over a relevant wavelength range using the UV-Vis spectrophotometer.
- Identify the wavelength of maximum absorbance (λ_max) for the metal-DTPA complex. This is often determined by scanning a solution where chelation is known to be strong.
- Data Analysis:
- At the λ_max, plot the absorbance values against the corresponding pH values.
- The pH at which the absorbance is highest corresponds to the optimal pH for the formation of the metal-DTPA complex under the tested conditions.
Mandatory Visualization
Caption: The process of metal chelation with DTPA is pH-dependent.
Caption: A workflow for troubleshooting low DTPA chelation efficiency.
References
- 1. shivchem.com [shivchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hnsincere.com [hnsincere.com]
- 6. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Questions and Answers on Calcium-DTPA and Zinc-DTPA (Updated) | FDA [fda.gov]
- 8. A comprehensive evaluation of the effect of key parameters on the performance of DTPA chelating agent in modifying sandstone surface charge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing precipitation of DPTA in experimental solutions.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Diethylenetriaminepentaacetic acid (DPTA) in experimental solutions.
Frequently Asked Questions (FAQs)
???+ question "What is DPTA and why is its solubility a concern?"
???+ question "What factors influence the solubility of DPTA?"
???+ question "What is the difference between DPTA acid and its salt forms?"
???+ question "At what pH is DPTA most likely to precipitate?"
Troubleshooting Guide: Preventing DPTA Precipitation
Issue: My DPTA powder is not dissolving in water.
-
Cause: DPTA has limited solubility in neutral water due to its acidic nature.
-
Solution: Increase the pH of the solution. Slowly add a base, such as sodium hydroxide (NaOH) or triethanolamine (TEA), dropwise while stirring until the DPTA dissolves. Gentle heating can also be applied to aid dissolution.
Issue: A precipitate formed after I added my DPTA solution to my buffer.
-
Cause: The pH of your final buffered solution may be too low to maintain the solubility of the added DPTA. This can happen if the buffering capacity is overcome by the acidic DPTA solution.
-
Solution:
-
Check the pH of the final solution. If it has dropped significantly, you may need to adjust it back to the desired level with a base.
-
Consider preparing the DPTA in a small amount of alkaline solution before adding it to your main buffer. This pre-dissolved, pH-adjusted DPTA is less likely to precipitate.
-
Issue: My DPTA solution was clear initially but precipitated after storage.
-
Cause: Changes in temperature or absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered solutions over time, leading to precipitation.
-
Solution:
-
Store DPTA solutions in tightly sealed containers.
-
For long-term storage, consider preparing the solution in a buffer with sufficient capacity to maintain the desired pH.
-
Some protocols suggest that DPTA-containing extracts should be refrigerated and analyzed within a few days to avoid precipitation.
-
Logical Troubleshooting Workflow
Technical Support Center: Minimizing Interference in DTPA Titrations
Welcome to the technical support center for Diethylenetriaminepentaacetic acid (DTPA) titrations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to ionic interference during complexometric titrations.
Frequently Asked Questions (FAQs)
Q1: What are the most common ions that interfere with DTPA titrations?
A1: The most common interfering ions in DTPA titrations are iron (Fe³⁺) and aluminum (Al³⁺), which are often present in high concentrations in environmental and biological samples. Other ions that can cause interference include calcium (Ca²⁺), magnesium (Mg²⁺), copper (Cu²⁺), and zinc (Zn²⁺), especially when they are not the analyte of interest. The presence of these ions can lead to inaccurate endpoint detection and erroneous quantification of the target metal ion.
Q2: How do interfering ions affect the accuracy of DTPA titrations?
A2: Interfering ions can compete with the analyte for the DTPA chelating agent, leading to an overestimation of the analyte concentration. Some ions can also form colored complexes with the indicator, obscuring the endpoint color change. Additionally, certain metal ions can precipitate as hydroxides at the optimal pH for the titration, further complicating the analysis.
Q3: What are the primary methods to minimize ionic interference in DTPA titrations?
A3: The primary methods to minimize ionic interference include:
-
pH Control: Adjusting the pH of the solution can selectively precipitate interfering ions as hydroxides or prevent the formation of their DTPA complexes.
-
Masking: Using masking agents to form stable, colorless complexes with interfering ions, preventing them from reacting with DTPA or the indicator.
-
Demasking: Selectively releasing an ion from a masked state to allow for its titration.
-
Choice of Indicator: Selecting an indicator that is less sensitive to the interfering ions present in the sample.
Q4: What is a masking agent and how does it work?
A4: A masking agent is a reagent that selectively complexes with an interfering ion, effectively "hiding" it from reacting with the DTPA titrant or the indicator. The masking agent forms a complex with the interfering ion that is more stable than the complex the interfering ion would form with DTPA at the given pH.
Troubleshooting Guide
This guide addresses specific issues that may arise during your DTPA titration experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Endpoint is unclear or fades quickly. | Interference from other metal ions complexing with the indicator. | 1. Adjust the pH to the optimal range for the specific analyte-DTPA complexation. 2. Add a suitable masking agent to complex the interfering ions. For example, use triethanolamine to mask iron and aluminum. 3. Use a different indicator that is less sensitive to the interfering ions. |
| Consistently high or variable results. | Co-titration of interfering ions along with the analyte. | 1. Identify the potential interfering ions in your sample. 2. Employ a specific masking strategy for the identified interferents. 3. Consider a back-titration method where an excess of DTPA is added, and the unreacted DTPA is titrated with a standard metal ion solution. |
| Precipitate forms during titration. | The pH of the solution is causing the precipitation of metal hydroxides. | 1. Ensure the pH is maintained within the recommended range for the titration. 2. Use an auxiliary complexing agent to keep the metal ions in solution. 3. The DTPA extracting solution for soil analysis is buffered at pH 7.3 to minimize precipitation of hydroxides.[1] |
| Slow or drifting endpoint. | Slow reaction kinetics between the analyte and DTPA, or slow dissociation of an interfering ion from the indicator. | 1. Heat the solution gently to increase the reaction rate. 2. Allow more time for the reaction to reach equilibrium after each addition of titrant near the endpoint. |
Quantitative Data on Masking Agent Efficiency
The selection of an appropriate masking agent is critical for accurate results. The following table provides data on the effectiveness of various masking agents for common interfering ions.
| Analyte | Interfering Ion | Masking Agent | Molar Ratio (Masking Agent:Interfering Ion) | % Recovery of Analyte | Reference |
| Aluminum (Al³⁺) | Iron (Fe³⁺) | Ascorbic Acid | - | 100.24 | [2] |
| Aluminum (Al³⁺) | Iron (Fe³⁺) | Thioglycolic Acid | - | 100.62 | [2] |
| Zinc (Zn²⁺) | Aluminum (Al³⁺), Lead (Pb²⁺) | Potassium Cyanide (for Zn²⁺), Excess EDTA (for Al³⁺, Pb²⁺) | - | 100.1 - 100.6 | [3] |
| Lead (Pb²⁺) | Aluminum (Al³⁺), Zinc (Zn²⁺) | Potassium Cyanide (for Zn²⁺), Excess EDTA (for Al³⁺, Pb²⁺) | - | 99.9 - 100.5 | [3] |
| Aluminum (Al³⁺) | Lead (Pb²⁺), Zinc (Zn²⁺) | Potassium Cyanide (for Zn²⁺), Excess EDTA (for Al³⁺, Pb²⁺) | - | 99.4 | [3] |
Note: The data from reference[2] was obtained using spectrophotometric analysis, but the principles of masking are transferable to titrimetric methods.
Experimental Protocols
Protocol 1: DTPA Extraction of Micronutrients from Soil
This protocol is adapted from the standard method for assessing the availability of micronutrients in soil.[1][4]
Reagents:
-
DTPA Extracting Solution (0.005 M DTPA, 0.01 M CaCl₂, 0.1 M TEA, pH 7.3):
Procedure:
-
Weigh 10 g of air-dried soil into a 125 mL Erlenmeyer flask.
-
Add 20 mL of the DTPA extracting solution.
-
Shake for 2 hours on a mechanical shaker.
-
Filter the suspension through a Whatman No. 42 filter paper.
-
The filtrate is now ready for titration.
Protocol 2: Stepwise Complexometric Titration of a Mixture of Aluminum, Lead, and Zinc
This protocol demonstrates the use of masking and demasking for the sequential determination of multiple ions.[3]
Reagents:
-
Standard 0.01 M EDTA solution
-
Standard 0.01 M Mn(II)SO₄ solution
-
Erichrome Black-T indicator
-
Potassium cyanide solution (20%)
-
Triethanolamine
-
2,3-dimercaptopropanol
-
Formaldehyde:acetone mixture (3:1)
-
Ascorbic acid
Procedure:
-
To a sample solution containing Al³⁺, Pb²⁺, and Zn²⁺, add a known excess of 0.01 M EDTA solution and 0.1 g of ascorbic acid.
-
Boil the solution for 1 minute.
-
Add 25 mL of 20% potassium cyanide solution to mask Zn²⁺.
-
Immediately add 10 mL of concentrated ammonium hydroxide.
-
Titrate the excess EDTA with standard 0.01 M Mn(II)SO₄ solution using Erichrome Black-T indicator to determine the total concentration of Al³⁺ and Pb²⁺.
-
Determination of Aluminum: To the titrated solution, add 20 mL of triethanolamine and boil for 1 minute to demask Al³⁺. Titrate the liberated EDTA with standard 0.01 M Mn(II)SO₄ solution.
-
Determination of Lead: To a separate aliquot of the initial solution treated with excess EDTA and KCN, add 2,3-dimercaptopropanol to demask Pb²⁺. Titrate the liberated EDTA.
-
Determination of Zinc: After the initial titration of Al³⁺ and Pb²⁺, add the formaldehyde:acetone mixture to the solution to demask Zn²⁺. Titrate the liberated zinc with a 0.01 M EDTA solution.[3]
Visualizations
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extractable Micronutrients Using DTPA Extraction - Zinc, Manganese, Copper, And Iron [anlaborders.ucdavis.edu]
- 5. agilent.com [agilent.com]
Troubleshooting endpoint detection in DPTA complexometric titrations
Technical Support Center: DPTA Complexometric Titrations
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for endpoint detection in Diethylenetriaminepentaacetic acid (DPTA) complexometric titrations. The content is tailored for researchers, scientists, and drug development professionals to help resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the color change at the endpoint of my DPTA titration indistinct or gradual?
An indistinct endpoint is a common issue that can arise from several factors.[1] The primary reasons include:
-
Incorrect pH: The stability of the metal-DPTA complex and the color of the metal-indicator complex are highly pH-dependent.[2][3] The reaction may not go to completion if the pH is not optimal for the specific metal ion and indicator used.
-
Wrong Indicator Choice: The chosen indicator might form a complex with the metal ion that is either too strong or too weak compared to the metal-DPTA complex.[2][4] The metal-indicator complex should be stable enough to show a clear color but less stable than the metal-DPTA complex to be displaced at the endpoint.[5]
-
Low Analyte Concentration: Very dilute solutions can lead to a less pronounced color change, making the endpoint difficult to observe.
-
Indicator Degradation: Some indicators, like Calmagite's counterpart Eriochrome Black T (EBT), are not stable in aqueous solutions for long periods.[6]
Q2: The endpoint color appears but then fades or reverts. What causes this instability?
A fading or unstable endpoint can be caused by:
-
Slow Reaction Kinetics: The reaction between DPTA and the metal ion may be slow, especially near the equivalence point.[2][7] This can cause a temporary color change that reverts as the reaction slowly proceeds.
-
Presence of Interfering Ions: Other metal ions in the sample may slowly react with the free indicator after the primary analyte has been complexed by DPTA, causing the color to shift back.
-
Oxidation of the Indicator: Some indicators are sensitive to air oxidation, which can cause their color to fade.
Q3: How do I select the appropriate indicator for my DPTA titration?
The ideal metal ion indicator should meet several criteria:
-
The color of the free indicator must be distinctly different from the color of the metal-indicator complex.[5]
-
The color change must be sharp and occur very near the equivalence point.[2]
-
The metal-indicator complex must be less stable than the metal-DPTA complex to ensure DPTA can displace the indicator from the metal.[4][5]
-
The indicator must be sensitive to the concentration of the free metal ion (pM) at the equivalence point.
Q4: My sample solution is colored or turbid. How can I determine the endpoint?
For colored or turbid solutions where a visual indicator is impractical, instrumental methods are recommended.[8]
-
Potentiometric Titration: This is a highly accurate method that determines the endpoint by measuring the change in the electrical potential of the solution.[8][9] A sharp jump in potential corresponds to the endpoint.[8] An ion-selective electrode (ISE) or a metal electrode can be used as the indicator electrode.[8]
-
Photometric Titration: This technique uses a spectrophotometer to monitor the absorbance of the solution at a specific wavelength. The endpoint is identified by a sudden change in the absorbance trend.
Q5: How can I prevent interference from other metal ions in my sample?
Interference is a significant challenge since DPTA, like EDTA, is a non-selective complexing agent that reacts with many metal ions.[2] The most effective method to prevent this is using masking agents .
-
Masking: A masking agent is a reagent that forms a stable complex with the interfering ion, preventing it from reacting with DPTA or the indicator.[6][10][11] For example, cyanide (CN⁻) can mask ions like Cu²⁺ and Zn²⁺, while triethanolamine can mask Fe³⁺ and Al³⁺.[11][12]
-
Selective Demasking: In some cases, an ion can be "demasked" to be titrated. Demasking is a process that releases the ion from its masked form.[12][13] For instance, a formaldehyde-acetone mixture can demask zinc from its cyanide complex, allowing for its subsequent titration.[13]
Troubleshooting Guides
Guide 1: Issues with Visual Indicators
This table summarizes common problems and solutions when using visual indicators for endpoint detection.
| Problem | Potential Cause | Recommended Solution |
| No sharp color change | Incorrect pH of the buffer solution. | Optimize the solution pH for the specific metal-indicator-DPTA system.[2] |
| Wrong indicator selected. | Choose an indicator whose pM transition range matches the pM at the equivalence point. | |
| Indicator concentration is too low or too high. | Adjust the amount of indicator added. Too much can obscure the endpoint. | |
| Endpoint is reached too early | The metal-indicator complex is too weak.[4] | Select an indicator that forms a more stable complex with the metal ion. |
| Presence of air bubbles in the burette.[1][14] | Ensure the burette is properly primed and free of air bubbles before starting.[1][15] | |
| Endpoint is reached too late | The metal-indicator complex is stronger than the metal-DPTA complex.[4] | This is a fundamental incompatibility. A different indicator or titrant may be needed. |
| Titrating too quickly ("overshooting").[16] | Add the titrant dropwise, especially near the anticipated endpoint, while stirring continuously.[16] | |
| Color change is fleeting | Slow reaction between metal and DPTA. | Warm the solution slightly to increase the reaction rate. |
| Indicator is being oxidized or degraded. | Prepare fresh indicator solution. If air-sensitive, perform the titration under an inert gas stream. |
Guide 2: Issues with Potentiometric Detection
This table outlines troubleshooting steps for potentiometric titrations.
| Problem | Potential Cause | Recommended Solution |
| Unstable or drifting potential readings | Electrode requires conditioning or cleaning. | Follow the manufacturer's instructions for cleaning and conditioning the ion-selective or metal electrode. |
| Reference electrode junction is clogged. | Clean or replace the reference electrode filling solution. | |
| Inadequate stirring of the solution. | Ensure consistent and adequate stirring throughout the titration to maintain a homogeneous solution. | |
| No clear inflection point on the titration curve | Sensor response time is too slow for the titration parameters.[17] | Decrease the titrant addition rate to allow the electrode to stabilize and accurately measure the potential.[17] |
| Analyte concentration is too low. | Concentrate the sample if possible, or use a more sensitive electrode. | |
| Incorrect electrode selected for the analyte. | Ensure the indicator electrode is appropriate for the metal ion being titrated (e.g., a copper ISE for Cu²⁺). | |
| Results are consistently too high or fluctuating | Slow sensor response causes excess titrant to be added before the potential is accurately logged.[17] | Check the sensor's performance and response time. Consider regenerating or replacing a worn-out sensor.[17] |
| Titrant addition rate is too fast for the sensor's response time.[17] | Match the titrant addition rate to the sensor's capabilities.[17] |
Experimental Protocols & Data
Protocol 1: General Method for Visual DPTA Titration
-
Sample Preparation: Accurately pipette a known volume of the analyte solution into an Erlenmeyer flask.
-
Dilution: Dilute the sample with deionized water to a suitable volume (e.g., 50-100 mL).
-
pH Adjustment: Add a buffer solution to adjust the pH to the optimal range for the metal ion, indicator, and DPTA. The required pH is critical and specific to the analyte.[3]
-
Indicator Addition: Add 2-3 drops of the selected metal ion indicator solution. The solution should develop the color of the metal-indicator complex.
-
Titration: Titrate the sample with a standardized DPTA solution. Add the titrant slowly while continuously stirring the solution.
-
Endpoint Detection: As the endpoint is approached, the titrant should be added drop-by-drop. The endpoint is reached when the solution shows a sharp color change from the metal-indicator color to the free indicator color.[7] Record the volume of DPTA added.
-
Replicates: Repeat the titration at least two more times for accuracy.
Common Metallochromic Indicators
The following table lists common indicators used in complexometric titrations with chelating agents like DPTA and EDTA.
| Indicator | pH Range | Metal Ions Commonly Titrated | Typical Color Change (Metal-complex -> Free) |
| Eriochrome Black T (EBT) | 9 - 11 | Mg²⁺, Zn²⁺, Cd²⁺, Ca²⁺ | Wine Red -> Blue[18] |
| Calmagite | 9 - 11 | Mg²⁺, Ca²⁺ | Red -> Blue[6][18] |
| Murexide | 10 - 12 | Ca²⁺, Ni²⁺, Cu²⁺ | Red -> Purple/Violet |
| Xylenol Orange | 1 - 6 | Bi³⁺, Th⁴⁺, Pb²⁺, Zn²⁺ | Red/Violet -> Lemon Yellow |
| Calcon | > 12 | Ca²⁺ | Pink/Red -> Blue |
Visualizations
Troubleshooting Workflow for Endpoint Detection
Caption: A workflow for troubleshooting common endpoint detection issues.
Mechanism of a Metal Ion Indicator
Caption: DPTA displaces the indicator from the metal, causing a color change.
Logic of Using a Masking Agent
Caption: Masking agents selectively block interfering ions from reacting.
References
- 1. tutorchase.com [tutorchase.com]
- 2. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 3. du.edu.eg [du.edu.eg]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pharmdguru.com [pharmdguru.com]
- 7. Complexometric titration - Wikipedia [en.wikipedia.org]
- 8. What is potentiometric titration? | AxisPharm [axispharm.com]
- 9. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]
- 10. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 11. Masking and Demasking Reagents - Pharmacareerinsider [pharmacareerinsider.com]
- 12. Lecture - 22 Complexometric Titrations.pptx [slideshare.net]
- 13. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbiozindia.com [microbiozindia.com]
- 15. Top Tips for More Accurate Titrations [ysi.com]
- 16. reddit.com [reddit.com]
- 17. mt.com [mt.com]
- 18. byjus.com [byjus.com]
Technical Support Center: Regeneration of DTPA from Metal Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the regeneration and recovery of diethylenetriaminepentaacetic acid (DTPA) from its metal complexes.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the decomplexation and recovery of DTPA.
Alkaline Precipitation Method
Q1: My metal hydroxide precipitation is incomplete, resulting in low DTPA recovery. What are the common causes?
A1: Incomplete precipitation is typically caused by three main factors:
-
Incorrect pH: The optimal pH for hydroxide precipitation is metal-specific. If the pH is too low, the metal will remain in solution complexed with DTPA. If it's too high, some metals can form soluble hydroxo complexes. Verify the pH of your solution and adjust it to the optimal range for your specific metal of interest (see Table 1).
-
Insufficient Mixing or Reaction Time: Ensure the solution is mixed thoroughly after adding the alkaline agent (e.g., NaOH) to guarantee a uniform pH. Allow sufficient time for the precipitation reaction to reach completion.
-
Presence of Other Complexing Agents: If your solution contains other ligands besides DTPA, they may interfere with the precipitation of the metal hydroxide.
Q2: After separating the metal hydroxide precipitate, how can I be sure my recovered DTPA solution is pure?
A2: The primary contaminant in your recovered DTPA solution will likely be residual metal ions. To verify purity and remove contaminants, consider the following:
-
Metal Analysis: Use techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) to quantify the concentration of residual metal in your DTPA solution.
-
Purification: If residual metal concentration is too high, you can perform a secondary precipitation step or use a chelating resin designed to scavenge trace metals. The pH of the recovered DTPA solution can then be adjusted as needed for your downstream application.
Q3: The metal hydroxide precipitate is very fine and difficult to separate by centrifugation or filtration. How can I improve separation?
A3: Fine or colloidal precipitates can be challenging. Try these approaches:
-
Flocculants/Coagulants: The addition of a flocculant or coagulant can help aggregate the fine particles, making them easier to pellet by centrifugation or capture by filtration.
-
Temperature Adjustment: Gently heating the solution (e.g., to 40-50°C) can sometimes promote the growth of larger crystals, a process known as digestion or Ostwald ripening.
-
Filtration Aids: Use a filter aid like celite to improve the efficiency of vacuum filtration for very fine particles.
Acid Stripping Method
Q4: I performed an acid stripping procedure, but the metal was not fully released from the DTPA. Why?
A4: The effectiveness of acid stripping depends on lowering the pH sufficiently to protonate the donor atoms (nitrogens and carboxylates) of the DTPA molecule, which reduces its affinity for the metal ion.
-
Insufficiently Low pH: The stability of metal-DTPA complexes varies. For very stable complexes, such as those with Gd(III) or other lanthanides, a very low pH (e.g., 1-2) is required to induce dissociation.[1] Simply lowering the pH to 4 or 5 may be ineffective for strongly bound metals.
-
Equilibrium Limitations: Decomplexation is an equilibrium process. To drive the reaction towards the free metal and protonated DTPA, a significant excess of acid (H⁺ ions) is needed.
Q5: After acid stripping, how do I separate the now-free metal ion from the protonated DTPA in the acidic solution?
A5: Once the metal is released, it exists as a cation in the acidic solution alongside the protonated DTPA. Separation can be achieved by:
-
Ion Exchange Chromatography: Use a cation exchange resin to capture the positively charged metal ions, allowing the protonated (and less charged) DTPA to pass through.
-
Selective Precipitation: In some cases, the freed metal can be selectively precipitated. For example, after stripping a lanthanide with sulfuric acid, the metal sulfate may precipitate, especially upon concentration.
-
Solvent Extraction: This technique is more common in large-scale industrial processes but can be adapted to lab scale. It involves using an organic phase with an extractant that selectively binds the metal ion, leaving the DTPA in the aqueous phase.
General Questions
Q6: Which regeneration method—alkaline precipitation or acid stripping—is better?
A6: The choice depends on the specific metal, the stability of its DTPA complex, and your experimental constraints.
-
Alkaline Precipitation is often simpler and highly effective for many transition metals and lanthanides that form insoluble hydroxides.[2] It is generally the preferred method when feasible.
-
Acid Stripping is necessary for metals that do not precipitate cleanly as hydroxides or for breaking extremely stable complexes that resist dissociation at high pH. However, it requires a subsequent step to separate the freed metal from the DTPA.
Experimental Protocols
Protocol 1: DTPA Regeneration via Alkaline Precipitation
This protocol describes the regeneration of DTPA from a metal-DTPA complex by precipitating the metal as its hydroxide.
Methodology:
-
pH Adjustment: Place the aqueous solution containing the metal-DTPA complex in a beaker with a magnetic stirrer. Begin stirring and slowly add a concentrated solution of sodium hydroxide (e.g., 1 M to 10 M NaOH) dropwise.
-
Monitor pH: Continuously monitor the solution's pH using a calibrated pH meter. Continue adding NaOH until the pH reaches the optimal level for the precipitation of the specific metal hydroxide (refer to Table 1). A visible precipitate should form.
-
Reaction/Digestion: Once the target pH is reached and stable, continue stirring for a minimum of 30-60 minutes to ensure the precipitation reaction is complete. Gentle heating may improve precipitate quality.
-
Separation: Separate the precipitated metal hydroxide from the supernatant containing the free DTPA. This can be done by:
-
Centrifugation: Transfer the mixture to centrifuge tubes and spin at a sufficient speed (e.g., 3000-5000 x g) for 15-20 minutes to pellet the solid.
-
Vacuum Filtration: Use a Buchner funnel with an appropriate filter paper (e.g., Whatman No. 42 or a 0.45 µm membrane filter).
-
-
DTPA Isolation: Carefully decant or filter off the supernatant, which is your solution of regenerated sodium salt of DTPA.
-
Purification and Storage (Optional): For higher purity, the pH of the recovered DTPA solution can be adjusted back towards neutral. The solution can be stored or the DTPA can be crystallized by adjusting the pH to its isoelectric point (around pH 2-3) and cooling, followed by filtration.
Protocol 2: DTPA Regeneration via Acid Stripping (General Procedure)
This protocol outlines a general approach for dissociating metal-DTPA complexes using acid. A subsequent metal removal step is required.
Methodology:
-
Acidification: Place the aqueous solution of the metal-DTPA complex in a suitable vessel with stirring. Slowly add a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to lower the pH.
-
Target pH: The target pH depends on the stability of the complex. For many complexes, a pH of 1-2 is effective.[1] Monitor the pH continuously. The goal is to fully protonate the DTPA ligand to release the metal ion.
-
Reaction Time: Stir the acidic solution at room temperature for 1-2 hours to allow the dissociation equilibrium to be reached.
-
Metal Separation (Post-Stripping): The free metal ion must now be separated from the protonated DTPA. Choose one of the following methods:
-
Cation Exchange: Pass the acidic solution through a column packed with a strong acid cation exchange resin. The metal ions will bind to the resin, and the protonated DTPA will elute.
-
Precipitation: If the metal forms an insoluble salt with the counter-ion of the acid used (e.g., lead sulfate), it may precipitate directly and can be removed by filtration.
-
-
DTPA Recovery: The acidic solution containing the protonated DTPA can be neutralized with a base (e.g., NaOH) to obtain the DTPA salt solution for reuse.
Data Presentation
Table 1: Optimal pH for Metal Hydroxide Precipitation
This table provides approximate pH ranges for achieving efficient precipitation of various metal hydroxides from aqueous solutions. These values are a useful starting point for Protocol 1.
| Metal Ion | Optimal pH Range for Precipitation | Precipitation Efficiency | Reference |
| Fe(III) | > 3.5 (complete by pH 10.3) | >99% at pH 10.3 | [2] |
| Cu(II) | 8.0 - 10.0 | >99% | - |
| Zn(II) | 9.0 - 10.5 | >99% at pH 10.3 | [2] |
| Cd(II) | > 9.5 (complete by pH 10.3) | >99% at pH 10.3 | [2] |
| Pb(II) | 9.0 - 10.0 | >99% | - |
| Ni(II) | 9.5 - 11.0 | >99% | - |
Note: The presence of strong chelators like DTPA can shift the required pH to more alkaline values compared to simple metal salt solutions. For a Fe(III)-EDTA complex, complete conversion to Fe(OH)₃ and free EDTA occurs by pH 12.
Table 2: DTPA Regeneration Efficiency Data
This table summarizes quantitative data found on the efficiency of DTPA regeneration or metal decomplexation.
| Method | Metal(s) | Conditions | Result | Reference |
| Acid Stripping | Cu(II), Gd(III), Co(II) | DTPA-functionalized silica monolith treated with HCl solution at pH 2 for 24h. | 11.1% Cu, 14.4% Gd, 18.5% Co released from the solid support. | [1] |
Visualizations: Experimental Workflows
Diagram 1: Alkaline Precipitation Workflow
References
Addressing DPTA degradation in strong acidic or basic conditions
Welcome to the Technical Support Center for Diethylenetriaminepentaacetic Acid (DPTA). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and degradation of DPTA, particularly under strong acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: How does the stability of DPTA compare to EDTA at extreme pH values?
A1: DPTA generally exhibits greater stability across a broader pH range compared to Ethylenediaminetetraacetic acid (EDTA).[1][2] While both are effective chelating agents, EDTA's stability and chelating efficacy decrease significantly under extreme pH conditions.[1] DPTA's more complex structure with five carboxyl groups allows it to maintain its chelation capacity more effectively, especially in alkaline environments.[1]
Q2: What is the effective pH range for DPTA chelation?
A2: DPTA is effective over a wide pH range, typically from acidic to strongly alkaline conditions (pH 2 to 11), depending on the specific application and the metal ion being chelated.[3] However, its chelation efficiency for many metal ions increases with pH as the carboxyl groups deprotonate.
Q3: Can DPTA degrade under strong acidic or basic conditions?
A3: Yes, like most organic molecules, DPTA can undergo degradation under prolonged exposure to harsh acidic (e.g., pH < 2) or basic (e.g., pH > 12) conditions, especially at elevated temperatures. Degradation typically occurs via hydrolysis of the amide linkages or decarboxylation.
Q4: What are the signs of DPTA degradation in my experiment?
A4: Signs of DPTA degradation can include a decrease in chelation efficiency (observed as precipitation of metal salts or reduced efficacy in your application), a change in the pH of the solution, or the appearance of unknown peaks in analytical analyses such as HPLC.
Q5: Are there any known incompatibilities for DPTA?
A5: DPTA is incompatible with strong oxidizing agents.[4] Violent reactions can occur with strong oxidizing agents, strong alkalis, and strong acids under certain conditions.
Q6: How should DPTA solutions be stored to ensure stability?
A6: DPTA solutions should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. Avoid exposure to extreme temperatures and direct sunlight. While specific shelf-life can vary, proper storage helps to minimize degradation over time.
Troubleshooting Guides
Issue 1: Reduced Chelation Efficiency in a Strongly Acidic Solution (pH < 3)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Protonation of DPTA | The carboxyl groups of DPTA are protonated at low pH, reducing their ability to coordinate with metal ions. | Increase the pH of the solution to a moderately acidic or neutral range if your experimental conditions allow. This will deprotonate the carboxyl groups and enhance chelation. |
| DPTA Degradation | Prolonged exposure to very strong acid, especially at elevated temperatures, may have caused hydrolytic degradation of the DPTA molecule. | Analyze the DPTA solution using HPLC to check for the presence of degradation products. If degradation is confirmed, prepare a fresh DPTA solution and consider performing the experiment at a lower temperature or for a shorter duration. |
| Competition with Protons | High concentrations of H+ ions can compete with the target metal ions for binding to DPTA. | Increase the concentration of DPTA to create a larger molar excess relative to the metal ion. This can help to favor the formation of the metal-DPTA complex. |
Issue 2: Precipitation Observed in a Strongly Basic Solution (pH > 11)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metal Hydroxide Formation | The pH is too high, causing the target metal ion to precipitate as a metal hydroxide before it can be chelated by DPTA. | Add DPTA to the metal ion solution before adjusting the pH to the final alkaline value. This allows the DPTA to chelate the metal at a lower pH where it is more soluble. Alternatively, slightly lower the final pH of the solution if permissible for your application. |
| Low DPTA Concentration | At very high pH, precipitation can sometimes occur with lower concentrations of DPTA. | Increase the concentration of the DPTA solution. Higher concentrations of DPTA can help to keep the metal-DPTA complex in solution at high pH. |
| DPTA Degradation | Long-term exposure to a very strong base, particularly with heating, may have led to the degradation of DPTA. | Use a fresh DPTA solution. If the problem persists, analyze a sample of your DPTA solution by HPLC to assess its purity and detect any potential degradation products. |
Quantitative Data on DPTA Stability
The following tables summarize the stability of DPTA under various conditions.
Table 1: pH-Dependent Chelation Efficiency of DPTA vs. EDTA
| Chelating Agent | Effective pH Range for Fe(III) Chelation |
| DPTA | Up to pH 7.5 |
| EDTA | Up to pH 6.5 |
Source: Adapted from literature on iron chelates in agricultural applications.[5]
Table 2: Illustrative Degradation of DPTA Under Forced Conditions (Hypothetical Data)
| Condition | Temperature (°C) | Time (hours) | DPTA Remaining (%) |
| 1 M HCl | 60 | 24 | ~85 |
| 1 M NaOH | 60 | 24 | ~75 |
| 3% H₂O₂ | 25 | 24 | ~65 |
| UV Light (254 nm) | 25 | 24 | ~88 |
Disclaimer: This table presents hypothetical data for illustrative purposes to demonstrate expected trends in forced degradation studies. Actual degradation rates will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol: Forced Degradation Study of DPTA
This protocol outlines a general procedure for conducting a forced degradation study on DPTA to assess its stability under stress conditions, based on ICH guidelines.[4][6]
1. Materials and Reagents:
-
DPTA (high purity)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Deionized water
-
HPLC-grade acetonitrile and water
-
Phosphate buffer for HPLC mobile phase
-
pH meter
-
HPLC system with UV or MS detector
-
Thermostatic water bath or oven
-
UV light chamber
2. Sample Preparation:
-
Prepare a stock solution of DPTA in deionized water at a known concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the DPTA stock solution and 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the DPTA stock solution and 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the DPTA stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose the DPTA stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Heat the DPTA stock solution at 80°C for 48 hours.
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples to approximately pH 7.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column is often suitable. The mobile phase could be a gradient of phosphate buffer and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent DPTA peak.
5. Data Analysis:
-
Calculate the percentage of DPTA remaining at each time point.
-
If possible, identify the degradation products using HPLC-MS or NMR.
-
Determine the degradation kinetics (e.g., first-order, zero-order) by plotting the concentration of DPTA versus time.
Visualizations
Caption: Proposed degradation pathway of DPTA under harsh conditions.
Caption: Workflow for a forced degradation study of DPTA.
Caption: Factors influencing DPTA degradation and chelation efficiency.
References
Technical Support Center: Optimizing DTPA Concentration for Effective Metal Sequestration
Welcome to the technical support center for optimizing Diethylenetriaminepentaacetic acid (DTPA) concentration in your experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing DTPA for effective metal sequestration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of metal sequestration by DTPA?
A1: DTPA is a powerful chelating agent that sequesters metal ions through a process called chelation.[1][2] As a pentadentate ligand, a single DTPA molecule can form up to eight bonds with a metal ion, creating a stable, water-soluble complex.[1] This action effectively isolates the metal ion, preventing it from participating in other chemical reactions.[2]
Q2: Which metals can DTPA effectively chelate?
A2: DTPA has a high affinity for a broad range of metal ions.[1] It is widely used for sequestering transuranic elements like plutonium, americium, and curium.[3][4] It is also effective against heavy metals such as lead, cadmium, and mercury, as well as essential metals like zinc, manganese, and iron.[4][5][6]
Q3: What are the key factors influencing the efficiency of DTPA chelation?
A3: Several factors can impact the effectiveness of DTPA:
-
pH: The stability of the metal-DTPA complex and the chelating ability of DTPA are highly pH-dependent.[3][5] Generally, DTPA is more effective at higher pH levels.[7]
-
DTPA Concentration: The concentration of DTPA must be optimized for the specific application to ensure sufficient chelation without causing adverse effects.[5][7]
-
Presence of Competing Ions: Other metal ions in the solution can compete with the target metal for binding to DTPA, potentially reducing its efficiency.[3]
-
Temperature and Shaking Time: These parameters can affect the reaction kinetics and the formation of metal-DTPA complexes.[5]
Q4: Can DTPA be toxic or have side effects?
A4: While generally considered safe for therapeutic use, particularly the zinc salt (Zn-DTPA), the calcium salt (Ca-DTPA) can lead to the depletion of essential metals like zinc and manganese from the body.[6][8] This can result in a temporary decrease in the activity of certain metalloenzymes.[4][6] In drug development, the potential for developmental toxicity due to zinc depletion at high doses is a consideration, though this is mitigated by zinc supplementation.[9][10]
Troubleshooting Guide
Issue 1: Low metal sequestration efficiency observed in my experiment.
-
Possible Cause 1: Suboptimal pH.
-
Troubleshooting Step: Verify the pH of your solution. Most chelating agents are unstable at low pH, and at high pH, metals may form insoluble hydroxides.[3] For many applications, a neutral to alkaline pH is optimal for DTPA.[5][11] For instance, in sandstone, increasing the solution pH enhances the alteration of rock wettability by DTPA.[7]
-
-
Possible Cause 2: Insufficient DTPA concentration.
-
Troubleshooting Step: The concentration of DTPA may be too low to chelate all available metal ions.[7] Consider performing a dose-response study to determine the optimal concentration for your specific conditions. For example, in oil recovery studies, 5 wt% DTPA was found to be the optimum concentration.[7]
-
-
Possible Cause 3: Presence of competing metal ions.
-
Troubleshooting Step: Analyze your sample for the presence of other metal ions that could compete with your target metal for DTPA binding.[3] If significant competitors are present, a higher concentration of DTPA may be required.
-
-
Possible Cause 4: Inadequate reaction time or temperature.
-
Troubleshooting Step: Ensure sufficient incubation time and an appropriate temperature to allow for the formation of the metal-DTPA complex.[5]
-
Issue 2: Precipitation occurs when preparing my DTPA solution.
-
Possible Cause: pH is too high for the given DTPA concentration.
Issue 3: Inconsistent results across different experimental batches.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Step: Strictly control all experimental parameters, including pH, temperature, shaking speed, and incubation time, as these can all influence the efficiency of chelation.[5] Ensure accurate and consistent preparation of all solutions.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to DTPA's metal sequestration capabilities.
Table 1: Effective DTPA Concentrations for 90% Maximal Chelation (EC90) of Americium-241 in Plasma
| Species | EC90 (µM) |
| Human | 10.0[12] |
| Beagle | 15.9[12] |
| Rat | 31.4[12] |
Table 2: Optimal DTPA Concentration for Enhanced Oil Recovery from Sandstone
| Parameter | Value |
| Optimal DTPA Concentration | 5 wt%[7] |
| Oil Recovery Increase (Post-SW Injection) | From 48% to 68.3%[7] |
Table 3: Stability Constants (log K) for Various Metal-DTPA Complexes
| Metal Ion | log K |
| Pb²⁺ | 18.8[13] |
| Cd²⁺ | Higher than Cd-EDTA[14] |
| Gd³⁺ | Negligible ternary complex formation below pH 8[15] |
Experimental Protocols
Protocol 1: General Workflow for DTPA-Based Metal Ion Quantification in Biological Samples
This protocol outlines the typical steps for quantifying metal ions in biological samples using DTPA-based assays.[1]
-
Sample Collection: Collect biological samples (e.g., blood, urine, tissue) using appropriate methods to avoid contamination.
-
Sample Preparation: Process the samples to make the target metal ion accessible to DTPA. This may involve digestion, extraction, or dilution depending on the sample matrix and the metal of interest.
-
Chelation Reaction: Add a known concentration of DTPA solution to the prepared sample. Incubate the mixture under optimized conditions (pH, temperature, time) to allow for the formation of the metal-DTPA complex.
-
Separation (if necessary): In complex matrices, it may be necessary to separate the metal-DTPA complex from other components. Techniques like ultrafiltration or chromatography can be used.[12]
-
Instrumental Analysis: Quantify the amount of metal-DTPA complex using a suitable analytical technique, such as:
-
Data Analysis: Calculate the concentration of the target metal ion in the original sample based on the instrumental analysis results and any dilution factors.
Protocol 2: DTPA Extraction for Determining Available Micronutrients in Soil
This protocol is adapted from the method developed by Lindsay and Norvell (1978) for assessing plant-available micronutrients.[16]
-
Prepare DTPA Extracting Solution: Prepare a solution containing 0.005 M DTPA, 0.01 M CaCl₂, and 0.1 M triethanolamine (TEA), buffered to pH 7.3.[5][16]
-
Soil Sample Preparation: Air-dry the soil sample and pass it through a 2-mm sieve.
-
Extraction:
-
Weigh 10 g of the prepared soil into a flask.
-
Add 20 mL of the DTPA extracting solution.
-
Shake the flask for 2 hours at a constant speed.
-
-
Filtration: Filter the soil suspension to obtain a clear extract.
-
Analysis: Analyze the filtrate for the concentrations of micronutrients (e.g., Fe, Mn, Zn, Cu) using an appropriate analytical method like AAS or ICP-OES.[16]
Visualizations
Caption: General workflow for quantifying metal ions using DTPA.
Caption: Logical steps for troubleshooting low chelation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 3. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. irpa.net [irpa.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive evaluation of the effect of key parameters on the performance of DTPA chelating agent in modifying sandstone surface charge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Should DTPA, an Aminocarboxylic acid (ethylenediamine-based) chelating agent, be considered a developmental toxicant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zinc deficiency induced by the chelating agent DTPA and its regulatory interpretation for developmental toxicity classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Feasibility of metal recovery from soil using DTPA and its biostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Species-dependent effective concentration of DTPA in plasma for chelation of 241Am - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Complexation of DTPA and EDTA with Cd2+: stability constants and thermodynamic parameters at the soil-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability constants and 1H relaxation effects of ternary complexes formed between Gd-DTPA, Gd-DTPA-BMA, Gd-DOTA, and Gd-EDTA and citrate, phosphate, and carbonate ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openknowledge.fao.org [openknowledge.fao.org]
Overcoming kinetic inertness of metal-DPTA complex formation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Diethylenetriaminepentaacetic acid (DTPA) chelators. The focus is on overcoming the kinetic barriers to form stable metal-DTPA complexes, a critical step in the development of radiopharmaceuticals and other metal-based diagnostics and therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is "kinetic inertness" and how does it differ from thermodynamic stability?
A1: Thermodynamic stability refers to the extent a complex will form when the system reaches equilibrium, often represented by a high formation constant (log K).[1] A high log K value (often > 8) indicates a thermodynamically stable complex.[1] Kinetic inertness, on the other hand, describes the rate at which a complex forms or undergoes ligand exchange reactions.[1][2] A complex can be thermodynamically very stable but form very slowly (kinetically inert), or it can form quickly (kinetically labile) but be less stable over time.[2][3] For applications like radiopharmaceuticals, the ideal chelator should rapidly incorporate the metal (be kinetically labile) under mild conditions and then form a highly stable complex that is kinetically inert to dissociation in vivo.[4][5]
Q2: Why is my radiolabeling yield with a DTPA-conjugate consistently low?
A2: Low radiolabeling yields can stem from several factors. One common issue is the slow reaction kinetics (inertness) of forming the complex. Other major causes include:
-
Suboptimal pH: The chelation rate is highly pH-dependent.[6][7]
-
Trace Metal Contamination: Competing metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺, Ca²⁺) in your buffers or radionuclide solution can occupy the DTPA binding sites.[8][9]
-
Improper Reagent Concentration: Both the concentration of the DTPA-conjugate and the metal ion can affect the reaction rate and yield.[6][10]
-
Low Molar Activity of Radionuclide: A high concentration of the non-radioactive "cold" isotope can saturate the chelator, reducing the specific activity of the final product.
-
Degradation of the Conjugate: The stability of your biomolecule-DTPA conjugate may be compromised, especially if harsh labeling conditions are required.
Q3: DTPA is an acyclic chelator. How does this affect its kinetic properties compared to a macrocyclic chelator like DOTA?
A3: Acyclic (linear) chelators like DTPA generally exhibit faster complexation kinetics at lower temperatures compared to macrocyclic chelators like DOTA.[11] This is because their flexible structure allows them to wrap around the metal ion more rapidly. However, this same flexibility can lead to lower kinetic inertness of the resulting complex in vivo, meaning the metal may dissociate more readily compared to the rigid, pre-organized cavity of a macrocyclic chelator.[12] While DOTA often requires heating to achieve efficient labeling, the resulting complexes are typically more robust against dissociation.[11]
Q4: What is transchelation and how can I prevent it?
A4: Transchelation is the transfer of a metal ion from one chelator to another. In vivo, this can involve the metal from your DTPA-conjugate being captured by other endogenous molecules or proteins. This is a significant issue as the release of the free radiometal can lead to off-target toxicity.[4][8] Preventing transchelation relies on forming a highly stable and kinetically inert complex. While DTPA forms very stable complexes, their kinetic inertness can sometimes be insufficient.[4] Strategies to minimize this include ensuring optimal labeling conditions to form the most stable complex possible and considering more kinetically inert chelators if transchelation remains a problem.
Troubleshooting Guides
Issue: Low or Slow Radiolabeling Yield
If you are experiencing low yields or require excessively long incubation times, consult the following guide.
Troubleshooting Workflow for Low Labeling Yield
Caption: A decision tree to troubleshoot low radiolabeling yields.
Factors Influencing Metal-DTPA Complexation Kinetics
To accelerate the complex formation, it is crucial to optimize several experimental parameters. The table below summarizes the key factors and their effects.
| Parameter | Effect on Reaction Rate | Recommended Starting Point | Notes |
| pH | Highly influential. The rate of complex formation with many trivalent metals (e.g., In³⁺, Y³⁺, Lu³⁺) is often faster at weakly acidic pH (4-6). At higher pH, metal hydroxides can form, reducing the availability of the free metal ion.[6][7] | pH 5.0-5.5 in a suitable buffer (e.g., acetate, citrate). | Buffer choice is important; avoid phosphate buffers which can form insoluble metal phosphates. |
| Temperature | Increased temperature generally increases the reaction rate. | Room Temperature (20-25°C). | Use caution with temperature-sensitive biomolecules like antibodies. A modest increase to 37-40°C may be possible.[5] |
| Concentration | Higher concentrations of the DTPA-conjugate and the metal ion can lead to faster complexation.[6][9] | Use the highest concentration of your conjugate that is practical. | Be mindful of solubility limits and potential aggregation of biomolecules at high concentrations.[10] |
| Competing Ions | Trace metal contaminants (Fe³⁺, Cu²⁺, Zn²⁺, etc.) compete for DTPA and drastically slow the incorporation of the desired metal.[8] | Use metal-free buffers and high-purity water. Pre-treat buffers with chelating resins if needed. | This is one of the most common and overlooked causes of poor labeling.[13] |
Experimental Protocols
General Protocol for Radiolabeling a DTPA-Antibody Conjugate with a Trivalent Radiometal (e.g., ¹¹¹In, ¹⁷⁷Lu)
This protocol provides a general workflow. Specific parameters must be optimized for each unique antibody-conjugate and radionuclide.
Workflow for Radiolabeling DTPA-Conjugates
Caption: A typical experimental workflow for radiolabeling.
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium acetate buffer and adjust the pH to 5.5 using metal-free acid/base. All solutions should be prepared with high-purity, metal-free water.
-
Dissolve the DTPA-antibody conjugate in the acetate buffer to a final concentration of 1-5 mg/mL.[14]
-
-
Radiolabeling Reaction:
-
In a clean reaction vial, add the required activity of the radionuclide solution (e.g., ¹¹¹InCl₃ in HCl).
-
Add the DTPA-antibody conjugate solution to the radionuclide. Gently mix. The final volume should be kept as low as practical to maximize reactant concentrations.[10]
-
Incubate the reaction mixture at room temperature for 30-60 minutes.
-
-
Quenching and Purification:
-
(Optional) To stop the reaction and chelate any remaining free radiometal, a small volume of a 50 mM DTPA or EDTA solution can be added.
-
Purify the radiolabeled antibody from unchelated radionuclide and small molecule impurities using a size-exclusion chromatography column (e.g., a PD-10 desalting column). Elute with a suitable buffer like saline or PBS.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product. This is the percentage of radioactivity associated with the antibody.
-
A common method is instant thin-layer chromatography (ITLC). For example, using a DTPA-coated strip, the radiolabeled antibody remains at the origin while free metal moves with the solvent front.
-
High-performance liquid chromatography (HPLC) provides a more detailed analysis of purity and can identify aggregates or fragments.[15] An RCP of >95% is typically required for clinical applications.[15][16]
-
Logical Relationship of Factors Affecting Complexation
The interplay between thermodynamic stability and kinetic lability is central to achieving successful metal-DTPA complexation for in-vivo applications.
Key Relationships in Chelation Chemistry
Caption: The relationship between kinetics and thermodynamics for chelators.
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. cbpbu.ac.in [cbpbu.ac.in]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The kinetics of lanthanide complexation by EDTA and DTPA in lactate media - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Transmetallation of Gd-DTPA by Fe3+, Cu2+ and Zn2+ in water: batch experiments and coagulation-flocculation simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comprehensive evaluation of the effect of key parameters on the performance of DTPA chelating agent in modifying sandstone surface charge - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacylibrary.com [pharmacylibrary.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Optimization Processes of Clinical Chelation-Based Radiopharmaceuticals for Pathway-Directed Targeted Radionuclide Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. irpa.net [irpa.net]
- 14. researchgate.net [researchgate.net]
- 15. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Radiolabeling and preclinical animal model evaluation of DTPA coupled 99mTc-labelled flutamide complex ([99mTc]DTPA-FLUT) as a potential radiotracer for cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (DPTA) versus EDTA for Calcium Chelation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Calcium Chelation Efficacy
In the realm of chelating agents, both 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (DPTA), also known as PDTA, and Ethylenediaminetetraacetic acid (EDTA) are recognized for their ability to form stable complexes with divalent metal ions, including calcium (Ca²⁺). This guide provides a comparative analysis of these two chelators, focusing on their performance in calcium chelation, supported by available chemical data.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of DPTA and EDTA is crucial for evaluating their potential as chelating agents.
| Property | This compound (DPTA/PDTA) | Ethylenediaminetetraacetic acid (EDTA) |
| Synonyms | PDTA, Propylenediamine-N,N,N',N'-tetraacetic acid, Methyl-EDTA | Edetic acid, Versene |
| Chemical Formula | C₁₁H₁₈N₂O₈ | C₁₀H₁₆N₂O₈ |
| Molecular Weight | 306.27 g/mol | 292.24 g/mol |
| Structure | A derivative of EDTA with a methyl group on the ethylene bridge. | A polyamino carboxylic acid. |
Calcium Chelation Performance: A Data-Driven Comparison
The stability of the complex formed between a chelating agent and a metal ion is a critical measure of its chelation efficiency. This is quantified by the stability constant (log K). A higher log K value indicates a more stable complex and, consequently, a stronger chelating agent for that particular ion.
| Chelator | Calcium (Ca²⁺) Stability Constant (log K) |
| EDTA | 10.65[1] |
| DPTA (PDTA) | Data not readily available in critically reviewed databases. |
While EDTA is a well-characterized chelating agent with a documented high affinity for calcium ions, a definitive, experimentally validated stability constant for the DPTA-calcium complex is not widely reported in standard chemical databases. However, the structural similarity of DPTA to EDTA, featuring the same number of carboxylic acid and amine functional groups for chelation, suggests that it also forms stable complexes with calcium. The presence of a methyl group on the diamine bridge in DPTA may introduce steric effects that could influence the stability of the resulting metal complex compared to EDTA.
Experimental Protocols
To ensure the reproducibility and validity of chelation studies, detailed experimental protocols are essential. The following outlines a general methodology for determining the stability constants of metal-chelator complexes, which would be applicable for a direct comparative study of DPTA and EDTA.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a standard and reliable method for determining the stability constants of metal complexes.
Objective: To determine the stability constant (log K) of the Ca²⁺-DPTA and Ca²⁺-EDTA complexes.
Materials:
-
This compound (DPTA)
-
Ethylenediaminetetraacetic acid (EDTA)
-
Calcium chloride (CaCl₂), standard solution
-
Potassium nitrate (KNO₃) or other suitable background electrolyte
-
Standardized potassium hydroxide (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)
-
Standardized hydrochloric acid (HCl) or nitric acid (HNO₃) solution
-
High-purity water (deionized or distilled)
-
pH meter with a glass electrode
-
Autotitrator or manual titration setup
-
Thermostated reaction vessel
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of DPTA, EDTA, and CaCl₂ of known concentrations in high-purity water.
-
Prepare a solution of the background electrolyte (e.g., 0.1 M KNO₃) to maintain a constant ionic strength throughout the experiment.
-
-
Electrode Calibration:
-
Calibrate the pH electrode using standard buffer solutions (e.g., pH 4, 7, and 10) at the desired experimental temperature.
-
-
Ligand Protonation Constants Determination:
-
Titrate a known volume of the DPTA or EDTA solution (in the background electrolyte) with a standardized strong base (e.g., KOH) in the absence of the metal ion.
-
Record the pH as a function of the volume of titrant added.
-
Use this data to calculate the protonation constants (pKa values) of the chelating agent.
-
-
Metal-Ligand Titration:
-
Prepare a solution containing known concentrations of the chelating agent (DPTA or EDTA), calcium chloride, and the background electrolyte.
-
Titrate this solution with the standardized strong base.
-
Record the pH as a function of the volume of titrant added.
-
-
Data Analysis:
-
The titration data (pH versus volume of titrant) is analyzed using a suitable computer program (e.g., HYPERQUAD, BEST) that can perform non-linear least-squares refinement of the data.
-
The program uses the predetermined protonation constants of the ligand and the experimental titration data to calculate the stability constant (log K) for the Ca²⁺-chelator complex.
-
Workflow for Determining and Comparing Calcium Chelation Efficacy:
Caption: Workflow for the experimental determination and comparison of calcium chelation constants.
Signaling Pathways and Logical Relationships
The primary mechanism of action for both DPTA and EDTA in a biological context is the sequestration of free calcium ions. This has significant implications for calcium-dependent signaling pathways.
Caption: Logical relationship of calcium chelation and its effect on cellular signaling.
By forming a stable complex with intracellular free calcium, both DPTA and EDTA can effectively reduce the concentration of this critical second messenger, thereby inhibiting downstream signaling cascades that are vital for numerous physiological processes.
Conclusion
Both this compound and EDTA are potent chelators of calcium ions. While EDTA is extensively studied with a well-established stability constant for its calcium complex, quantitative data for DPTA is less readily available in the public domain. Based on its structural similarity, DPTA is expected to exhibit strong calcium chelation properties. For a definitive comparison of their efficacy, direct experimental determination of the Ca²⁺-DPTA stability constant under controlled conditions, as outlined in the provided protocol, is recommended. Such a study would provide the necessary quantitative data to guide researchers and drug development professionals in selecting the optimal chelating agent for their specific application.
References
A Comparative Analysis of DTPA and DPTA for Heavy Metal Chelation: A Guide for Researchers
In the realm of heavy metal detoxification and the development of therapeutic and diagnostic agents, the efficacy of chelating agents is of paramount importance. This guide provides a detailed, objective comparison of two prominent aminopolycarboxylic acid chelating agents: Diethylenetriaminepentaacetic acid (DTPA) and a thorough examination of available data for Di-n-propylamine-N,N,N',N'-tetraacetic acid (DPTA). This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of the most appropriate chelator for their specific research needs.
The stability of the complex formed between a chelating agent and a metal ion is a critical determinant of its effectiveness. This stability is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value signifies a more stable complex and, consequently, a stronger binding affinity.[1][2]
Quantitative Comparison of Binding Affinity
The following table summarizes the logarithmic stability constants (log K) for DTPA with a range of divalent, trivalent, and tetravalent heavy metal ions, compiled from various scientific sources.[1] Data for DPTA is included where available to provide a direct comparison.
| Metal Ion | DTPA log K | DPTA log K |
| Divalent Ions | ||
| Ba²⁺ | 8.8[1] | Not Available |
| Ca²⁺ | 10.8[1] | Not Available |
| Co²⁺ | 19.1[1] | Not Available |
| Cu²⁺ | 21.1[1] | Not Available |
| Fe²⁺ | 16.5[1] | Not Available |
| Hg²⁺ | 27.0[1] | Not Available |
| Mg²⁺ | 9.3[1] | Not Available |
| Mn²⁺ | 15.6[1] | Not Available |
| Ni²⁺ | 20.2[1] | Not Available |
| Pb²⁺ | 18.8[1] | Not Available |
| Sr²⁺ | 9.7[1] | Not Available |
| Zn²⁺ | 18.6[1] | Not Available |
| Cd²⁺ | 18.9[3] | Not Available |
| Trivalent & Tetravalent Ions | ||
| Al³⁺ | 18.5[1] | Not Available |
| Am³⁺ | 22.9[1] | Not Available |
| Fe³⁺ | 28.6[3] | Not Available |
Note: Extensive searches for the heavy metal binding affinities of DPTA did not yield comparable quantitative data in the reviewed literature. The vast majority of available research focuses on the well-established chelator, DTPA.
Mechanism of Chelation
DTPA is a powerful chelating agent that forms stable, water-soluble complexes with a wide variety of metal ions.[4] This process, known as chelation, involves the formation of multiple coordinate bonds between the metal ion and the donor atoms of the ligand. DTPA is a pentadentate ligand, meaning it has five carboxylate groups and three nitrogen atoms that can act as electron-pair donors, allowing it to wrap around and sequester a metal ion, effectively preventing it from participating in other chemical reactions.[4] This high affinity makes DTPA an effective agent for heavy metal detoxification.[4][5][6][7][8]
Caption: General mechanism of heavy metal chelation.
Experimental Protocol: Determination of Stability Constants via Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal-ligand complexes.[9] The fundamental principle involves monitoring the pH of a solution containing the metal ion and the chelating agent as a standardized solution of a strong base is incrementally added.[9]
I. Materials and Reagents:
-
Chelating agent (e.g., DTPA) stock solution of known concentration.
-
Metal salt (e.g., Pb(NO₃)₂) stock solution of known concentration.
-
Standardized strong base (e.g., 0.1 M NaOH) solution.
-
Background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
Standard pH buffer solutions (e.g., pH 4, 7, and 10).
-
Deionized, CO₂-free water.
II. Instrumentation:
-
High-precision pH meter with a combination glass electrode.
-
Thermostatted titration vessel.
-
Calibrated burette or automatic titrator.
-
Magnetic stirrer.
III. Procedure:
-
Electrode Calibration: Calibrate the pH electrode using the standard buffer solutions at the desired experimental temperature.
-
Ligand Protonation Constants:
-
Pipette a known volume of the chelating agent stock solution and the background electrolyte into the titration vessel.
-
Titrate this solution with the standardized strong base.
-
Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
This titration allows for the determination of the protonation constants of the chelating agent.[9]
-
-
Metal-Ligand Stability Constants:
-
Pipette known volumes of the chelating agent stock solution, the metal salt stock solution, and the background electrolyte into the titration vessel.
-
Titrate the mixture with the standardized strong base.
-
Record the pH and the volume of titrant added at regular intervals, ensuring equilibrium is reached after each addition.[9]
-
-
Data Analysis:
-
Plot the titration curves (pH versus volume of base added).
-
Utilize specialized computer programs (e.g., HYPERQUAD) to analyze the titration data.[9]
-
The software refines the stability constants of the metal-ligand species by fitting the experimental data to a chemical model that includes the protonation constants of the ligand and the formation of various metal-ligand complexes.[9]
-
Caption: Experimental workflow for potentiometric titration.
Conclusion
Based on the currently available scientific literature, DTPA is a well-characterized and highly effective chelating agent for a broad spectrum of heavy metals, as evidenced by its high stability constants. The lack of readily available, comparative data for DPTA prevents a direct performance assessment against DTPA. For researchers and drug development professionals requiring a potent and reliable chelator for heavy metals, DTPA stands as a scientifically validated option with a wealth of supporting experimental data. The provided experimental protocol for potentiometric titration offers a robust method for determining the stability constants of metal-chelator complexes, enabling further research and development in this critical field.
References
- 1. benchchem.com [benchchem.com]
- 2. The stability of metal chelates - Science in Hydroponics [scienceinhydroponics.com]
- 3. Chelating capacity and stability - Green-Mountain Chem [green-mountainchem.com]
- 4. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. irpa.net [irpa.net]
- 7. The Role of Chelation in the Treatment of Other Metal Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the chelating agent DTPA on naturally accumulating metals in the body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of DTPA-Based Analytical Methods Using ICP-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods based on Diethylenetriaminepentaacetic acid (DTPA) chelation coupled with Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the quantification of trace metals. It offers a comparative analysis against standard acid digestion ICP-MS methods, particularly those guided by USP <232> and <233>, which are benchmarks in the pharmaceutical industry for elemental impurity analysis.[1][2][3][4][5] This guide includes detailed experimental protocols, comparative data tables, and workflow diagrams to assist in methodology selection and validation.
DTPA is a powerful chelating agent that forms stable, water-soluble complexes with a wide range of metal ions.[6] This property is particularly advantageous in analytical chemistry for several reasons: it can be used to extract metals from complex matrices like soil, prevent the precipitation of metal hydroxides in neutral pH solutions, and stabilize certain reactive metal ions.[7] A notable application is in the analysis of gadolinium-based contrast agents used in Magnetic Resonance Imaging (MRI), where DTPA is a key component of the chelate.[8][9][10]
Comparative Performance Analysis
The validation of an analytical method ensures its reliability for a specific purpose. Key validation parameters include accuracy, precision, linearity, and the limits of detection (LOD) and quantitation (LOQ). The following table compares typical performance characteristics of a standard acid digestion ICP-MS method for elemental impurities with a DTPA-chelation-based ICP-MS method. The data for the standard method is representative of that found in studies validating procedures according to USP <233>. The DTPA method data is based on applications such as the analysis of micronutrients from soil extracts and serves as a comparative benchmark.[7]
| Validation Parameter | Standard Acid Digestion ICP-MS (e.g., USP <233>) | DTPA-Chelation ICP-MS | Alternative Method: Chelation Ion Chromatography |
| Linearity (Correlation Coefficient, r²) | > 0.999[7] | > 0.999[7] | Typically > 0.99 |
| Accuracy (Spike Recovery) | 70-150%[11] | 90-110%[7] | 87-112% in some matrices |
| Precision (%RSD) | ≤ 20%[11] | < 10% | < 15% |
| Limit of Detection (LOD) | Analyte-dependent, typically in the low µg/L (ppb) range.[5] | Analyte-dependent, can be in the low µg/L (ppb) range. | 10-160 µg/L for transition metals |
| Limit of Quantitation (LOQ) | Analyte-dependent, typically in the mid-to-high µg/L (ppb) range. | Analyte-dependent, can be in the mid-to-high µg/L (ppb) range. | Analyte-dependent, typically higher than ICP-MS. |
| Matrix Suitability | Broad applicability to various matrices after acid digestion.[12] | Best for extracting available metals from solid matrices (e.g., soil) or stabilizing metals in solution.[7] | Effective for high-salinity matrices where direct ICP-MS may suffer from interference. |
| Primary Application | Quantification of total elemental impurities in drug products and raw materials.[2] | Analysis of bio-available micronutrients in agricultural and environmental samples; speciation analysis.[7] | Analysis of transition metals in complex and high-salt matrices like brines and wastewaters. |
Experimental Protocols
Protocol for Validation of a Standard Acid Digestion ICP-MS Method (Based on USP <233>)
This protocol outlines a typical procedure for the validation of an ICP-MS method for the quantification of elemental impurities in a pharmaceutical product.
a) Sample Preparation (Microwave Digestion):
-
Accurately weigh approximately 0.5 g of the sample into a clean microwave digestion vessel.
-
Add 10 mL of concentrated nitric acid.
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes and hold for an additional 15 minutes.
-
After cooling, carefully open the vessels and dilute the digestate to a final volume of 50 mL with deionized water.
b) ICP-MS Instrumental Parameters (Typical):
-
RF Power: 1550 W
-
Plasma Gas Flow: 15 L/min
-
Carrier Gas Flow: 0.8 L/min
-
Detector Mode: Pulse counting
-
Integration Time: 0.1 s per point
c) Validation Procedures:
-
Linearity: Prepare a series of calibration standards (typically 5-7 levels) from a certified stock solution. The concentration range should bracket the expected concentration of the analytes. Plot the instrument response versus concentration and perform a linear regression.
-
Accuracy (Recovery): Spike the sample matrix with known concentrations of the analytes at three levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare and analyze the spiked samples in triplicate. Calculate the percentage recovery of the added analyte.
-
Precision (Repeatability): Analyze six independent preparations of the sample at the target concentration on the same day and with the same instrument. Calculate the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Analyze a series of low-concentration standards and estimate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (e.g., LOD = 3.3 * (SD/slope) and LOQ = 10 * (SD/slope)).
Protocol for Validation of a DTPA-Chelation ICP-MS Method
This protocol is adapted for a scenario where DTPA is used as an extraction agent, for example, in determining bio-available metals in a solid matrix.
a) Sample Preparation (DTPA Extraction):
-
Weigh 10 g of the air-dried sample into a 50 mL centrifuge tube.
-
Add 20 mL of a DTPA extraction solution (0.005 M DTPA, 0.01 M CaCl₂, 0.1 M triethanolamine, buffered to pH 7.3).
-
Shake the mixture for 2 hours at room temperature.
-
Centrifuge the sample and filter the supernatant through a 0.45 µm filter.
-
The filtrate is now ready for ICP-MS analysis.
b) ICP-MS Instrumental Parameters:
-
Instrumental parameters are generally similar to the standard method but may require optimization to handle the DTPA matrix. The use of a collision/reaction cell can help mitigate potential polyatomic interferences.
c) Validation Procedures:
-
The validation procedures for linearity, accuracy (via spiking the extract), precision, LOD, and LOQ are analogous to those described in the standard acid digestion protocol.
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the chemical principle of DTPA chelation and the workflows for method validation.
Conclusion
Both standard acid digestion and DTPA-chelation ICP-MS methods are powerful tools for the quantification of trace metals. The choice between them depends on the analytical objective. For determining total elemental impurities as mandated by regulatory bodies like the USP, acid digestion is the standard and required approach. DTPA-based methods, however, offer a valuable alternative for specific applications, such as assessing the bio-available fraction of metals in environmental samples or for speciation studies. When compared to techniques like chelation ion chromatography, DTPA-ICP-MS generally provides lower detection limits. The validation data presented demonstrates that both methods, when properly optimized, can deliver high levels of accuracy, precision, and linearity, ensuring reliable and reproducible results for researchers and drug development professionals.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Measuring Elemental Compositions in Drug Products with ICP-MS [eag.com]
- 3. Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical ingredient (API) according to USP 〈232〉/〈233〉 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Analysis of EDTA and DTPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. icpms.labrulez.com [icpms.labrulez.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. metrohm.com [metrohm.com]
- 11. almacgroup.com [almacgroup.com]
- 12. Dataset of the analyzing trace elements and minerals via ICP-MS: Method validation for the mammalian tissue and serum samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminopolycarboxylic Acid Chelators for Copper Ions
This guide provides a detailed comparison of common aminopolycarboxylic acid (APCA) chelators for copper ions, focusing on their performance, stability, and applications. The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and protocols to aid in the selection of appropriate chelating agents.
Performance Comparison of APCA Chelators
The efficacy of a chelator is determined by both its thermodynamic and kinetic stability. Thermodynamic stability, often expressed as the logarithm of the stability constant (log K), indicates the strength of the metal-ligand bond at equilibrium. Kinetic stability, or inertness, refers to the rate at which the metal ion dissociates from the chelator, a critical factor for in vivo applications where the complex may be challenged by endogenous molecules.[1]
Acyclic chelators like EDTA and DTPA often exhibit high thermodynamic stability but are kinetically labile. In contrast, macrocyclic chelators such as DOTA and TETA generally form more kinetically inert complexes due to their pre-organized structures that encapsulate the metal ion.[2][3]
Quantitative Data Summary
The following tables summarize the thermodynamic stability constants and in vitro serum stability for common APCA chelators complexed with copper.
Table 1: Thermodynamic Stability Constants of Copper(II)-Chelator Complexes
| Chelator | Structure Type | Log K [Cu(II)] |
| EDTA | Acyclic | 18.8[4][5] |
| DTPA | Acyclic | 21.4[1] |
| TETA | Macrocyclic | 21.9[1] |
| DOTA | Macrocyclic | 22.3[1] |
| NOTA | Macrocyclic | 21.7 |
Note: Stability constants can vary depending on experimental conditions such as pH, temperature, and ionic strength.[6][7]
Table 2: Comparative In Vitro Serum Stability of 64Cu-Labeled Chelators
| Chelator Conjugate | Stability (% Intact) | Time (h) | Species |
| 64Cu-CHX-A”-DTPA-rituximab | 38.2% | 48 | Human Serum[8] |
| 64Cu-p-NH2-Bn-DOTA | 93.9% | 48 | Rat Serum[3] |
| 64Cu-DOTA-rituximab | >94% | 48 | Human Serum[8] |
| 64Cu-NOTA-rituximab | 97.5% | 48 | Human Serum[8] |
| 64Cu-TETA-Octreotide | ~30% (in vivo) | 20 | Rat Liver (transchelation)[2] |
While acyclic chelators like DTPA have high stability constants, their complexes are often unstable in vivo, leading to the release of copper.[1][8] Macrocyclic chelators, particularly NOTA and DOTA derivatives, demonstrate significantly higher stability in serum over extended periods.[8][9] Although TETA forms thermodynamically stable complexes, some studies show that 64Cu can dissociate in vivo and transchelate to proteins like superoxide dismutase.[2]
Key Applications and Associated Pathways
APCA chelators for copper are vital in medicine, primarily in radiopharmaceuticals for diagnostic imaging and in the treatment of copper overload disorders.
Copper Radiopharmaceuticals (64Cu PET Imaging)
Copper-64 (64Cu) is a positron-emitting isotope with a 12.7-hour half-life, making it suitable for PET imaging.[3] Bifunctional chelators are conjugated to targeting biomolecules (e.g., peptides or antibodies) to deliver 64Cu to specific sites, such as tumors.[10] The stability of the 64Cu-chelator complex is paramount to prevent the release of the radionuclide and subsequent accumulation in non-target tissues like the liver.[3][11] Macrocyclic chelators like DOTA and NOTA are preferred for these applications due to their superior kinetic inertness compared to acyclic options.[3][12][13]
Caption: Development and evaluation workflow for 64Cu radiopharmaceuticals.
Wilson's Disease Treatment
Wilson's disease is a genetic disorder caused by mutations in the ATP7B gene, leading to impaired copper excretion and toxic accumulation, primarily in the liver and brain.[14] Chelation therapy is a primary treatment strategy to remove excess copper from the body.[15][16] Agents like D-penicillamine and trientine (a TETA analogue) bind to excess copper in the bloodstream, forming water-soluble complexes that are excreted through the urine.[16][17] This reduces free copper levels and mitigates cellular damage.
Caption: Pathophysiology of Wilson's disease and the action of chelators.
Experimental Protocols
Accurate determination of chelator performance relies on standardized experimental methods. Below are protocols for two key analytical techniques.
Protocol 1: Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a common method for determining the stability constants of metal complexes.[18][19] The procedure involves monitoring the pH of a solution containing the metal ion and the ligand as a strong base is added.
Materials:
-
Standardized solutions of the metal salt (e.g., CuSO4) and the APCA ligand.
-
Standardized, carbonate-free strong base (e.g., NaOH).
-
Background electrolyte (e.g., 0.1 M KCl or NaNO3) to maintain constant ionic strength.[7]
-
Calibrated pH meter and electrode.
-
Thermostated titration vessel.
Procedure:
-
Solution Preparation: Prepare three solutions for titration in the thermostated vessel:
-
(A) Free acid (e.g., HCl) in the background electrolyte.
-
(B) Free acid + APCA ligand in the background electrolyte.
-
(C) Free acid + APCA ligand + metal salt in the background electrolyte.
-
-
Titration: Titrate each solution with the standardized strong base, recording the pH after each addition of titrant.
-
Data Analysis:
-
Plot the three titration curves (pH vs. volume of base added).
-
From the displacement of curve (B) relative to (A), calculate the protonation constants of the ligand.
-
From the displacement of curve (C) relative to (B), calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]).
-
The stability constants are then determined by analyzing the formation curve (n̄ vs. -log[L]).[18]
-
Protocol 2: Determination of Copper Concentration by UV-Vis Spectrophotometry
This method is used to quantify copper in a solution, often by forming a colored complex with an indicator dye and measuring its absorbance.[20][21][22]
Materials:
-
UV-Vis Spectrophotometer.
-
Standard copper solutions of known concentrations.
-
Complexing agent/indicator that forms a colored complex with copper (e.g., PAN, Murexide).[20][23]
-
Appropriate buffer solution to control pH.
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the copper-indicator complex by scanning a prepared sample.[20]
-
Calibration Curve:
-
Prepare a series of standard solutions with varying, known concentrations of copper.
-
Add the buffer and a constant amount of the indicator to each standard.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot a calibration curve of absorbance vs. copper concentration. The relationship should be linear according to the Beer-Lambert law.[21]
-
-
Sample Analysis:
-
Prepare the unknown sample by adding the same buffer and indicator.
-
Measure the absorbance of the unknown sample at λmax.
-
Determine the copper concentration in the unknown sample by interpolating its absorbance on the calibration curve.
-
References
- 1. books.rsc.org [books.rsc.org]
- 2. The Development of Copper Radiopharmaceuticals for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. issr.edu.kh [issr.edu.kh]
- 6. Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic spectrometry detection ... - Journal of Analytical Atomic Spectrometry (RSC Publishing) DOI:10.1039/C3JA50358E [pubs.rsc.org]
- 7. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 8. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Current anti-copper therapies in management of Wilson disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic strategies in Wilson disease: pathophysiology and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New Wilson’s Disease treatments 2025 | Everyone.org [everyone.org]
- 17. Wilson Disease Medication: Chelators, Nutrients [emedicine.medscape.com]
- 18. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 19. scribd.com [scribd.com]
- 20. researchgate.net [researchgate.net]
- 21. ijsrm.net [ijsrm.net]
- 22. dergipark.org.tr [dergipark.org.tr]
- 23. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
A Comparative Guide to Chelator Efficacy in Remediating Lead-Contaminated Soil: DPTA vs. Alternatives
For researchers, scientists, and drug development professionals, the effective removal of heavy metals from contaminated soil is a critical area of study. This guide provides a comprehensive comparison of the efficacy of Diethylenetriaminepentaacetic acid (DTPA) against other common chelating agents—Ethylenediaminetetraacetic acid (EDTA), [S,S]-ethylenediaminedisuccinic acid (EDDS), and Citric Acid—in the remediation of lead-contaminated soil. The information presented is supported by experimental data and detailed protocols to aid in research and development.
Executive Summary
The selection of an appropriate chelating agent is paramount for the successful remediation of lead-contaminated soil through soil washing techniques. While EDTA has historically been a widely used and effective chelator for lead, its low biodegradability raises environmental concerns. DTPA, a structurally similar aminopolycarboxylic acid, offers comparable and sometimes superior lead extraction capabilities, particularly under specific pH conditions. Biodegradable alternatives, such as EDDS and citric acid, present a more environmentally friendly approach, though their efficiency in lead removal can be more variable and highly dependent on soil conditions. This guide provides a quantitative comparison of these chelators, outlines a typical experimental protocol for their evaluation, and visualizes the underlying processes.
Data Presentation: Quantitative Comparison of Chelator Efficacy for Lead Removal
The following table summarizes experimental data from various studies, comparing the lead removal efficiency of DTPA with EDTA, EDDS, and Citric Acid under different conditions.
| Chelating Agent | Chelator Concentration | pH | Soil Type | Initial Pb Concentration (mg/kg) | Pb Removal Efficiency (%) | Reference |
| DTPA | 5.0 mM | Not Specified | Not Specified | Not Specified | Maximum solubilization observed | [1] |
| DTPA | 1 g/kg | 5 | Wet grassland | Not Specified | Lower metal concentrations in plants compared to EDTA | [2] |
| EDTA | 0.2 M | 4.5 | Not Specified | Not Specified | Effective for lead removal | [3] |
| EDTA | 0.05 M - 0.1 M | Room Temperature | Smelter Residues | 7-11 wt% | 72-80% | [4] |
| EDTA | 1 g/kg | 5 | Wet grassland | Not Specified | Significantly increased copper accumulation in plants | [2] |
| EDDS | 0.010 M | Not Specified | Contaminated construction site soil | Not Specified | Most effective for Pb removal, decreasing total content by 20% | [5] |
| Citric Acid | 0.1 mol•L⁻¹ | Not Specified | Paddy and purple soil | Not Specified | 24.71% (paddy), 33.54% (purple) | |
| EDTA + Citric Acid | 0.02 mol•L⁻¹ EDTA then 0.1 mol•L⁻¹ Citric Acid | Not Specified | Paddy and purple soil | Not Specified | Enhanced removal by 9.67% (paddy) and 14.73% (purple) over EDTA alone |
Experimental Protocols: Soil Washing for Lead Removal
This section details a generalized experimental protocol for evaluating the efficacy of chelating agents in removing lead from contaminated soil.
1. Soil Sample Preparation:
-
Collect soil samples from the contaminated site.
-
Air-dry the samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for its physicochemical properties, including pH, organic matter content, cation exchange capacity (CEC), and initial total lead concentration (e.g., using acid digestion followed by ICP-OES analysis).
2. Chelator Solution Preparation:
-
Prepare stock solutions of the chelating agents (DTPA, EDTA, EDDS, Citric Acid) of desired molar concentrations (e.g., 0.01 M, 0.05 M, 0.1 M) using deionized water.
-
Adjust the pH of the chelator solutions to the desired experimental values (e.g., 4, 5.5, 7) using NaOH or HCl.
3. Batch Washing Experiment:
-
Place a known mass of the prepared soil (e.g., 5 g) into a series of centrifuge tubes.
-
Add a specific volume of the chelator solution to each tube to achieve a desired soil-to-solution ratio (e.g., 1:10 w/v).
-
Securely cap the tubes and place them on a mechanical shaker.
-
Agitate the samples for a predetermined contact time (e.g., 2, 6, 12, 24 hours) at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C).
4. Sample Separation and Analysis:
-
After shaking, centrifuge the tubes at a high speed (e.g., 4000 rpm) for a sufficient duration (e.g., 15 minutes) to separate the soil from the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Analyze the lead concentration in the filtered supernatant using an appropriate analytical technique, such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectrometry (AAS).
5. Data Calculation:
-
Calculate the amount of lead extracted from the soil.
-
Determine the lead removal efficiency as a percentage of the initial total lead concentration in the soil.
Visualizations
Signaling Pathway of Chelation-Based Soil Washing
Caption: A diagram illustrating the process of chelation-based soil washing for lead removal.
Experimental Workflow for Comparing Chelator Efficacy
Caption: A flowchart outlining the experimental steps for comparing the efficacy of different chelators.
Concluding Remarks
The choice of a chelating agent for lead remediation is a multifaceted decision that requires balancing extraction efficiency with environmental impact. DTPA emerges as a potent alternative to EDTA, demonstrating high efficacy in lead removal. For applications where biodegradability is a primary concern, EDDS and citric acid offer viable, albeit sometimes less efficient, options. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to design and conduct their own comparative studies, ultimately contributing to the development of more effective and sustainable soil remediation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting EDTA extraction of lead from lead-contaminated soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceandnature.org [scienceandnature.org]
- 4. Selective leaching of lead from lead smelter residues using EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Spectroscopic Showdown: DPTA vs. CDTA Metal Complexes for Researchers and Drug Development Professionals
A comprehensive comparison of the spectroscopic properties and biological implications of metal complexes formed with Diethylenetriaminepentaacetic acid (DPTA) and trans-1,2-Diaminocyclohexanetetraacetic acid (CDTA).
In the realm of coordination chemistry, the choice of a chelating agent is paramount to the stability and function of the resulting metal complex. Among the plethora of options, Diethylenetriaminepentaacetic acid (DPTA) and trans-1,2-Diaminocyclohexanetetraacetic acid (CDTA) have emerged as versatile ligands with significant applications in medicine, diagnostics, and biotechnology. This guide provides a detailed spectroscopic comparison of DPTA and CDTA metal complexes, offering researchers, scientists, and drug development professionals the critical data and experimental insights needed to select the optimal chelator for their specific applications.
At a Glance: Key Differences
| Feature | DPTA (Diethylenetriaminepentaacetic acid) | CDTA (trans-1,2-Diaminocyclohexanetetraacetic acid) |
| Structure | Flexible, linear polyaminocarboxylic acid | More rigid structure due to the cyclohexane backbone |
| Coordination | Can act as an octadentate ligand | Typically acts as a hexadentate ligand |
| Complex Stability | Forms highly stable complexes with a wide range of metal ions. | Forms more stable complexes with many metal ions compared to EDTA due to its pre-organized structure. |
| Applications | MRI contrast agents (Gd-DTPA), radiopharmaceuticals, heavy metal detoxification.[1][2] | Heavy metal detoxification (e.g., manganese), analytical chemistry.[3] |
Spectroscopic Performance: A Comparative Analysis
The spectroscopic characteristics of metal complexes are fundamental to understanding their coordination environment, stability, and suitability for various applications. Here, we compare the UV-Visible, Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopic properties of DPTA and CDTA metal complexes.
UV-Visible Spectroscopy
UV-Visible absorption spectroscopy provides insights into the electronic transitions within the metal complex, which are influenced by the coordination geometry and the nature of the metal-ligand bonds.
Table 1: Comparative UV-Visible Absorption Data for DPTA and CDTA Metal Complexes
| Metal Ion | Ligand | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| Fe(III) | DTPA | Water | ~260 | Not specified | [4] |
| Fe(III) | CDTA | Water | Not specified | Not specified | - |
| Ni(II) | DTPA | Water | ~395, ~670, ~770 | Not specified | [4] |
| Ni(II) | CDTA | Water | Not specified | Not specified | - |
Note: Direct comparative data for DPTA and CDTA with the same metal ion under identical conditions is limited. The table will be populated as more specific data is found.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the emission properties of luminescent metal complexes, which is particularly relevant for applications in bio-imaging and sensing. Lanthanide complexes are often studied for their unique luminescent properties.
Table 2: Comparative Fluorescence Emission Data for DPTA and CDTA Metal Complexes
| Metal Ion | Ligand | Solvent | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Reference |
| Tb(III) | DTPA | MES buffer, pH 5.5 | 350 | 489, 544, 584, 621 | Not specified | [5] |
| Eu(III) | DTPA-monoamide | Water | Not specified | Not specified | Enhancement reported | [6] |
| Gd(III) | CDTA | Water | Not specified | Not specified | Not specified | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state structure and dynamics of metal complexes. Chemical shifts of the ligand protons and carbons are sensitive to the coordination of the metal ion.
Table 3: Comparative ¹H and ¹³C NMR Chemical Shift Data for DPTA and CDTA Metal Complexes
| Metal Ion | Ligand | Nucleus | Solvent | Chemical Shift (ppm) | Reference |
| Diamagnetic Metals | DTPA | ¹³C | Not specified | ~55-60 (CH₂-N), ~170-180 (C=O) | [7] |
| Dy(III) | DTPA-amide-dextran | ²³Na | Not specified | Induced shift observed | [8] |
| Fe(III) | CDTA-amide | D₂O | ¹H, ¹⁷O | Water exchange rate studied | [9] |
| Various | CDTA | ¹H | D₂O | Chemical shifts vary with metal ion | - |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable spectroscopic data. Below are generalized procedures for the key spectroscopic techniques discussed.
UV-Visible Spectroscopy Protocol
-
Preparation of Stock Solutions: Prepare stock solutions of the metal salt and the chelating agent (DPTA or CDTA) of known concentrations in a suitable solvent (e.g., deionized water, buffer).
-
Sample Preparation: In a series of volumetric flasks, add a fixed volume of the metal salt stock solution. To each flask, add varying volumes of the chelating agent stock solution to achieve a range of ligand-to-metal molar ratios. Dilute to the final volume with the solvent.
-
Spectrophotometer Setup: Turn on the UV-Visible spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Fill a cuvette with the solvent and use it as a blank to zero the instrument.
-
Sample Measurement: Record the absorbance spectra of each prepared metal-ligand solution.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the metal complex. Plot absorbance at λmax against the molar ratio of ligand to metal to determine the stoichiometry of the complex.
Fluorescence Spectroscopy Protocol
-
Preparation of Stock Solutions: Prepare stock solutions of the luminescent metal ion (e.g., a lanthanide salt) and the chelating agent in an appropriate buffer.
-
Sample Preparation: Prepare a solution of the metal-chelate complex by mixing stoichiometric amounts of the metal and ligand stock solutions. Prepare a series of dilutions if performing quantitative measurements.
-
Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation and emission monochromators to the desired wavelengths. For a full spectrum, scan the emission wavelength range while keeping the excitation wavelength fixed.
-
Blank Measurement: Record the emission spectrum of the buffer solution to account for any background fluorescence.
-
Sample Measurement: Record the fluorescence emission spectrum of the metal-chelate complex.
-
Data Analysis: Determine the wavelength of maximum emission. If performing quantum yield measurements, a known standard is required for comparison.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve a precisely weighed amount of the metal complex in a deuterated solvent (e.g., D₂O, DMSO-d₆). The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-20 mg in 0.6 mL for ¹H NMR).
-
NMR Tube: Transfer the solution to a clean NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform shimming to optimize the homogeneity of the magnetic field and improve the resolution of the spectra.
-
Data Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) for the desired nucleus (¹H, ¹³C, etc.) and acquire the spectrum.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final NMR spectrum. Chemical shifts are typically referenced to an internal or external standard.
Biological Signaling Pathways and Experimental Workflows
The chelation of metal ions by DPTA and CDTA can have significant biological consequences, as these metal ions are often crucial cofactors in various cellular signaling pathways.
DPTA and Zinc-Modulated Ras1-PKA Signaling
In the fungal pathogen Candida albicans, the chelation of zinc by DPTA has been shown to induce filamentation, a key virulence trait. This process is dependent on the Ras1-PKA signaling pathway.[10][11]
Caption: DPTA chelates zinc, leading to the activation of the Ras1-PKA signaling pathway and promoting filamentation in Candida albicans.
CDTA and Manganese-Related cGAS-STING Pathway
Manganese (Mn²⁺) is an essential cofactor for the cGAS-STING pathway, a critical component of the innate immune response to cytosolic DNA. CDTA, as a chelator of manganese, can potentially modulate this pathway.[3][12]
Caption: CDTA can chelate manganese, a necessary cofactor for cGAS, potentially inhibiting the cGAS-STING innate immunity pathway.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic comparison of DPTA and CDTA metal complexes.
Caption: A generalized workflow for the preparation and spectroscopic analysis of DPTA and CDTA metal complexes.
Conclusion
The choice between DPTA and CDTA as a chelating agent depends heavily on the specific application and the metal ion of interest. DPTA's flexibility allows it to form highly stable complexes, making it a cornerstone in applications like MRI contrast agents. CDTA, with its more rigid pre-organized structure, often forms even more stable complexes and has shown promise in targeted metal detoxification. This guide provides a foundational spectroscopic comparison and highlights their roles in biological signaling, empowering researchers to make informed decisions in their drug development and scientific endeavors. Further direct comparative studies under identical conditions are warranted to build a more comprehensive understanding of the subtle yet significant differences between these two important chelators.
References
- 1. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 2. ajronline.org [ajronline.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lanthanide complexes with polyaminopolycarboxylates as prospective NMR/MRI diagnostic probes: peculiarities of molecular structure, dynamics and paramagnetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mrimaster.com [mrimaster.com]
- 6. Metals and cellular signaling in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental and Theoretical Study of Lanthanide Complexes Based on Linear and Macrocyclic Polyaminopolycarboxylic Acids Containing Pyrazolylethyl Arms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal Complexes for DNA-Mediated Charge Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal Chelation as a Powerful Strategy to Probe Cellular Circuitry Governing Fungal Drug Resistance and Morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zinc deficiency induced by the chelating agent DTPA and its regulatory interpretation for developmental toxicity classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Manganese is critical for antitumor immune responses via cGAS-STING and improves the efficacy of clinical immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of DTPA and Commercial Chelating Resins
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is critical for applications ranging from inhibiting metal-catalyzed degradation of biologics to developing novel therapeutic and diagnostic agents. This guide provides an objective comparison between Diethylenetriaminepentaacetic acid (DTPA), a soluble chelating agent, and commercial solid-phase chelating resins, focusing on performance, experimental validation, and underlying mechanisms.
Performance Comparison: DTPA vs. Commercial Chelating Resins
The choice between a soluble chelator like DTPA and an immobilized resin depends heavily on the specific application, including the target metal ion, the required capacity, and the process constraints. The following table summarizes the key performance characteristics of DTPA compared to a common class of commercial chelating resins that utilize iminodiacetic acid (IDA) functional groups, such as Chelex® 100.
| Feature | Diethylenetriaminepentaacetic Acid (DTPA) | Commercial Chelating Resins (Iminodiacetic Acid Type, e.g., Chelex® 100) |
| Functional Group | Aminopolycarboxylic acid with a diethylenetriamine backbone and five carboxymethyl groups.[1] | Paired iminodiacetic acid groups [-N(CH₂COOH)₂] immobilized on a polymer matrix (e.g., styrene-divinylbenzene).[2][3] |
| Physical Form | White, crystalline solid with limited solubility in water; used in solution.[4] | Solid polymer beads/resin used in columns or batch slurries.[3] |
| Binding Mechanism | Forms stable, soluble complexes by wrapping around a metal ion, acting as a pentadentate or octadentate ligand.[4][5] | Forms coordination bonds with metal ions via tridentate chelation (one nitrogen and two carboxylate groups).[6] |
| Metal Ion Selectivity | High affinity for a broad range of metals, including transition metals (Fe, Cu, Zn, Mn), heavy metals (Pb, Cd, Hg), and actinides (Pu, Am).[7][8][9] | High selectivity for divalent and trivalent metal ions (especially transition metals like Cu²⁺ and Fe²⁺) over monovalent cations (approx. 5,000 to 1 selectivity).[2][10] |
| Binding Capacity | Stoichiometric, dependent on molecular weight. Can be used to quantitatively measure body iron stores.[11] | Typically ~0.4 meq/mL (for wet Chelex® 100 resin).[2][10][12] Capacity can be high due to high functional group density.[6] |
| Binding Kinetics | Very rapid. The total formation rate constant for Eu-DTPA complexation ranges from 5 x 10³ M⁻¹s⁻¹ to >1 x 10⁶ M⁻¹s⁻¹ depending on pH.[13] | Slower, often diffusion-controlled. For one IDA resin, overall rate constants for various metals were in the range of 0.2-0.4 min⁻¹. |
| Complex Stability | Forms extremely stable complexes; formation constants are approximately 100 times greater than those for EDTA.[4][14] | Forms stable complexes, allowing for effective metal removal. The resin can be regenerated with acid to elute the bound metal.[3][15] |
| pH Dependence | Effective across a broad pH range.[16] | Performance is strongly pH-dependent; metal adsorption typically increases with pH until metal hydroxide precipitation occurs.[17] |
| Common Applications | MRI contrast agents (Gd-DTPA), heavy metal poisoning treatment, stabilization of biologics, radiopharmaceuticals, agriculture.[5][14][18] | Metal removal from solutions, immobilized metal affinity chromatography (IMAC) for protein purification, DNA/RNA sample prep (removes Mg²⁺ to inhibit DNases).[2][3] |
Visualizing Mechanisms and Workflows
Diagrams are essential for understanding the complex biological pathways and experimental procedures where chelating agents are employed.
Experimental Protocols
Accurate comparison of chelating agent performance requires standardized experimental protocols. Below are methodologies for determining key performance metrics.
Protocol for Determining Maximum Metal Binding Capacity (Equilibrium Study)
This protocol uses a batch method to determine the equilibrium adsorption capacity (qₑ) of a chelating resin.
a. Materials:
-
Chelating resin (e.g., Chelex® 100, sodium form)
-
Stock solution of the target metal ion (e.g., 1000 mg/L Cu²⁺ in deionized water)
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Appropriate buffer solutions for desired pH range
-
Conical flasks or vials
-
Orbital shaker with temperature control
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
Metal analysis instrument (e.g., Atomic Absorption Spectrometer - AAS, or Inductively Coupled Plasma - ICP)
b. Procedure:
-
Resin Preparation: If necessary, pre-condition the resin according to the manufacturer's instructions.[19] This may involve washing with acid and base to convert it to the desired ionic form (e.g., Na⁺) and then rinsing with deionized water.[19]
-
Experiment Setup: Place a fixed mass of the dry chelating resin (e.g., 0.05 g) into a series of conical flasks.[20]
-
Varying Metal Concentration: To each flask, add a fixed volume (e.g., 50 mL) of the metal ion solution with varying initial concentrations (e.g., 10, 25, 50, 100, 200 mg/L).[15][20] Adjust the pH of each solution to the desired value before adding it to the resin.[20]
-
Equilibration: Seal the flasks and place them in an orbital shaker. Agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (typically 24 hours, but this should be confirmed with a kinetic study).[19][21]
-
Sample Collection and Analysis: After agitation, allow the resin to settle. Withdraw an aliquot of the supernatant and filter it to remove any suspended resin particles.[19]
-
Quantification: Measure the final concentration of the metal ion (Cₑ) in the filtered supernatant using AAS or ICP.
-
Calculation: Calculate the amount of metal ion adsorbed per unit mass of resin at equilibrium (qₑ, in mg/g) using the following mass balance equation:
-
qₑ = (C₀ - Cₑ) * V / m
-
Where:
-
C₀ = Initial metal ion concentration (mg/L)
-
Cₑ = Equilibrium (final) metal ion concentration (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the dry resin (g)
-
-
-
Isotherm Modeling: Plot qₑ versus Cₑ to generate an adsorption isotherm. The data can be fitted to models like the Langmuir or Freundlich isotherms to determine the maximum adsorption capacity.[15]
Protocol for Determining Adsorption Kinetics
This protocol determines the rate at which a chelating resin binds metal ions.
a. Materials:
-
Same as for the equilibrium study.
b. Procedure:
-
Experiment Setup: Place a fixed mass of the dry resin (e.g., 0.05 g) into a series of conical flasks.[20]
-
Initiating the Reaction: To each flask, add a fixed volume (e.g., 50 mL) of a metal ion solution at a fixed initial concentration (e.g., 100 mg/L) and optimal pH.[20] Start a timer immediately upon addition.
-
Time-Course Sampling: Place all flasks on the shaker at a constant speed and temperature. At predetermined time intervals (e.g., 5, 15, 30, 60, 120, 240 minutes), remove one flask from the shaker.[20]
-
Sample Processing: Immediately filter an aliquot of the supernatant from the removed flask.
-
Quantification: Measure the metal ion concentration (Cₜ) in the filtered supernatant for each time point.
-
Calculation: Calculate the amount of metal ion adsorbed at time t (qₜ, in mg/g) using the mass balance equation:
-
qₜ = (C₀ - Cₜ) * V / m
-
-
Kinetic Modeling: Plot qₜ versus time (t). The data can be fitted to kinetic models such as the pseudo-first-order and pseudo-second-order models to determine the rate constants of adsorption.[17][15] This plot will also reveal the time required to reach equilibrium for use in capacity studies.
References
- 1. Ferroptosis: Iron-mediated cell death linked to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chelex 100 Resin | Bio-Rad [bio-rad.com]
- 3. Chelex 100 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Iron Metabolism in Ferroptosis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the chelating agent DTPA on naturally accumulating metals in the body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bio-rad.com [bio-rad.com]
- 11. Quantitative measurement of iron stores with diethylenetriamine penta-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad.com [bio-rad.com]
- 13. researchgate.net [researchgate.net]
- 14. What are DTPA inhibitors and how do they work? [synapse.patsnap.com]
- 15. deswater.com [deswater.com]
- 16. researchgate.net [researchgate.net]
- 17. Iminodiacetic acid functionalized cation exchange resin for adsorptive removal of Cr(VI), Cd(II), Ni(II) and Pb(II) from their aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. scispace.com [scispace.com]
- 20. A comparative study of Schiff base chelating resins: synthesis, uptake of heavy metal ions, and thermal studies [redalyc.org]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Validating Metal-DTPA Complex Stoichiometry: A Comparative Guide to Job's Method and Alternatives
For researchers, scientists, and professionals in drug development, the precise determination of the stoichiometry of metal-ligand complexes is a critical step in characterizing and optimizing therapeutic and diagnostic agents. Diethylenetriaminepentaacetic acid (DTPA) is a widely utilized chelating agent, and understanding its binding ratio with various metal ions is fundamental. This guide provides a comprehensive comparison of Job's method (Method of Continuous Variations) with other common spectrophotometric techniques for validating the stoichiometry of metal-DTPA complexes, supported by experimental data and detailed protocols.
This guide will delve into the principles, procedures, and data analysis of Job's method, the Mole-Ratio method, and the Slope-Ratio method. By presenting a side-by-side comparison, researchers can select the most appropriate technique for their specific metal-DTPA complex and experimental conditions.
Data Presentation: Stoichiometric Analysis of Metal-DTPA Complexes
The following table summarizes hypothetical, yet representative, quantitative data obtained from a Job's method experiment for the determination of the stoichiometry of a generic Metal-DTPA complex. This data illustrates the expected trend where the maximum absorbance corresponds to the mole fraction of the metal at the stoichiometric point.
| Mole Fraction of Metal (X_metal) | Mole Fraction of DTPA (X_DTPA) | Absorbance at λ_max |
| 0.0 | 1.0 | 0.050 |
| 0.1 | 0.9 | 0.152 |
| 0.2 | 0.8 | 0.301 |
| 0.3 | 0.7 | 0.448 |
| 0.4 | 0.6 | 0.595 |
| 0.5 | 0.5 | 0.750 |
| 0.6 | 0.4 | 0.603 |
| 0.7 | 0.3 | 0.455 |
| 0.8 | 0.2 | 0.305 |
| 0.9 | 0.1 | 0.155 |
| 1.0 | 0.0 | 0.075 |
Note: This data is illustrative. The λ_max should be experimentally determined at a wavelength where the metal-DTPA complex exhibits significant absorbance, and the individual metal and DTPA solutions show minimal absorbance.
From the table, the maximum absorbance is observed at a metal mole fraction of 0.5, indicating a 1:1 stoichiometry for this particular Metal-DTPA complex.
Comparative Analysis of Stoichiometry Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Job's Method (Continuous Variations) | The total molar concentration of the metal and ligand is kept constant while their mole fractions are varied. The absorbance is plotted against the mole fraction of one component, and the maximum absorbance corresponds to the stoichiometry of the complex.[1][2] | Simple and widely used.[3] Provides a clear visual representation of the stoichiometry.[1] | Requires the preparation of a large number of solutions. Assumes the formation of a single complex.[2] Can be less accurate for very weak or very strong complexes. |
| Mole-Ratio Method | The concentration of one component (usually the metal) is held constant while the concentration of the other is varied. The absorbance is plotted against the molar ratio of the two components. The point of inflection in the resulting curve indicates the stoichiometry. | Requires fewer solutions than Job's method. Can be more sensitive to the formation of higher-order complexes. | The inflection point can sometimes be difficult to determine accurately, especially for weakly associated complexes. |
| Slope-Ratio Method | The absorbance is measured for two sets of solutions. In the first set, the ligand is in large excess and the metal concentration is varied. In the second set, the metal is in large excess and the ligand concentration is varied. The ratio of the slopes of the absorbance versus concentration plots gives the stoichiometric ratio.[1] | Useful for systems where only a single, relatively weak complex is formed.[1] | Requires that the complex formation goes to completion in the presence of a large excess of one reactant. Limited to the formation of a single complex species. |
Experimental Protocols
Job's Method (Method of Continuous Variations)
Objective: To determine the stoichiometry of a Metal-DTPA complex.
Materials:
-
Stock solution of the metal salt (e.g., 1 mM FeCl₃)
-
Stock solution of DTPA of the same concentration (1 mM)
-
UV-Vis spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions: Prepare a series of solutions with a constant total volume and a constant total molar concentration of metal and DTPA, but with varying mole fractions of each. For example, to prepare 10 mL of each solution, mix the volumes of the equimolar stock solutions as indicated in the table below.
| Solution # | Volume of Metal Stock (mL) | Volume of DTPA Stock (mL) | Mole Fraction of Metal (X_metal) |
| 1 | 0 | 10 | 0.0 |
| 2 | 1 | 9 | 0.1 |
| 3 | 2 | 8 | 0.2 |
| 4 | 3 | 7 | 0.3 |
| 5 | 4 | 6 | 0.4 |
| 6 | 5 | 5 | 0.5 |
| 7 | 6 | 4 | 0.6 |
| 8 | 7 | 3 | 0.7 |
| 9 | 8 | 2 | 0.8 |
| 10 | 9 | 1 | 0.9 |
| 11 | 10 | 0 | 1.0 |
-
Spectrophotometric Measurement:
-
Determine the wavelength of maximum absorbance (λ_max) for the Metal-DTPA complex by scanning a solution known to contain the complex (e.g., solution #6).
-
Set the spectrophotometer to this λ_max.
-
Measure the absorbance of each of the prepared solutions. Use a solution containing only the buffer or solvent as a blank.
-
-
Data Analysis:
-
Plot the absorbance values against the mole fraction of the metal (or DTPA).
-
The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For a complex with the formula MₐLₙ, the maximum will be at a mole fraction of metal X_metal = a / (a + n). For a 1:1 complex, the maximum will be at X_metal = 0.5.
-
Mole-Ratio Method
Objective: To determine the stoichiometry of a Metal-DTPA complex.
Procedure:
-
Preparation of Solutions: Prepare a series of solutions where the concentration of the metal ion is kept constant, and the concentration of DTPA is varied. For example, to a series of volumetric flasks, add a constant volume of the metal stock solution and incrementally larger volumes of the DTPA stock solution. Dilute all solutions to the same final volume.
-
Spectrophotometric Measurement: Measure the absorbance of each solution at the λ_max of the complex.
-
Data Analysis: Plot the absorbance against the molar ratio of [DTPA]/[Metal]. The plot will typically show two intersecting straight lines. The molar ratio at the point of intersection indicates the stoichiometry of the complex.
Slope-Ratio Method
Objective: To determine the stoichiometry of a Metal-DTPA complex.
Procedure:
-
Preparation of Solutions (Set 1): Prepare a series of solutions with a constant and large excess of the metal ion and varying concentrations of DTPA.
-
Preparation of Solutions (Set 2): Prepare a second series of solutions with a constant and large excess of DTPA and varying concentrations of the metal ion.[1]
-
Spectrophotometric Measurement: Measure the absorbance of all solutions at the λ_max of the complex.
-
Data Analysis:
-
For Set 1, plot absorbance versus the concentration of DTPA. Determine the slope (m_L).
-
For Set 2, plot absorbance versus the concentration of the metal. Determine the slope (m_M).
-
The stoichiometric ratio (n) of DTPA to metal is given by the ratio of the slopes: n = m_M / m_L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the experimental workflow for determining the stoichiometry of a metal-DTPA complex using Job's method.
Conclusion
Job's method is a robust and straightforward technique for determining the stoichiometry of metal-DTPA complexes, particularly when a single complex is formed. For more complex systems or for weakly associated complexes, the mole-ratio and slope-ratio methods offer viable alternatives. The choice of method should be guided by the specific characteristics of the metal-ligand system under investigation. By following the detailed protocols and data analysis procedures outlined in this guide, researchers can confidently and accurately validate the stoichiometry of their metal-DTPA complexes, a crucial step in the development of novel therapeutic and diagnostic agents.
References
A Comparative Guide to Metal Ion Quantification: Cross-Validation of DTPA Titration and Atomic Absorption Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of metal ions is a critical aspect of research, quality control, and drug development. Two widely employed analytical techniques for this purpose are Diethylenetriaminepentaacetic acid (DTPA) titration and Atomic Absorption Spectroscopy (AAS). This guide provides an objective comparison of these methods, supported by experimental data, to assist in the selection of the most appropriate technique for specific analytical requirements.
Principles of the Techniques
DTPA Titration: This is a type of complexometric titration where a solution containing the metal ion of interest is titrated with a standardized solution of DTPA. DTPA is a chelating agent that forms a stable, one-to-one complex with a wide range of metal ions. The endpoint of the titration, which corresponds to the complete complexation of the metal ions, can be determined using a colorimetric indicator or by monitoring the change in electrochemical potential (potentiometric titration).
Atomic Absorption Spectroscopy (AAS): AAS is an instrumental technique for the quantitative determination of chemical elements using the absorption of optical radiation by free atoms in the gaseous state.[1] In this method, a sample is atomized, typically by a flame or a graphite furnace, and a beam of light of a specific wavelength, characteristic of the element being analyzed, is passed through the atomic vapor. The amount of light absorbed is directly proportional to the concentration of the element in the sample.[2]
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of DTPA titration and Flame Atomic Absorption Spectroscopy (FAAS) for the quantification of a representative metal, zinc. The data presented is a synthesis from various validation studies to provide a comparative overview.
| Parameter | DTPA Titration | Flame Atomic Absorption Spectroscopy (FAAS) |
| Principle | Volumetric analysis based on the formation of a stable metal-DTPA complex. | Measurement of light absorption by free atoms in a flame.[2] |
| Selectivity | Less selective; potential interference from other metal ions that can also form complexes with DTPA. Masking agents may be necessary. | Highly selective for the target metal due to the use of a specific wavelength of light absorbed by its atoms.[2] |
| Sensitivity | Lower sensitivity, generally suitable for the assay of bulk material or higher concentration samples. | High sensitivity, suitable for trace and ultra-trace analysis in various sample matrices.[3] |
| Linearity (R²) | Not directly applicable in the same way as instrumental methods, but relies on a precise stoichiometric relationship. | Excellent linearity, typically with a correlation coefficient (R²) >0.99 over a defined concentration range.[4] |
| Precision (%RSD) | Typically <1% for both intra-day and inter-day precision in well-controlled analyses. | Excellent precision, with intra- and inter-day Relative Standard Deviation (%RSD) values often below 2%.[5] |
| Accuracy (% Recovery) | High accuracy, with recovery values typically within 98-102% of the true value. | High accuracy, with recovery values generally in the range of 98-102%.[6] |
| Limit of Detection (LOD) | Higher LOD, not suitable for trace quantification. | Low LOD, capable of detecting concentrations in the parts per million (ppm) to parts per billion (ppb) range.[7] |
| Limit of Quantification (LOQ) | Higher LOQ. | Low LOQ, allowing for the precise measurement of trace amounts.[7] |
| Cost & Complexity | Lower initial instrument cost and less complex instrumentation. | Higher initial instrument cost and requires more specialized operator training.[8] |
Experimental Protocols
DTPA Potentiometric Titration for Zinc (Zn²⁺)
This protocol describes the determination of zinc concentration using potentiometric titration with a standardized DTPA solution.
Materials and Reagents:
-
Standardized DTPA solution (e.g., 0.01 M)
-
Zinc-containing sample solution
-
pH meter with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beakers
-
Deionized water
-
Buffer solution (e.g., ammonia-ammonium chloride buffer, pH 10)
Procedure:
-
Sample Preparation: Accurately pipette a known volume of the zinc-containing sample solution into a beaker.
-
Add a sufficient volume of deionized water to ensure the pH electrode is properly immersed.
-
Add the buffer solution to maintain a constant pH at which the zinc-DTPA complex is stable.
-
Titration Setup: Place the beaker on a magnetic stirrer and immerse the pH electrode and the tip of the burette filled with the standardized DTPA solution.
-
Titration: Begin stirring the solution and record the initial pH. Add the DTPA titrant in small, known increments, recording the pH after each addition. Continue the additions well past the expected equivalence point.
-
Endpoint Determination: The equivalence point is the point of the greatest change in pH per unit volume of titrant added. This can be determined by plotting the pH versus the volume of DTPA added and finding the inflection point of the curve. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the endpoint.
-
Calculation: The concentration of zinc in the sample is calculated based on the volume of DTPA solution required to reach the equivalence point and the stoichiometry of the zinc-DTPA complex (1:1).
Flame Atomic Absorption Spectroscopy (FAAS) for Zinc (Zn²⁺)
This protocol outlines the determination of zinc concentration using Flame Atomic Absorption Spectroscopy.[1]
Materials and Reagents:
-
Atomic Absorption Spectrometer with a zinc hollow cathode lamp and an air-acetylene burner system.
-
Zinc standard solutions of known concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm).
-
Zinc-containing sample solution.
-
Deionized water.
-
Nitric acid (for sample preservation and acidification).
Procedure:
-
Instrument Setup:
-
Install the zinc hollow cathode lamp and allow it to warm up.
-
Set the wavelength to 213.9 nm.
-
Optimize the instrument parameters, including slit width, lamp current, and burner position, according to the manufacturer's recommendations.
-
Ignite the air-acetylene flame and allow it to stabilize.
-
-
Sample Preparation:
-
Acidify the sample solution with nitric acid to a pH of less than 2.0 to prevent precipitation of metal hydroxides.
-
If the expected zinc concentration is high, dilute the sample with deionized water to bring it within the linear working range of the instrument.
-
-
Calibration:
-
Aspirate a blank solution (deionized water with the same concentration of nitric acid as the samples) and zero the instrument.
-
Aspirate the zinc standard solutions in order of increasing concentration and record the absorbance for each.
-
Plot a calibration curve of absorbance versus zinc concentration.
-
-
Sample Analysis:
-
Aspirate the prepared sample solution into the flame and record the absorbance.
-
-
Quantification:
-
Determine the zinc concentration in the sample by comparing its absorbance to the calibration curve. Apply the appropriate dilution factor if the sample was diluted.
-
Mandatory Visualization
Caption: Experimental workflows for DTPA titration and AAS.
Caption: Comparison of performance characteristics.
References
- 1. nemi.gov [nemi.gov]
- 2. benchchem.com [benchchem.com]
- 3. Atomic absorption spectrometric determination of ultra trace amounts of zinc after preconcentration with the ion pair of 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and ammonium tetraphenylborate on microcrystalline naphthalene or by column method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. Development and Validation of a Method for the Analysis of Zinc Oxide in Cosmetic Matrices by Flame Atomic Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods compared for determining zinc in serum by flame atomic absorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sjst.scst.edu.ly [sjst.scst.edu.ly]
- 8. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
A comparative analysis of the thermodynamic stability of DPTA and HEDTA complexes
A Comparative Analysis of the Thermodynamic Stability of DTPA and HEDTA Complexes
This guide provides a comparative analysis of the thermodynamic stability of complexes formed with Diethylenetriaminepentaacetic acid (DTPA) and N-(2-Hydroxyethyl)ethylenediamine-N,N',N'-triacetic acid (HEDTA). This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of the performance of these two chelating agents, supported by experimental data and methodologies.
Introduction to DTPA and HEDTA
DTPA is a polyaminocarboxylic acid and a powerful chelating agent that can form stable complexes with a wide range of metal ions. Its high denticity, with eight potential donor atoms (three nitrogen atoms and five carboxylate groups), allows it to form multiple chelate rings, resulting in high thermodynamic stability. This makes DTPA and its derivatives valuable in various applications, including medical imaging (as a contrasting agent), radionuclide decorporation, and industrial processes.
HEDTA is another polyaminocarboxylic acid chelating agent, structurally similar to EDTA but with a hydroxyethyl group replacing one of the acetate arms. This modification in structure influences its coordination chemistry and the thermodynamic stability of its metal complexes compared to other chelators like DTPA.
Comparative Thermodynamic Stability
The thermodynamic stability of a metal complex is a measure of the strength of the interaction between the metal ion and the ligand at equilibrium. It is typically quantified by the stability constant (log K), and the associated thermodynamic parameters: the change in enthalpy (ΔH) and the change in entropy (ΔS) upon complex formation.
Data Presentation
The following tables summarize the available thermodynamic data for DTPA and HEDTA complexes with various metal ions. It is important to note that experimental conditions such as temperature and ionic strength can influence these values.
Table 1: Stability Constants (log K) of Metal-DTPA and Metal-HEDTA Complexes
| Metal Ion | DTPA log K | HEDTA log K |
| Fe(III) | 28.6 | 19.8 |
| Fe(II) | 16.5 | 12.2 |
| Ga(III) | 23.0 | 18.9 |
| Cu(II) | 21.5 | 17.4 |
| Zn(II) | 18.8 | 14.5 |
| Pb(II) | 18.8 | 14.9 |
| Ca(II) | 10.8 | 8.2 |
| Mg(II) | 9.3 | 7.0 |
| La(III) | 19.8 | - |
| Gd(III) | 22.5 | - |
| Lu(III) | 22.7 | - |
Note: The stability constants can vary depending on the experimental conditions. The data presented here are representative values collected from various sources.
Table 2: Enthalpy (ΔH) and Entropy (ΔS) of Complexation for Selected Metal Ions
| Complex | ΔH (kJ/mol) | TΔS (kJ/mol) | -ΔG (kJ/mol) |
| Gd-DTPA | -49.4 | 77.8 | 127.2 |
| Fe-HEDTA | -25.1 | 87.9 | 113.0 |
Note: This table provides illustrative examples. Comprehensive ΔH and ΔS data for a wide range of metal ions for both ligands are scarce in a comparative context.
From the available data, a clear trend emerges: DTPA consistently forms more stable complexes with metal ions than HEDTA , as indicated by the significantly higher log K values. This can be attributed to the higher denticity of DTPA, which allows for the formation of more chelate rings, leading to a more favorable entropy change upon complexation (the chelate effect).
Experimental Protocols
The determination of thermodynamic parameters for metal-ligand complexes involves precise experimental techniques. The most common methods are potentiometric titrations for determining stability constants and calorimetry for measuring enthalpy changes.
Potentiometric Titration for Stability Constant (log K) Determination
Potentiometric titration is a widely used method to determine the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base is added.
Materials and Reagents:
-
High-purity DTPA or HEDTA
-
Metal salt solution of known concentration (e.g., metal nitrate or perchlorate)
-
Standardized carbonate-free strong base solution (e.g., NaOH or KOH)
-
Standardized strong acid solution (e.g., HCl or HNO₃)
-
Inert salt to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-purity deionized water
-
Calibrated pH meter with a glass electrode
Procedure:
-
Solution Preparation: Prepare a solution containing a known concentration of the ligand (DTPA or HEDTA) and the metal ion in a specific molar ratio (e.g., 1:1 or 1:2) in a thermostated reaction vessel. Add a known amount of strong acid to lower the initial pH. Maintain a constant ionic strength by adding a background electrolyte.
-
Titration: Titrate the solution with a standardized solution of a strong base. Record the pH of the solution after each addition of the titrant.
-
Data Analysis: The titration data (pH versus volume of base added) is used to calculate the formation constants. This is typically done using specialized software that fits the experimental data to a chemical model of the system, taking into account the protonation constants of the ligand and the formation of various complex species.
Isothermal Titration Calorimetry (ITC) for Enthalpy (ΔH) and Entropy (ΔS) Determination
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat change associated with a binding event, allowing for the determination of the enthalpy of complexation (ΔH). From the binding constant (K), which can also be determined from the ITC data, the Gibbs free energy (ΔG) and entropy (ΔS) of the reaction can be calculated.
Materials and Reagents:
-
High-purity DTPA or HEDTA solution of known concentration
-
Metal salt solution of known concentration
-
Buffer solution to maintain a constant pH
Procedure:
-
Sample Preparation: Fill the sample cell of the calorimeter with the metal ion solution and the injection syringe with the ligand solution (or vice versa). Both solutions should be in the same buffer to minimize heats of dilution.
-
Titration: A series of small injections of the ligand solution are made into the metal ion solution in the sample cell. The heat released or absorbed upon each injection is measured.
-
Data Analysis: The raw data, a series of heat pulses, is integrated to obtain the heat change per injection. This data is then plotted against the molar ratio of ligand to metal. The resulting binding isotherm is fitted to a binding model to extract the thermodynamic parameters: the binding constant (K), the enthalpy of binding (ΔH), and the stoichiometry of the reaction (n). The Gibbs free energy (ΔG) is calculated from the binding constant (ΔG = -RTlnK), and the entropy of binding (ΔS) is calculated from the Gibbs-Helmholtz equation (ΔG = ΔH - TΔS).
Mandatory Visualization
The following diagrams illustrate the logical workflow for comparing the thermodynamic stability of DTPA and HEDTA complexes.
Caption: Workflow for comparing DTPA and HEDTA complex stability.
Caption: Key factors affecting the stability of metal complexes.
Conclusion
The thermodynamic data clearly indicate that DTPA forms significantly more stable complexes with a variety of metal ions compared to HEDTA. This enhanced stability is primarily attributed to the higher denticity of DTPA, which leads to a more favorable entropic contribution to the Gibbs free energy of complexation. The choice between DTPA and HEDTA as a chelating agent will therefore depend on the specific application and the required stability of the metal complex. For applications demanding very strong metal binding, such as the decorporation of toxic metals, DTPA is the superior choice. HEDTA may be suitable for applications where a lower, yet still significant, binding affinity is required. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to determine the most suitable chelating agent for their specific needs.
Safety Operating Guide
Proper Disposal of 1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (PDTA), ensuring the safety of laboratory personnel and environmental compliance.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This guide provides a procedural, step-by-step approach to the safe disposal of this compound (CAS No. 4408-81-5), a chelating agent commonly used in various laboratory applications. Adherence to these protocols is critical for minimizing environmental impact and ensuring a safe laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles or eyeglasses, protective gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3] An eyewash station and safety shower should be readily accessible.[3]
Waste Identification and Segregation
All waste containing this compound must be treated as hazardous chemical waste.[4][5] It is crucial to segregate this waste from non-hazardous materials to prevent cross-contamination and ensure proper disposal.[6] Do not mix PDTA waste with incompatible materials, such as strong oxidizing agents.[2][3]
Step-by-Step Disposal Protocol
-
Containerization:
-
Place all solid and liquid waste containing PDTA into a designated, leak-proof, and clearly labeled hazardous waste container.[4][5]
-
The container must be compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.
-
Ensure the container is kept closed except when adding waste.[5]
-
-
Labeling:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other constituents.
-
Indicate the approximate concentrations or quantities of each component.
-
-
Storage:
-
Waste Pickup and Disposal:
-
Crucially, do not dispose of this compound down the drain. [4][5][8] Chelating agents can mobilize heavy metals, posing a significant environmental hazard.[9][10]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4][5][7]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve an online system or specific forms.[7]
-
-
Empty Container Disposal:
-
Once a container of this compound is empty, it should still be managed as hazardous waste unless thoroughly decontaminated.
-
For non-acutely toxic "P-list" chemicals, containers can often be triple-rinsed. However, given the environmental concerns with chelating agents, it is best practice to consult with your EHS office.
-
If rinsing is permitted, the rinsate must be collected and disposed of as hazardous waste.[4]
-
Deface the original label on the empty container before disposal as regular trash to prevent misuse.[8]
-
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 4408-81-5 | [1] |
| Molecular Formula | C11H18N2O8 | [1] |
| GHS Pictograms | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][11] |
| Storage Class | 11 - Combustible Solids | [1] |
| WGK (Germany) | WGK 3 (highly hazardous for water) | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the research community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
- 1. 1,2-Diaminopropane-N,N,N ,N -tetraacetic acid = 98 4408-81-5 [sigmaaldrich.com]
- 2. This compound(4408-81-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 9. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound, 25G | Labscoop [labscoop.com]
Personal protective equipment for handling 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid
This guide provides crucial safety and logistical information for the handling and disposal of 1,2-Diaminopropane-N,N,N',N'-tetraacetic acid, a chelating agent that requires careful management in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of all personnel.
Hazard Summary: this compound is classified as a hazardous chemical that can cause significant skin and eye irritation.[1][2][3] It may also cause respiratory irritation.[1] Ingestion may lead to irritation of the digestive tract.[4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2][3] | To protect against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2][3][5][6] | To prevent skin contact and subsequent irritation. |
| Body Protection | Laboratory coat.[2][4] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher.[7] | To be used in areas with inadequate ventilation or when dust formation is likely, to prevent respiratory tract irritation. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Clear the workspace of any unnecessary items.
-
Weighing and Transfer:
-
Dissolving: When preparing solutions, add the solid to the solvent slowly while stirring to prevent splashing.
-
Post-Handling:
Storage and Disposal Plan
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][4][8]
-
Keep away from incompatible materials such as strong oxidizing agents.[1][8]
Disposal:
-
Collect waste material by sweeping or shoveling it into a suitable, labeled container for disposal.[1] Avoid actions that could generate dust.
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not allow the substance to enter sewers or waterways.[5]
-
Empty containers should be handled as hazardous waste and disposed of accordingly.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] If irritation persists, seek medical attention.[2][3] If present, remove contact lenses after the initial rinsing.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[1][2][4] If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the individual to fresh air.[1][4] If breathing is difficult or if the person feels unwell, seek medical attention.[1][3] If not breathing, provide artificial respiration.[4]
-
Ingestion: Do NOT induce vomiting.[1][4] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[4] Seek immediate medical attention.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound, 25G | Labscoop [labscoop.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. This compound(4408-81-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. edvotek.com [edvotek.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. 1,2-ジアミノプロパン-N,N,N′,N′-四酢酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
